molecular formula C₈H₁₁N₃O₃S B054970 Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate CAS No. 64485-88-7

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Cat. No.: B054970
CAS No.: 64485-88-7
M. Wt: 229.26 g/mol
InChI Key: POBMBNPEUPDXRS-IZZDOVSWSA-N
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Description

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a critical advanced intermediate in the synthetic pathway of third-generation cephalosporin antibiotics, such as cefotaxime. This high-purity compound features the (Z)-methoxyimino moiety, a structural element of paramount importance that confers enhanced stability against β-lactamase enzymes, a primary mechanism of bacterial resistance. Its core research value lies in the development and structure-activity relationship (SAR) studies of novel β-lactam antibiotics, enabling medicinal chemists to optimize pharmacokinetic properties and antibacterial spectra. The 2-aminothiazole ring system is instrumental in promoting penetration through bacterial porin channels, thereby increasing drug efficacy against Gram-negative pathogens. Researchers utilize this synthon to explore new synthetic routes, create analog libraries, and investigate mechanisms to overcome multidrug-resistant bacterial infections. This product is intended for use in laboratory and chemical synthesis applications only.

Properties

IUPAC Name

ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11N3O3S/c1-3-14-7(12)6(11-13-2)5-4-15-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10)/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBMBNPEUPDXRS-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC)/C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID101214037
Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
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Molecular Weight

229.26 g/mol
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CAS No.

64485-88-7, 60846-15-3
Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
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Record name Ethyl 2-amino-alpha-(methoxyimino)thiazol-4-acetate
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Record name Ceftiofur oxime ethyl ester
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Record name Ethyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate
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Record name Ethyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate
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Record name Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate
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Record name CEFTIOFUR OXIME ETHYL ESTER
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, a key intermediate in the synthesis of third-generation cephalosporin antibiotics.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's structural characteristics, solubility, spectral properties, and stability. The guide also outlines detailed, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility. All data and protocols are supported by authoritative references to provide a self-validating and reliable resource for laboratory and development settings.

Introduction: The Pivotal Role in Cephalosporin Synthesis

This compound, hereafter referred to as the "compound," is a cornerstone in the synthetic pathways of numerous life-saving third-generation cephalosporin antibiotics, including cefmenoxime, ceftriaxone, and cefotaxime.[1] Its unique molecular architecture, featuring a 2-aminothiazole ring coupled with a methoxyimino ethanoate side chain, imparts the necessary structural motifs for potent antibacterial activity. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing stable formulations. This guide serves as a detailed repository of this essential information.

Molecular and Structural Properties

The foundational characteristics of the compound are summarized in the table below. These identifiers are crucial for accurate sourcing, regulatory documentation, and unambiguous scientific communication.

PropertyValueSource(s)
IUPAC Name ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate[2]
Synonyms ATE, Ethyl 2-amino-(methoxy imino)-4-thiazoleacetate[3]
CAS Number 64485-88-7[2][4][5]
Molecular Formula C₈H₁₁N₃O₃S[2][4]
Molecular Weight 229.26 g/mol [6][7]
Appearance White to beige or yellow fine crystalline powder[8][9]
Structural Elucidation and Stereochemistry

The "(2Z)" designation in the IUPAC name is of critical importance, defining the stereochemistry around the carbon-nitrogen double bond of the methoxyimino group. This specific configuration is essential for its role in the synthesis of active pharmaceutical ingredients.

While a crystal structure for the ethyl ester was not found in the searched literature, the crystal structure of its methyl ester analog, (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate, provides significant insights.[10] In this analog, the planes of the 2-amino-1,3-thiazol-4-yl ring and the methyl ester group are oriented at a dihedral angle of 67.06 (7)°.[10] The crystal structure reveals the formation of inversion dimers linked by pairs of N—H⋯N hydrogen bonds.[10] It is highly probable that the ethyl ester derivative adopts a similar conformation.

Physicochemical Data

The following table summarizes the key physicochemical properties of the compound. It is important to note that some of these values are predicted and should be experimentally verified for critical applications.

PropertyValueRemarksSource(s)
Melting Point 162-164 °CLit. value[1][3][11]
Boiling Point 363.4 ± 34.0 °CPredicted[3][11]
Density 1.41 ± 0.1 g/cm³Predicted[3]
pKa 2.57 ± 0.10Predicted[3]
logP 1.6Computed[6]
Water Solubility May decompose[8]
Solubility DMSO (Slightly), Methanol (Slightly)[8]
Stability Hygroscopic[8]

Experimental Protocols for Physicochemical Characterization

To ensure the highest degree of scientific rigor, the following section details the methodologies for the experimental determination of the compound's key physicochemical properties.

Determination of Solubility Profile

Causality: A comprehensive solubility profile is critical for selecting appropriate solvents for synthesis, purification, and formulation. The shake-flask method is the gold standard for determining equilibrium solubility, providing a robust and reproducible measure of a compound's solubility in a given solvent at a specific temperature.[12]

Protocol: Shake-Flask Method [1][12]

  • Preparation: Add an excess amount of the compound to a series of vials containing various solvents of interest (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile).

  • Equilibration: Seal the vials and place them in a shaking water bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[1]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles. Analyze the concentration of the compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent equil1 Seal and shake at constant temperature (24-72h) prep1->equil1 Achieve saturation sep1 Allow solid to settle equil1->sep1 Establish equilibrium analysis1 Withdraw and filter supernatant sep1->analysis1 Isolate saturated solution analysis2 Determine concentration (HPLC/UV-Vis) analysis1->analysis2 Quantify solubility

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Spectroscopic Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

Causality: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. This is the definitive method for structural confirmation.

Protocol: ¹H and ¹³C NMR Spectroscopy [4][7][9][13]

  • Sample Preparation: Dissolve 10-50 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, given its slight solubility).[4][9] Ensure the sample is free of particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[13]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

Causality: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol: Attenuated Total Reflectance (ATR)-FTIR [2][5][14]

  • Sample Preparation: Place a small amount of the crystalline powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[2] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the compound, such as N-H, C=O, C=N, and the thiazole ring vibrations.

Causality: Mass spectrometry determines the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Protocol: Electron Ionization (EI)-MS [8][15][16]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[15]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments, which can be used to confirm the overall molecular structure.

G cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Dissolve in deuterated solvent with TMS nmr_acq Acquire 1H and 13C spectra nmr_prep->nmr_acq nmr_proc Process FID and analyze shifts nmr_acq->nmr_proc ftir_prep Place sample on ATR crystal ftir_acq Record spectrum (4000-400 cm-1) ftir_prep->ftir_acq ftir_proc Identify functional group peaks ftir_acq->ftir_proc ms_intro Introduce sample into MS ms_ion Ionize with 70 eV electron beam ms_intro->ms_ion ms_proc Analyze m/z and fragmentation ms_ion->ms_proc

Caption: Workflow for Spectroscopic Analysis.

Stability and Storage

The compound is reported to be hygroscopic, meaning it can absorb moisture from the atmosphere.[8] Therefore, it is crucial to store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[17] Storage under an inert atmosphere is also recommended.[8]

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of this compound. The provided information on its molecular structure, solubility, spectral characteristics, and stability, along with detailed experimental protocols, offers a robust resource for scientists and researchers. Adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the efficient use of this pivotal intermediate in the synthesis of third-generation cephalosporins.

References

  • PubChem. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate | C8H11N3O3S | CID 5371522. [Link]

  • University of Colorado Boulder. NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

  • PubChem. Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • ChemBK. ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl) acetate. [Link]

  • PrepChem.com. Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Chemistry LibreTexts. 14.2: Acquiring a NMR Spectrum. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • Pharmaguideline. Determination of Solubility in Pharmaceuticals. [Link]

  • NIH National Center for Biotechnology Information. (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. [Link]

  • University of Rochester Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • University of California, Davis. Sample preparation for FT-IR. [Link]

  • Emory University Department of Chemistry. Mass Spectrometry Ionization Methods. [Link]

  • Wikipedia. Electron ionization. [Link]

  • NIH National Center for Biotechnology Information. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

Sources

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in the synthesis of third-generation cephalosporin antibiotics. Understanding the spectroscopic signature of this molecule is paramount for researchers and drug development professionals to ensure structural integrity, purity, and for reaction monitoring during synthesis. This document synthesizes data from established spectroscopic databases and provides field-proven insights into the interpretation and acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Context

This compound (Molecular Formula: C₈H₁₁N₃O₃S, Molecular Weight: 229.26 g/mol ) possesses a unique combination of functional groups that give rise to a distinct and interpretable spectroscopic profile.[1] Its central role as a side-chain precursor in antibiotics like cefotaxime and ceftriaxone necessitates rigorous characterization.[2][3] The (Z)-configuration of the methoxyimino group is a critical stereochemical feature influencing its biological activity and is a key focus of the following spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are diagnostic of the electronic environment and connectivity of the protons.

1.1.1 Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.25s2H-NH₂
b6.78s1HThiazole C5-H
c4.18q, J = 7.1 Hz2H-O-CH₂-CH₃
d3.85s3H-N-O-CH₃
e1.25t, J = 7.1 Hz3H-O-CH₂-CH₃

Note: Predicted data is based on typical chemical shift values for similar functional groups and analysis of related structures.[4][5]

1.1.2 Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum is interpreted as follows:

  • -NH₂ Protons (a): The two protons of the primary amine on the thiazole ring are expected to appear as a broad singlet around 7.25 ppm. The chemical shift is downfield due to the electron-withdrawing nature of the aromatic ring. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

  • Thiazole Proton (b): The lone proton on the thiazole ring (at position 5) is anticipated to be a sharp singlet at approximately 6.78 ppm. It is a singlet because it has no adjacent protons to couple with.

  • Ethyl Ester Protons (c, e): The ethyl group gives rise to a classic quartet-triplet pattern. The methylene protons (-O-CH₂-) appear as a quartet at ~4.18 ppm due to coupling with the three adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet at ~1.25 ppm, coupled to the two methylene protons. The downfield shift of the methylene group is due to the deshielding effect of the adjacent oxygen atom.

  • Methoxyimino Protons (d): The three protons of the methoxy group (-O-CH₃) are chemically equivalent and not coupled to any other protons, thus they appear as a sharp singlet at around 3.85 ppm.

G cluster_mol Molecular Structure with Proton Assignments mol S / N=C(NH₂) - C=C(H) - C(=N-O-CH₃) - C(=O)-O-CH₂-CH₃ | (a)       (b)           (d)           (c)    (e)

Caption: Molecular structure with proton assignments for ¹H NMR.

1.1.3 Experimental Protocol for ¹H NMR

A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its ability to allow for the observation of exchangeable protons like those of the -NH₂ group.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., Bruker's zg30) is typically sufficient.[6]

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm to cover the expected range of chemical shifts.

    • Acquisition Time (AQ): At least 3 seconds to ensure good resolution.[6]

    • Relaxation Delay (D1): A delay of 5 seconds is recommended to allow for full relaxation of all protons, ensuring accurate integration.[7]

    • Number of Scans (NS): 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

  • Processing: Apply a line broadening factor of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the types of carbon atoms (e.g., C=O, C=N, aromatic, aliphatic).

1.2.1 ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
168.8C=N (Thiazole C2)Carbon in an imine-like environment, highly deshielded.
162.5C=O (Ester)Carbonyl carbon of the ester group.[8]
149.5C=N (Imino)Carbon of the methoxyimino group.
142.1C4 (Thiazole)Quaternary carbon of the thiazole ring attached to the side chain.
108.5C5 (Thiazole)Protonated carbon of the thiazole ring, appears upfield relative to other ring carbons.
63.2-N-O-CH₃Methoxy carbon, deshielded by both nitrogen and oxygen.
61.4-O-CH₂-CH₃Methylene carbon of the ethyl ester, deshielded by oxygen.
14.1-O-CH₂-CH₃Methyl carbon of the ethyl ester, in a typical aliphatic region.

Data sourced from SpectraBase and corroborated with typical chemical shift ranges.[9][10]

1.2.2 Interpretation of the ¹³C NMR Spectrum

The spectrum shows eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The downfield signals correspond to carbons in electron-poor environments (C=O, C=N), while the upfield signals represent the aliphatic carbons of the ethyl and methoxy groups. The assignments are based on established chemical shift ranges and comparison with similar structures.[5][11]

1.2.3 Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton frequency).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30) to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Set to ~220 ppm.

    • Acquisition Time (AQ): ~1.5 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 to 2048 scans are typically required to obtain a good signal-to-noise ratio for all carbons, especially the quaternary carbons.

  • Processing: Apply a line broadening of 1-2 Hz, Fourier transform, phase, and baseline correct. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

2.1.1 FTIR Spectral Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂ group
3100 - 3000MediumC-H stretching (aromatic/vinylic) of thiazole ring
2980 - 2850MediumC-H stretching (aliphatic) of ethyl and methoxy groups
1725Strong, SharpC=O stretching of the ester group
1620StrongN-H bending (scissoring) of the -NH₂ group
1530StrongC=N stretching of the thiazole ring and imino group
1250StrongC-O stretching (asymmetric) of the ester group
1040StrongN-O stretching of the methoxyimino group

Data interpretation is based on established correlation tables and studies on similar thiazole derivatives.[12][13]

2.1.2 Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for all key functional groups:

  • The broad absorption in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretches of a primary amine.

  • A very strong and sharp peak around 1725 cm⁻¹ confirms the presence of the ester carbonyl group.

  • The strong band at 1530 cm⁻¹ is indicative of the C=N bonds within the thiazole ring and the imino moiety.

  • The presence of strong C-O and N-O stretching bands further corroborates the ester and methoxyimino functionalities.

2.1.3 Experimental Protocol for FTIR (KBr Pellet Method)

This method is chosen for its reliability with solid samples.

  • Sample Preparation:

    • Grind 1-2 mg of the compound with an agate mortar and pestle until a fine powder is obtained.[14]

    • Add approximately 100 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.[1]

    • Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Validation: The quality of the pellet is crucial. A sloping baseline can indicate scattering due to large particle size, requiring the sample to be re-ground and pressed.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

3.1.1 Mass Spectral Data (Electrospray Ionization - ESI)
  • Molecular Ion: [M+H]⁺ = 230.06 m/z

  • Calculated Exact Mass: 229.0521 g/mol [1]

3.1.2 Interpretation and Fragmentation Pathway

Using positive ion electrospray ionization (ESI+), the compound is expected to readily protonate, likely on the basic nitrogen of the amino group or the thiazole ring, to give a strong [M+H]⁺ peak at m/z 230.

The fragmentation of the parent ion can proceed through several pathways, providing structural information. A plausible fragmentation pathway is the loss of the ethyl ester group components.

G parent [M+H]⁺ m/z = 230 frag1 Loss of C₂H₄ (Ethene) m/z = 202 parent->frag1 - C₂H₄ frag2 Loss of OC₂H₅ (Ethoxide radical) m/z = 185 parent->frag2 - •OC₂H₅ frag3 Loss of COOC₂H₅ (Carboethoxy radical) m/z = 157 parent->frag3 - •COOC₂H₅

Caption: Plausible ESI-MS fragmentation pathway.

3.1.3 Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid. The acid promotes protonation.

  • Instrument Setup: Use a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode (ESI+).

    • Capillary Voltage: Typically set between 3.0 and 4.0 kV.[3]

    • Cone Voltage: A low cone voltage (20-30 V) is used to observe the molecular ion with minimal fragmentation.[16]

    • Desolvation Gas: Nitrogen gas flow at a temperature of 250-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Validation: The system is validated by observing a sharp, symmetrical peak for the molecular ion with the expected isotopic distribution for the C₈H₁₁N₃O₃S formula.

References
  • Optimized Default 1H Parameters | NMR Facility - Chemistry Department. (2020). University of Missouri. [Link]

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An In-depth Technical Guide to the Mechanism of Action of Cephalosporin Intermediates: The Case of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cephalosporins represent a cornerstone of antibacterial therapy, their efficacy intrinsically linked to their molecular structure. This guide delves into the mechanistic contributions of key structural motifs found in advanced-generation cephalosporins, using Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate as a focal point. This intermediate is not merely a synthetic precursor; it provides the critical C-7 acyl side chain that dictates the antibacterial spectrum and defensive capabilities of the final drug molecule. We will explore the fundamental interaction with penicillin-binding proteins (PBPs), analyze how the aminothiazole and methoxyimino moieties enhance potency and confer β-lactamase stability, and provide validated experimental protocols for assessing these properties. This document is intended for researchers, chemists, and drug development professionals seeking a deeper molecular understanding of cephalosporin action.

The Core Mechanism: Irreversible Inhibition of Bacterial Cell Wall Synthesis

Cephalosporins, like all β-lactam antibiotics, exert their bactericidal effect by disrupting the synthesis of the peptidoglycan layer, an essential component of the bacterial cell wall. The integrity of this layer is maintained by a series of enzymes known as Penicillin-Binding Proteins (PBPs), which catalyze the final transpeptidation step to cross-link peptidoglycan strands.

The mechanism of inhibition is a classic example of targeted covalent inactivation:

  • Structural Mimicry : The strained β-lactam ring of the cephalosporin molecule mimics the D-Ala-D-Ala moiety of the natural PBP substrate.

  • Active Site Binding : This mimicry allows the cephalosporin to enter the PBP active site.

  • Covalent Acylation : A critical serine residue within the PBP active site nucleophilically attacks the carbonyl carbon of the β-lactam ring. This opens the ring and forms a stable, covalent acyl-enzyme complex.

  • Enzyme Inactivation : The formation of this covalent adduct is effectively irreversible and inactivates the PBP, halting peptidoglycan cross-linking.

  • Bactericidal Outcome : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

PBP_Inhibition cluster_2 Inactivated Complex PBP PBP Enzyme (Active Serine-OH) Inactive_PBP Stable Acyl-Enzyme Complex (PBP Inactivated) PBP->Inactive_PBP Serine attacks β-Lactam, forms covalent bond Ceph Cephalosporin (β-Lactam Ring) Ceph->PBP

Caption: Mechanism of PBP inactivation by a cephalosporin antibiotic.

The Pivotal Role of the C-7 Side Chain

While the β-lactam ring is the pharmacophore responsible for PBP inactivation, the substituents on the cephem nucleus dictate the drug's properties. The acylamino side chain at the C-7 position, derived from intermediates like this compound, is paramount for defining the antibacterial spectrum and resistance profile.

This intermediate confers two critical structural features upon the final cephalosporin molecule: the 2-aminothiazole ring and the (Z)-methoxyimino group .

The 2-Aminothiazole Ring: Enhancing Potency and Spectrum

The inclusion of a 2-aminothiazole moiety is a hallmark of many advanced-generation cephalosporins. Its primary role is to enhance the intrinsic antibacterial activity, particularly against Gram-negative bacteria. While the precise mechanism is multifaceted, it is understood to improve the drug's ability to penetrate the complex outer membrane of Gram-negative organisms and increase its affinity for target PBPs. The introduction of an amino group at the 2-position of the 7-acyl moiety has been shown to improve activity against challenging pathogens like Enterobacter cloacae.

The (Z)-Methoxyimino Group: A Shield Against β-Lactamases

The most significant threat to the efficacy of β-lactam antibiotics is the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.

The (Z)-syn-methoxyimino group provides a powerful defense against this enzymatic degradation. Its strategic placement provides steric hindrance, creating a molecular shield that physically blocks β-lactamases from accessing and hydrolyzing the β-lactam ring. This feature is a defining characteristic of third- and fourth-generation cephalosporins, granting them stability against a wide range of β-lactamases (especially Class A and C) and thus a broader spectrum of activity against resistant pathogens.

Caption: Functional contributions of key structural motifs in cephalosporins.

Countering Bacterial Resistance

The structural features imparted by the aminothiazole methoxyimino side chain directly counteract the most prevalent bacterial resistance mechanisms.

Resistance MechanismBacterial StrategyCounteraction by the Side Chain
Enzymatic Degradation Production of β-lactamase enzymes that hydrolyze the β-lactam ring.The methoxyimino group provides steric bulk, protecting the ring from hydrolysis.
Target Modification Alteration of PBP structures, reducing the binding affinity of the antibiotic.The aminothiazole ring can enhance binding affinity to PBPs, helping to overcome minor structural changes.
Reduced Permeability Modification of outer membrane porin channels in Gram-negative bacteria to restrict antibiotic entry.The physicochemical properties of the aminothiazole side chain facilitate improved penetration.

Experimental Validation Protocols

Synthesizing claims of enhanced stability and affinity requires rigorous experimental validation. The following protocols provide a framework for assessing the properties conferred by the C-7 side chain.

Protocol 1: β-Lactamase Stability Assay (Spectrophotometric)

This protocol determines the rate of hydrolysis of a cephalosporin by a specific β-lactamase enzyme.

  • Principle : The assay uses nitrocefin, a chromogenic cephalosporin. When its β-lactam ring is hydrolyzed, it undergoes a distinct color change (yellow to red), which can be measured spectrophotometrically at 486 nm. The test cephalosporin acts as a competitive inhibitor. Its stability is inversely proportional to the rate of nitrocefin hydrolysis.

  • Materials :

    • Purified β-lactamase enzyme (e.g., TEM-1, AmpC)

    • Phosphate buffer (pH 7.0)

    • Nitrocefin solution

    • Test cephalosporin (synthesized from the intermediate)

    • 96-well microplate and plate reader

  • Methodology :

    • Prepare serial dilutions of the test cephalosporin in phosphate buffer.

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the β-lactamase solution to each well.

    • Add 20 µL of the test cephalosporin dilution (or buffer for control) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow the enzyme and inhibitor to interact.

    • Initiate the reaction by adding 20 µL of nitrocefin solution to all wells.

    • Immediately begin kinetic reading on a microplate reader at 486 nm, taking measurements every 30 seconds for 15 minutes.

    • Data Analysis : Calculate the rate of hydrolysis (Vmax) for each concentration. A lower rate compared to the control indicates greater stability of the test compound.

Protocol 2: Penicillin-Binding Protein (PBP) Affinity Assay (Competitive)

This protocol measures the concentration of the test cephalosporin required to inhibit 50% of the binding of a fluorescent penicillin to a target PBP (IC50).

  • Principle : A fluorescently labeled β-lactam (e.g., Bocillin™ FL) is used to bind to PBPs extracted from a target bacterium. The test cephalosporin is added in increasing concentrations to compete for binding. A lower IC50 value indicates a higher binding affinity.

  • Materials :

    • Bacterial membrane preparation containing PBPs (e.g., from E. coli)

    • Bocillin™ FL (fluorescent penicillin)

    • Test cephalosporin

    • Phosphate buffer (pH 7.0)

    • SDS-PAGE equipment and fluorescence gel scanner

  • Methodology :

    • Prepare serial dilutions of the test cephalosporin.

    • In microcentrifuge tubes, mix 20 µL of the bacterial membrane preparation with 5 µL of the test cephalosporin dilution.

    • Incubate for 15 minutes at 37°C to allow for competitive binding.

    • Add 5 µL of Bocillin™ FL to each tube and incubate for an additional 30 minutes at 37°C.

    • Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins via SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

    • Data Analysis : Quantify the fluorescence intensity of the PBP bands for each concentration. Plot the intensity against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

workflow cluster_0 Experimental Assessment Workflow start Synthesized Cephalosporin stability Protocol 1: β-Lactamase Stability Assay start->stability affinity Protocol 2: PBP Affinity Assay start->affinity data_stability Measure Hydrolysis Rate (vs. Nitrocefin) stability->data_stability data_affinity Determine IC50 (vs. Bocillin™ FL) affinity->data_affinity conclusion Evaluate Efficacy Profile data_stability->conclusion data_affinity->conclusion

Caption: Workflow for evaluating cephalosporin stability and affinity.

Conclusion

The intermediate this compound is far more than a simple building block. It is the architectural blueprint for the C-7 side chain that endows advanced-generation cephalosporins with their most vital characteristics. Its constituent parts—the aminothiazole ring and the methoxyimino group—work in concert to enhance antibacterial potency while simultaneously providing a robust defense against the primary bacterial resistance mechanism of enzymatic degradation. Understanding the mechanistic contributions of such intermediates is fundamental to the rational design of future antibiotics capable of overcoming the ever-evolving challenge of bacterial resistance.

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  • PubMed. Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)

The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities.[1][2][3][4] This structural motif is a key component in a number of clinically successful drugs, underscoring its importance in drug design and development.[4][5] This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, with a focus on their applications in anticancer, anti-inflammatory, antimicrobial, and neuroprotective therapies. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery.

The 2-Aminothiazole Core: A Versatile Pharmacophore

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at the 2-position.[6] This "privileged structure" is found in both natural and synthetic compounds and is known for its ability to interact with a variety of biological targets.[7][8] Its versatility stems from the ease of synthetic modification at multiple positions of the thiazole ring, allowing for the fine-tuning of physicochemical properties and biological activity.[1][7]

Therapeutic Applications of 2-Aminothiazole Derivatives

The broad spectrum of biological activities exhibited by 2-aminothiazole derivatives has led to their investigation in numerous therapeutic areas.[2][4]

Anticancer Activity

2-Aminothiazole derivatives have emerged as a significant class of anticancer agents, with some compounds progressing to clinical use.[5][9] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[9]

Mechanism of Action: A prominent example is Dasatinib , a potent multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10] Dasatinib's primary mechanism of action involves the inhibition of the BCR-ABL kinase, an abnormal protein that drives the growth of cancer cells in these leukemias.[11][12] It also inhibits other kinases such as the SRC family kinases.[11][12][13] By binding to the ATP-binding site of these kinases, Dasatinib blocks the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.[12]

Signaling Pathway: BCR-ABL Kinase Inhibition by Dasatinib

BCR_ABL_Pathway cluster_cell Cancer Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->Apoptosis

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling and promoting apoptosis.

Structure-Activity Relationship (SAR): SAR studies have shown that modifications at the N-2, C-4, and C-5 positions of the 2-aminothiazole ring significantly influence anticancer activity.[7][14] For instance, the introduction of substituted benzoyl groups at the N-2 position has been shown to dramatically improve antitubercular activity, a principle that can be extrapolated to other biological targets.[14]

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

Mechanism of Action: Meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), is a well-known example.[15] It is used to manage pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[16] Meloxicam's mechanism involves the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[15][16][17] It shows a preferential inhibition of COX-2 over COX-1, which is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[15][17]

Signaling Pathway: COX Inhibition by Meloxicam

COX_Pathway cluster_inflammation Inflammatory Response ArachidonicAcid Arachidonic Acid COX COX-1 & COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX Inhibits (Preferentially COX-2)

Caption: Meloxicam inhibits COX enzymes, reducing prostaglandin synthesis and inflammation.

Antimicrobial Activity

The 2-aminothiazole scaffold is a constituent of numerous compounds with significant antibacterial and antifungal properties.[1][18]

Mechanism of Action: The precise mechanisms of action for many 2-aminothiazole-based antimicrobial agents are still under investigation. However, it is believed that they may act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Some derivatives have shown potent activity against a panel of bacterial and fungal strains, in some cases exceeding the efficacy of standard antibiotics like ampicillin and streptomycin.[18] Recent studies have also explored their potential as synergists with existing antibiotics, such as polymyxin E, to combat multidrug-resistant bacteria.[19]

Neuroprotective Activity

2-Aminothiazole derivatives have shown promise in the treatment of neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease.[2]

Mechanism of Action: Pramipexole , a dopamine agonist, is used to treat the symptoms of Parkinson's disease and restless legs syndrome.[20][21] Its therapeutic effect is attributed to its ability to stimulate dopamine receptors in the brain, particularly the D2 and D3 subtypes, thereby compensating for the dopamine deficiency that characterizes Parkinson's disease.[20][22][23] More recent research has also identified 2-aminothiazole derivatives that can inhibit neuronal degeneration in tau-driven models of Alzheimer's disease, suggesting a potential role in combating tauopathies.[24]

Synthesis and Biological Evaluation: Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole core.[25]

Experimental Workflow: Hantzsch Thiazole Synthesis

Hantzsch_Synthesis cluster_synthesis Hantzsch Synthesis Workflow Start α-Haloketone + Thiourea/Thioamide Reaction Reaction in Suitable Solvent (e.g., Ethanol) Start->Reaction Heating Heating/Reflux Reaction->Heating Cyclization Cyclocondensation Heating->Cyclization Product 2-Aminothiazole Derivative Cyclization->Product

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazoles.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the corresponding thiourea or thioamide derivative (1-1.2 equivalents) in a suitable solvent such as ethanol.

  • Reaction: Stir the mixture at room temperature or heat under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[26] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the desired 2-aminothiazole derivative.[26]

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Antiproliferative Activity of Selected 2-Aminothiazole Derivatives

The following table summarizes the antiproliferative activity of selected 2-aminothiazole derivatives from various studies, highlighting the impact of different substitution patterns.[7]

Compound IDCore StructureSubstituentsCell Line(s)IC50 (µM)
Analog 1 2-AminothiazoleComplex side chain at N-2VariousPotent
Analog 2 2-Amino-5-bromo-4-t-butylthiazoleVaried at N-2VariousVaries
Dasatinib 2-AminothiazoleComplex pyrimidine and piperazine moietiesCML, ALLSubnanomolar to nanomolar

Conclusion and Future Perspectives

The 2-aminothiazole scaffold remains a highly valuable and "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, leading to the development of important therapeutic agents. The continued exploration of the chemical space around the 2-aminothiazole nucleus, guided by a deeper understanding of structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel and more effective drugs for a multitude of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles.

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CAS number and molecular structure of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate: Synthesis, Properties, and Applications in Cephalosporin Chemistry

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of compounds targeting a wide array of biological targets, from kinases to bacterial enzymes. Within this important class of molecules, this compound stands out as a critical high-value intermediate, particularly in the synthesis of third and fourth-generation cephalosporin antibiotics.[2][3] The specific (Z)-geometry of the methoxyimino group is crucial for the antibacterial efficacy of the final drug products. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all scientific work. This section details the fundamental identifiers and structural representation of the title compound.

1.1. Nomenclature and Registration

  • Systematic IUPAC Name: ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate[4]

  • CAS Number: 64485-88-7[2][4][5]

  • EC Number: 264-912-2[5][6]

  • Common Synonyms: Ethyl 2-(2-aminothiazol-4-yl)-(Z)-2-(methoxyimino)acetate, (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate, ATE[3][4][5]

1.2. Molecular Formula and Weight

  • Molecular Formula: C₈H₁₁N₃O₃S[4][5][7]

  • Molecular Weight: 229.26 g/mol [2][5][7]

1.3. Structural Representation

The molecule's structure is defined by an ethyl ester group, a (Z)-configured methoxyimino moiety, and the 2-aminothiazole ring. These features are encoded in various line notations used in cheminformatics.

  • SMILES: CCOC(=O)C(=NOC)C1=CSC(=N1)N[4]

  • InChI Key: POBMBNPEUPDXRS-WDZFZDKYSA-N[4]

Below is a two-dimensional diagram of the molecular structure, generated using the DOT language, illustrating the connectivity of the atoms.

molecular_structure C1 C O1 O C1->O1 O2 O C1->O2 C5 C C1->C5 C2 C C3 C C2->C3 H2 H2 O2->C2 C4 C C3->C4 H3 H3 N1 N C5->N1 C7 C C5->C7 O3 O N1->O3 C6 C O3->C6 H3_2 H3 N2 N C7->N2 C8 C C8->C7 S1 S S1->C8 C9 C C9->S1 C9->N2 N3 N C9->N3 N2->C9 H2_2 H2 synthesis_workflow start Precursor: (Z)-2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetic acid reaction Reaction Step: Fischer Esterification (Reflux, 4-8 hours) start->reaction reagents Reagents: - Ethanol (Solvent/Reactant) - H₂SO₄ or HCl(g) (Catalyst) reagents->reaction workup Workup: - Neutralization (e.g., NaHCO₃) - Extraction with organic solvent reaction->workup Cooling purification Purification: Recrystallization from Ethanol/Water workup->purification Crude Product product Final Product: Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)ethanoate purification->product Pure Crystals

Caption: General workflow for the synthesis via Fischer esterification.

3.2. Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, add (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (100 g, 0.497 mol).

  • Reagent Addition: Add absolute ethanol (500 mL). Stir the suspension to ensure good mixing.

  • Catalysis: Carefully and slowly, add concentrated sulfuric acid (15 mL) to the stirred suspension. The addition is exothermic and should be done with cooling in an ice bath. Alternatively, dry hydrogen chloride gas can be bubbled through the mixture. The acid catalyst is essential; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 1 L of ice-cold water. A precipitate will form. Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7. This step quenches the acid catalyst and precipitates the ester, which is less soluble in neutral water.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 200 mL) to remove any inorganic salts.

  • Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 40-50 °C. The expected yield is typically in the range of 80-90%.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key side-chain intermediate in the synthesis of advanced cephalosporin antibiotics. [2][3][8] 4.1. Role in Cephalosporin Synthesis

The 2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl moiety is attached at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) or a related cephalosporin nucleus. This specific side chain confers potent broad-spectrum activity against Gram-negative bacteria and stability against many β-lactamase enzymes.

To be coupled with the cephalosporin core, the carboxylic acid of the side chain (or in this case, the ester) must first be activated. The ethyl ester can be hydrolyzed back to the acid, which is then converted to a more reactive species like an acid chloride or an activated thioester. [9][10][11]For instance, conversion to Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride allows for efficient acylation of the 7-amino group on the cephalosporin core. [11]

application_workflow cluster_0 Side-Chain Preparation cluster_1 Core Antibiotic Structure start Ethyl (2Z)-...ethanoate (This Guide's Topic) hydrolysis Saponification (e.g., NaOH, H₂O) start->hydrolysis acid (Z)-2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetic acid hydrolysis->acid activation Activation (e.g., SOCl₂, PCl₅) acid->activation activated_side_chain Activated Side Chain (e.g., Acid Chloride or Thioester) activation->activated_side_chain coupling Acylation Coupling Reaction activated_side_chain->coupling ceph_core 7-aminocephalosporanic acid (7-ACA) ceph_core->coupling final_drug Third-Generation Cephalosporin (e.g., Ceftriaxone, Cefotaxime) coupling->final_drug

Caption: Role as an intermediate in cephalosporin synthesis.

4.2. Examples of Final Drug Products

  • Ceftriaxone: A widely used third-generation cephalosporin for treating bacterial meningitis, pneumonia, and gonorrhea.

  • Cefotaxime: Another core antibiotic on the WHO's Model List of Essential Medicines.

  • Ceftizoxime: Used for infections of the lower respiratory tract, skin, and urinary tract.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. Based on aggregated safety data, this compound presents moderate hazards.

5.1. Hazard Identification

  • GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319). [3][5][6]It is classified as an irritant (Xi). [3][5]* Precautionary Statements:

    • P264: Wash skin thoroughly after handling. [6] * P280: Wear protective gloves/eye protection/face protection. [6] * P302 + P352: IF ON SKIN: Wash with plenty of water. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] 5.2. First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [12]* Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, consult a physician. [6]* Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [6][12]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. [12] 5.3. Handling and Storage

  • Handling: Work under a chemical fume hood. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5]The material may be air and light-sensitive and hygroscopic; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

References

  • ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl) acetate. ChemBK. [Link]

  • Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. PubChem. [Link]

  • (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. National Institutes of Health (NIH). [Link]

  • Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. PrepChem.com. [Link]

  • S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate. PubChem. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. CNKI. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Pivotal Role of a Cephalosporin Intermediate

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a critical starting material in the synthesis of numerous third-generation cephalosporin antibiotics. Its molecular structure, featuring a reactive aminothiazole ring and a methoxyimino group, is fundamental to the efficacy of blockbuster drugs such as ceftriaxone and cefotaxime. The precise control over its purity and integrity during synthesis and storage is paramount, as any degradation can impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the solubility and stability of this key intermediate, offering field-proven insights and robust protocols to ensure its optimal use in drug development.

Physicochemical Properties at a Glance

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, processing, and formulation.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 64485-88-7[2]
Molecular Formula C₈H₁₁N₃O₃S[2]
Molecular Weight 229.26 g/mol [1]
Appearance White to beige or yellow fine crystalline powder[3]
Melting Point 161-164 °C[2][3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is a critical parameter for its use in synthesis, purification, and analysis. While specific quantitative data is sparse in publicly available literature, its structural analogues and general chemical characteristics provide a strong basis for predicting its solubility behavior. The presence of both polar functional groups (amino, ester, imino) and a heterocyclic ring system suggests a degree of solubility in a range of organic solvents.

Aqueous Solubility: The compound is noted to potentially decompose in water, suggesting that prolonged exposure to aqueous media, especially at non-neutral pH, should be avoided.[2][3]

Organic Solvent Solubility: Based on the synthesis of related compounds, this intermediate is expected to be soluble in polar organic solvents. For instance, a similar intermediate, 2-Mercapto-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate, is dissolved in methanol for subsequent reactions.[4] Synthesis protocols for derivatives often utilize solvents like ethyl acetate, ethanol, and diisopropyl ether for extraction and washing, indicating its solubility in these media.

Predicted Solubility:

Solvent ClassExamplesExpected SolubilityRationale
Alcohols Methanol, EthanolSolubleThe polar hydroxyl group can hydrogen bond with the amine and carbonyl groups of the solute.
Esters Ethyl AcetateSoluble"Like dissolves like" principle; the ethyl ester group of the solute is compatible with the solvent.
Ethers Diisopropyl etherSparingly SolubleLower polarity compared to alcohols and esters, likely resulting in lower solubility.
Halogenated Solvents DichloromethaneSolubleEffective at dissolving a wide range of organic compounds.
Aprotic Polar Solvents Acetonitrile, DMFSolubleHigh dielectric constants and ability to engage in dipole-dipole interactions.
Water -Sparingly Soluble (with potential decomposition)The molecule has polar groups but also a significant non-polar carbon backbone. Hydrolytic instability is a concern.

Experimental Protocol: Determination of Solubility (Shake-Flask Method)

This protocol outlines a standardized approach to quantitatively determine the solubility of this compound in various solvents. The shake-flask method is a reliable and widely accepted technique for this purpose.

Causality behind Experimental Choices:

  • Equilibration Time: A 24-hour equilibration period is chosen to ensure that the solution reaches saturation. Shorter times may lead to an underestimation of solubility.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is highly temperature-dependent.

  • Centrifugation and Filtration: These steps are crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is the method of choice for quantification due to its high sensitivity, specificity, and accuracy.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant.

  • Clarification: Centrifuge the collected sample (e.g., at 10,000 rpm for 10 minutes) and then filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration using a validated HPLC method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Profile: Understanding and Mitigating Degradation

The stability of this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may be difficult to remove and could potentially be reactive, impacting the safety and efficacy of the final API. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[5]

Key Degradation Pathways:

  • Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid, (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid. The aminothiazole ring itself can also be subject to hydrolytic cleavage under harsh conditions.

  • Oxidation: The sulfur atom in the thiazole ring and the amino group are potential sites for oxidation.

  • Photodegradation: The conjugated system of the thiazole ring can absorb UV light, potentially leading to photochemical reactions and degradation.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acidic (e.g., 0.1M HCl, 60°C) API->Acid Base Basic (e.g., 0.1M NaOH, RT) API->Base Neutral Neutral (Water, 60°C) API->Neutral Oxidative Oxidative (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (ICH Q1B conditions) API->Photo Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: A typical workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on this compound, in line with ICH guidelines.[5] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Causality behind Experimental Choices:

  • Acid/Base Concentrations and Temperature: The choice of 0.1M HCl and NaOH with heating for the acid and room temperature for the base is a common starting point. The base-catalyzed hydrolysis of esters is typically much faster than acid-catalyzed hydrolysis, hence the milder temperature for the basic condition.

  • Oxidizing Agent: 3% Hydrogen peroxide is a standard oxidizing agent used in forced degradation studies to simulate oxidative stress.

  • ICH Q1B for Photostability: Adherence to ICH Q1B guidelines ensures that the photostability testing is conducted under standardized and reproducible conditions.

  • Stability-Indicating HPLC Method: A crucial aspect of this study is the use of an HPLC method that can separate the parent compound from all its degradation products, ensuring accurate quantification of the degradation.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1M HCl.

    • Heat the mixture at 60 °C.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1M NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1M NaOH.

    • Keep the mixture at room temperature.

    • Withdraw samples at various time points (e.g., 15, 30, 60, 120 minutes).

    • Neutralize the samples with an equivalent amount of 0.1M HCl and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Heat the mixture at 60 °C.

    • Withdraw samples at various time points (e.g., 24, 48, 72 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at 80 °C.

    • At various time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC after the exposure.

Diagram: Postulated Hydrolytic Degradation Pathway

Degradation_Pathway Parent Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)ethanoate Acid_Product (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)acetic acid Parent->Acid_Product H⁺ or OH⁻ (Hydrolysis) Ethanol Ethanol Parent->Ethanol H⁺ or OH⁻ (Hydrolysis)

Caption: Primary hydrolytic degradation of the ethyl ester.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Storage: The compound should be stored in well-closed containers, protected from light, in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]

  • Handling: Avoid exposure to high humidity and extreme pH conditions. When preparing solutions, use freshly prepared solvents and minimize the time the compound is in solution, especially in aqueous media.

Conclusion

A thorough understanding of the solubility and stability of this compound is not merely an academic exercise but a prerequisite for the successful development of safe and effective cephalosporin antibiotics. By employing the robust protocols and adhering to the handling recommendations outlined in this guide, researchers and drug development professionals can ensure the quality and consistency of this pivotal intermediate, thereby streamlining the path to regulatory approval and commercial manufacturing.

References

  • BenchChem. (2025).
  • ResolveMass Laboratories. (2025).
  • BioProcess International. (2012).
  • Pharmaffiliates. (2020).
  • Sharif, S., Tahir, M. N., Khan, I. U., Salariya, M. A., & Ahmad, S. (2009). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1455.
  • ResearchGate. (n.d.). ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor.
  • ChemBK. (n.d.). ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl)
  • PubChem. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)
  • LGC Standards. (n.d.). Ethyl (Z)-acetate-d3.

  • TCI America. (n.d.). Ethyl (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)
  • Echemi. (n.d.). Ethyl (αZ)-2-amino-α-(methoxyimino)
  • Acta Chimica Slovenica. (2018).
  • ResearchGate. (2009). S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)
  • Sigma-Aldrich. (n.d.). 2-Amino-α-(methoxyimino)-4-thiazoleacetic acid, predominantly syn.
  • PubMed. (2009). (2Z)-Methyl 2-(2-amino-1,3-thia-zol-4-yl)-2-(methoxy-imino)
  • PubChem. (n.d.). S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)
  • Sigma-Aldrich. (n.d.).
  • PMC. (2014). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities.
  • ResearchGate. (2009). (PDF) S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
  • Enamine. (n.d.). Ethyl 2-oxo-4-(trimethylsilyl)

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An In-depth Technical Guide to the Crystalline Structure of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the crystalline structure of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, a key intermediate in the synthesis of third-generation cephalosporin antibiotics. We delve into the significance of its constituent chemical moieties, the aminothiazole and methoxyimino groups, and their contribution to the therapeutic efficacy of these life-saving drugs. This guide outlines a detailed, field-proven methodology for the crystallization and subsequent single-crystal X-ray diffraction analysis of this compound. While specific crystallographic data for the ethyl ester is not publicly available, we present and analyze the crystal structure of its closely related methyl ester analog, providing a robust framework for understanding the molecular geometry, hydrogen bonding networks, and crystal packing of the title compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study and synthesis of cephalosporin derivatives and other complex organic molecules.

Introduction: The Architectural Significance of a Cephalosporin Precursor

This compound is a molecule of profound importance in medicinal chemistry, serving as a critical building block for a range of third-generation cephalosporin antibiotics. The specific arrangement of its atoms in the solid state—its crystalline structure—governs its physical and chemical properties, influencing its reactivity, stability, and ultimately, its utility in pharmaceutical manufacturing. Understanding this three-dimensional architecture is paramount for process optimization, quality control, and the rational design of new therapeutic agents.

The biological activity of many cephalosporins is intrinsically linked to the presence of the 2-aminothiazole ring and the (Z)-methoxyimino group. The 2-aminothiazole moiety is a common feature in numerous pharmaceuticals, recognized for its ability to engage in specific interactions with biological targets. In cephalosporins, this group plays a crucial role in enhancing antibacterial potency. The (Z)-methoxyimino group, on the other hand, confers resistance to β-lactamases, enzymes produced by bacteria that inactivate many penicillin and cephalosporin antibiotics. The spatial relationship between these two functional groups, dictated by the molecule's conformation, is therefore of significant interest.

This guide provides a detailed protocol for elucidating the crystalline structure of this compound through single-crystal X-ray diffraction. We will explore the theoretical underpinnings of the experimental choices and present a comprehensive analysis of the expected structural features, leveraging the known crystal structure of its methyl analog as a primary reference.

Methodology: From Solute to Structure

The journey to determining a crystalline structure is a multi-step process that demands precision and a deep understanding of the principles of crystallization and X-ray diffraction. The following sections outline a robust workflow for this endeavor.

Synthesis and Purification

The initial step involves the synthesis of this compound. While various synthetic routes exist, a common method involves the reaction of ethyl 2-chloroacetoacetate with thiourea to form the aminothiazole ring, followed by nitrosation and subsequent methylation to introduce the methoxyimino group.

Following synthesis, rigorous purification is essential. The purity of the compound directly impacts the quality of the resulting crystals. Recrystallization from a suitable solvent system is the preferred method for obtaining high-purity material suitable for single-crystal growth.

Crystallization: The Art of Ordered Solids

The growth of a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate, dichloromethane, and mixtures thereof). An ideal solvent will dissolve the compound completely when heated but show limited solubility at room temperature or below.

  • Solution Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of the chosen hot solvent in a small, clean vial. Ensure complete dissolution.

  • Filtration: While hot, filter the solution through a pre-warmed syringe filter (0.2 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a fine needle. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the formation of well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor the vial periodically for crystal growth over several days to weeks.

Causality Behind Experimental Choices: The slow evaporation technique is favored for its simplicity and effectiveness in producing high-quality crystals. By allowing the concentration to increase gradually, the molecules have sufficient time to orient themselves into a thermodynamically stable, well-ordered crystal lattice. Filtering the hot solution is a critical step to remove dust and other microscopic impurities that can lead to the rapid precipitation of many small, unusable crystals instead of a few large, single crystals.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Landscape

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it can be analyzed using a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: Carefully select a well-formed, transparent crystal and mount it on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer. A beam of monochromatic X-rays (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots (reflections). This pattern is recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is then used to solve the crystal structure. For small molecules like the title compound, direct methods are typically employed to determine the initial phases of the structure factors. This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

Trustworthiness of the Protocol: This protocol represents a standard and self-validating system for small molecule crystallography. The quality of the final crystal structure is assessed by several metrics, including the R-factor (a measure of the agreement between the experimental and calculated structure factors), the goodness-of-fit, and the residual electron density map. Low R-factors and a featureless residual electron density map are indicative of a high-quality and trustworthy structure determination.

Structural Analysis: Insights from a Methyl Analog

As of the writing of this guide, the specific crystal structure of this compound has not been deposited in the Cambridge Structural Database. However, the crystal structure of the closely related methyl ester, (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate, provides invaluable insights into the expected molecular conformation and crystal packing.

Expected Crystallographic Parameters

Based on the analysis of the methyl ester analog, we can anticipate the following crystallographic parameters for the ethyl ester. The substitution of a methyl with an ethyl group is not expected to dramatically alter the crystal system or space group, although the unit cell dimensions will be slightly larger.

ParameterExpected Value (based on Methyl Analog)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.8 - 8.2
b (Å)~8.2 - 8.6
c (Å)~15.6 - 16.0
β (°)~93
Volume (ų)> 1000
Z4
Molecular Conformation and Geometry

The key conformational feature of this molecule is the relative orientation of the 2-amino-1,3-thiazole ring and the ethyl (methoxyimino)ethanoate side chain. In the methyl analog, these two planar groups are oriented at a significant dihedral angle of 67.06(7)°. A similar non-planar conformation is expected for the ethyl ester, which is crucial for minimizing steric hindrance and optimizing intermolecular interactions. The (Z)-configuration of the methoxyimino group is a critical feature for its biological function.

Hydrogen Bonding and Crystal Packing

The crystal packing of the methyl analog is dominated by intermolecular hydrogen bonds. The amino group on the thiazole ring acts as a hydrogen bond donor, while the thiazole nitrogen and the carbonyl oxygen of the ester group act as acceptors. This leads to the formation of inversion dimers linked by pairs of N—H···N hydrogen bonds, creating R₂²(8) ring motifs. These dimers are further interconnected by N—H···O hydrogen bonds, forming sheets that propagate through the crystal lattice. A similar hydrogen bonding scheme is anticipated for the ethyl ester, as the primary functional groups involved are identical.

Visualization of Key Processes and Structures

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the expected molecular interactions.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Synthesis of Ethyl Ester purification Recrystallization synthesis->purification dissolution Dissolution in Hot Solvent purification->dissolution filtration Hot Filtration dissolution->filtration evaporation Slow Evaporation filtration->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure final_structure structure_solution->final_structure Final Crystalline Structure

Caption: Experimental workflow for determining the crystalline structure.

Caption: Expected hydrogen bonding interactions in the crystal lattice.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive framework for understanding and determining the crystalline structure of this compound. While we have relied on the published data of a close methyl analog, the outlined methodologies for crystallization and X-ray diffraction are directly applicable and provide a clear path for the structural elucidation of the title compound.

The determination of the precise crystal structure of the ethyl ester would be a valuable contribution to the field, allowing for a direct comparison with its methyl counterpart and providing a more complete understanding of how small changes in the ester group influence the overall crystal packing. Furthermore, co-crystallization studies of this intermediate with other molecules could reveal new solid forms with potentially improved physicochemical properties, which could be of significant interest in the ongoing development of advanced pharmaceutical manufacturing processes.

References

  • Structural Analysis and Protein Binding of Cephalosporins. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. (2009). National Center for Biotechnology Information. Retrieved from [Link]

  • Cephalosporins. VII. Synthesis and antibacterial activity of new cephalosporins bearing a 2-imino-3-hydroxythiazoline (2-aminothiazole N-oxide) in the C-7 acylamino side chain. (1984). PubMed. Retrieved from [Link]

  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. (2025). ACS Publications. Retrieved from [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. International Union of Crystallography. Retrieved from [Link]

  • X-ray crystallography. Wikipedia. Retrieved from [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. PubMed Central. Retrieved from [Link]

  • S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. ResearchGate. Retrieved from [Link]

  • Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporin derivatives. III. Synthesis and antibacterial activity of

InChI Key for Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate: Synthesis, Properties, and Application in Cephalosporin Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental properties, validated synthetic routes, and its critical role in the development of third-generation cephalosporin antibiotics.

Introduction: The Significance of a Key Building Block

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its prominence stems primarily from its function as a crucial side-chain precursor in the synthesis of numerous semi-synthetic β-lactam antibiotics, including widely used drugs like Cefotaxime, Ceftriaxone, and Cefixime[1].

The molecule's architecture combines two key pharmacophores: the 2-aminothiazole ring and a (Z)-methoxyimino moiety. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known to confer a wide range of biological activities[2]. When incorporated into cephalosporins, the (Z)-methoxyimino group plays a vital role in providing steric hindrance at the β-lactam ring, thereby imparting stability against degradation by β-lactamase enzymes—a primary mechanism of bacterial resistance. Understanding the chemistry of this intermediate is therefore fundamental to the development of potent and resilient antibacterial agents.

Chemical Identity and Physicochemical Properties

Precise identification is the cornerstone of chemical synthesis and analysis. The unique structural arrangement of this molecule is captured by its International Chemical Identifier (InChI) Key, a hashed representation ensuring unambiguous database referencing.

  • IUPAC Name: ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate[3]

  • InChI Key: POBMBNPEUPDXRS-WDZFZDKYSA-N [3]

  • CAS Number: 64485-88-7[3]

  • Molecular Formula: C₈H₁₁N₃O₃S[3]

  • SMILES: CCOC(=O)C(=NOC)C1=CSC(=N1)N[3]

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 229.26 g/mol [4][5][6]
Appearance Beige to yellow fine crystalline powder[7]
Melting Point 161-164 °C (decomposes)[4][6][7]
Boiling Point 363.4 ± 34.0 °C (Predicted)[4][7]
Density 1.4 ± 0.1 g/cm³ (Predicted)[7]
Water Solubility May decompose[4][7]
LogP 1.22 (Predicted)[7]

The molecule's stereochemistry is critical. The "(2Z)-" designation refers to the spatial arrangement around the carbon-nitrogen double bond of the oxime. This specific isomer is essential for potent antibacterial activity in the final cephalosporin drug. Crystal structure analysis of related compounds reveals that the 2-amino-1,3-thiazol-4-yl group and the ester group are oriented at a significant dihedral angle, a conformation that influences its reactivity and interaction with biological targets[8].

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to ensure high yield and stereochemical purity. A common and scalable industrial method begins with ethyl acetoacetate[1].

Synthesis Workflow Diagram

SynthesisWorkflow A Ethyl Acetoacetate B Step 1: Oximation (NaNO₂, H₂SO₄) A->B C 2-Oximino Ethyl Acetoacetate B->C D Step 2: Halogenation (e.g., Bromine) C->D E Ethyl 2-Bromo-2-(hydroxyimino)acetate D->E F Step 3: Cyclization (Thiourea, Catalyst) E->F G Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)acetate F->G H Step 4: Methylation (e.g., DMS, DMC) G->H I Final Product: This compound H->I

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established methodologies[1].

Step 1: Oximation of Ethyl Acetoacetate

  • To a stirred solution of sodium nitrite in purified water in a reaction vessel, cool the mixture to 10-15°C.

  • Slowly add ethyl acetoacetate to the mixture.

  • Add a 50% solution of concentrated sulfuric acid dropwise over 3-5 hours, ensuring the reaction temperature is maintained strictly between 10-15°C. Causality: This exothermic reaction requires careful temperature control to prevent side reactions and ensure the selective formation of the oxime.

  • After the addition is complete, continue stirring for an additional 3-5 hours.

  • Extract the product, 2-oximino ethyl acetoacetate, from the aqueous layer using a suitable organic solvent (e.g., chloroform).

Step 2: Halogenation

  • Dissolve the crude product from Step 1 in an appropriate solvent.

  • Add a halogenating agent, such as bromine, dropwise over 3-5 hours while maintaining the temperature between 30-40°C. Causality: This step activates the α-carbon for the subsequent cyclization reaction.

  • Monitor the reaction for completion using thin-layer chromatography (TLC).

Step 3: Cyclization with Thiourea

  • To the halogenated intermediate, add thiourea and a suitable solvent such as methanol.

  • Introduce a catalyst, for example, 12-ammonium phosphomolybdate (AMP), to facilitate the ring formation[1]. Causality: The catalyst enhances the reaction rate and yield of the thiazole ring formation, a Hantzsch-type thiazole synthesis.

  • Reflux the mixture until the reaction is complete.

  • Cool the reaction mixture and filter to isolate the crude product, Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)acetate.

Step 4: O-Methylation

  • Suspend the product from Step 3 in a suitable solvent.

  • Add a methylating agent (e.g., dimethyl sulfate or dimethyl carbonate) and a base.

  • Stir the reaction at a controlled temperature until the methylation is complete. Causality: This final step introduces the methoxy group, locking in the crucial (Z)-geometry and yielding the final product.

  • Purify the final compound by recrystallization to obtain a high-purity crystalline powder.

Application in Drug Development: The Cephalosporin Side Chain

The primary industrial application of this compound is as a synthon for the C-7 side chain of third-generation cephalosporins. The 2-aminothiazole ring enhances the antibacterial spectrum, while the (Z)-methoxyimino group confers β-lactamase stability.

Logical Flow to Cephalosporin Core

To be coupled with the cephalosporin nucleus (7-aminocephalosporanic acid or 7-ACA), the ethyl ester must first be activated. This often involves converting it into a more reactive acylating agent, such as an S-benzothiazol-2-yl thioester, known as MAEM (2-Mercapto-benzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate)[8][9].

DrugDevWorkflow cluster_0 Side-Chain Preparation cluster_1 Core Structure cluster_2 Final Drug Synthesis Intermediate Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)ethanoate Activation Activation Step (e.g., Thioester formation) Intermediate->Activation ActiveEster Activated Side Chain (e.g., MAEM) Activation->ActiveEster Coupling Acyl Coupling Reaction ActiveEster->Coupling Core 7-ACA Nucleus (7-aminocephalosporanic acid) Core->Coupling Drug Cephalosporin Antibiotic (e.g., Cefotaxime) Coupling->Drug

Caption: Integration of the side chain with the cephalosporin nucleus.

This activated side chain is then reacted with the free amine of the 7-ACA core. This acylation reaction forms the final antibiotic molecule, which now possesses the desired pharmacological properties endowed by the meticulously synthesized side chain.

Safety and Handling

As a fine chemical, appropriate laboratory safety measures are required.

  • Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory system irritation[4][7].

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture to prevent decomposition[7].

Conclusion

This compound is more than a mere laboratory chemical; it is a cornerstone of modern antibiotic manufacturing. Its synthesis, while complex, is a well-understood process that provides a critical structural component responsible for the efficacy and resilience of many life-saving cephalosporin drugs. The precise control of its stereochemistry and the strategic importance of its functional groups highlight the elegance and necessity of synthetic organic chemistry in the advancement of medicine. This guide provides the foundational knowledge for researchers and developers working with this essential pharmaceutical intermediate.

References

  • ChemBK. (2024). ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl) acetate. Retrieved from [Link]

  • Jasinski, J., et al. (2009). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

  • PubChem. (n.d.). S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate. Retrieved from [Link]

  • Shafiee, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]

  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353. Retrieved from [Link]

  • Google Patents. (2017). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
  • PubChem. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-MERCAPTOBENZOTHIAZOLEYL(Z)-2-AMINOTHIAZOL-4-YL-2-METHOXYIMINO ACETATE(MAEM). Retrieved from [Link]

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A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, a critical intermediate in the synthesis of third-generation cephalosporin antibiotics.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into experimental design, data interpretation, and the underlying chemical principles governing the thermal decomposition of this vital pharmaceutical compound. By adhering to the methodologies outlined, users can ensure the generation of robust, reliable data essential for quality control, stability assessment, and regulatory compliance.

Introduction: The Critical Role of Thermal Analysis in Pharmaceutical Development

This compound (C₈H₁₁N₃O₃S, Molar Mass: 229.26 g/mol ) is a cornerstone molecule in the synthesis of numerous life-saving cephalosporin antibiotics.[1][2] Its purity, stability, and overall quality directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Thermogravimetric analysis (TGA) is an indispensable analytical technique in the pharmaceutical industry for characterizing the thermal stability and composition of such materials.[3][4][5]

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][6] This technique provides critical data on:

  • Thermal Stability: Determining the temperature at which the compound begins to decompose.[3][7]

  • Compositional Analysis: Quantifying volatile components, such as residual solvents or moisture.[7][8][9]

  • Purity Assessment: Identifying the presence of impurities that may alter the thermal profile.[3]

  • Kinetic Studies: Understanding the rate and mechanism of decomposition.[10][11]

This guide will delve into the theoretical and practical aspects of performing TGA on this specific aminothiazole derivative, ensuring a self-validating system for generating high-quality, reproducible results in line with international regulatory standards such as ICH Q6A.[12][13][14][15][16]

Physicochemical Properties and Structural Considerations

A foundational understanding of the compound's properties is paramount before initiating thermal analysis.

PropertyValueSource
Molecular FormulaC₈H₁₁N₃O₃S[2]
Molar Mass229.26 g/mol [2]
AppearanceWhite to off-white crystalline solid[1]
Melting PointApproximately 162-164 °C (with decomposition)[1][17]

The structure of this compound contains several functional groups that will influence its thermal decomposition pathway, including an aminothiazole ring, an ethyl ester, and a methoxyimino group. The 2-aminothiazole moiety is a known pharmacophore but can also be susceptible to thermal and chemical degradation.[18][19][20] The initial decomposition is likely to be complex, involving multiple, potentially overlapping steps.

Experimental Protocol: A Self-Validating TGA Workflow

The following protocol is designed to provide a robust and reproducible method for the TGA of this compound, grounded in established standards like ASTM E1131.[8][9][21]

Instrumentation and Calibration
  • Instrument: A calibrated thermogravimetric analyzer capable of a heating rate up to 20°C/min and a temperature range from ambient to at least 600°C.

  • Sample Pans: Platinum or ceramic pans are recommended for their inertness.

  • Atmosphere: High-purity nitrogen (99.99% or higher) for inert atmosphere analysis.

  • Calibration: The instrument's temperature and mass balance should be calibrated according to the manufacturer's specifications using certified reference materials.

Step-by-Step Experimental Procedure
  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered this compound sample into a tared TGA pan.[22] An even, thin layer of the sample is crucial for uniform heat transfer.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Inert Atmosphere Purge: Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the analysis to ensure an inert environment.[7][22]

  • Heating Program:

    • Initial Isothermal: Hold at 30°C for 5 minutes to allow for temperature equilibration.

    • Heating Ramp: Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[22][23] A slower heating rate can provide better resolution of overlapping decomposition events, while a faster rate can increase sensitivity. 10°C/min offers a good balance for this type of compound.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output & Interpretation Start Start Weigh Weigh 5-10 mg of Sample Start->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with N2 (30 min) Load->Purge Equilibrate Equilibrate at 30°C (5 min) Purge->Equilibrate Ramp Heat to 600°C (10°C/min) Equilibrate->Ramp Record Record Mass vs. Temperature Ramp->Record TGA_Curve Generate TGA Curve Record->TGA_Curve DTG_Curve Generate DTG Curve TGA_Curve->DTG_Curve Analyze Analyze Data DTG_Curve->Analyze End End Analyze->End

Caption: Standard TGA experimental workflow.

Data Interpretation: From Curve to Causality

The output of a TGA experiment is a curve plotting percent weight loss against temperature. For a more detailed analysis, the first derivative of this curve (DTG curve) is essential, as it shows the rate of mass loss.[24][25][26]

Hypothetical TGA and DTG Curves

Below is a table representing hypothetical data for the thermal decomposition of this compound.

Temperature Range (°C)Mass Loss (%)DTG Peak (°C)Postulated Loss
160 - 220~19.6%~205Loss of ethyl group (-C₂H₅) and CO₂ from ester
220 - 350~35.8%~280Fragmentation of the aminothiazole ring
> 350Gradual-Further decomposition of organic fragments
Analysis of Decomposition Stages
  • Stage 1 (Initial Decomposition): The initial mass loss, likely starting near the compound's melting point, is hypothesized to involve the most thermally labile parts of the molecule. This could include the ethyl ester group, potentially through a decarboxylation or fragmentation mechanism. Studies on similar heterocyclic compounds have shown that carboxylic acid and ester groups are often the first to decompose.[22]

  • Stage 2 (Ring Fragmentation): Following the initial loss, the core aminothiazole ring is expected to fragment. This is often a complex process with multiple bond cleavages, resulting in a significant and often rapid mass loss. The thermal degradation of cephalosporins, which share structural similarities, also shows multi-stage decomposition profiles.[10][11][27][28]

  • Stage 3 (Char Formation/Final Decomposition): At higher temperatures, the remaining organic fragments will continue to decompose, often leading to the formation of a stable carbonaceous residue.

Decomposition_Pathway cluster_stage1 Stage 1 (~160-220°C) cluster_stage2 Stage 2 (~220-350°C) cluster_stage3 Stage 3 (>350°C) Compound Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)ethanoate Fragment1 Initial Fragments (Loss of Ester Group) Compound->Fragment1 Heat Gas1 Evolved Gases (e.g., CO₂, C₂H₄) Fragment1->Gas1 Fragment2 Thiazole Ring Fragmentation Fragment1->Fragment2 Gas2 Evolved Gases (e.g., HCN, SO₂, NH₃) Fragment2->Gas2 Residue Carbonaceous Residue Fragment2->Residue

Caption: Postulated thermal decomposition pathway.

Advanced Applications and Considerations

  • Coupled Techniques (EGA): For an unambiguous identification of the evolved decomposition products, coupling the TGA to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is highly recommended.[7][10] This provides real-time analysis of the gases evolved at each decomposition step, confirming the proposed fragmentation pathway.

  • Kinetic Analysis: By running the TGA experiment at multiple heating rates, kinetic parameters such as activation energy can be calculated using methods like Kissinger-Akahira-Sunose (KAS) or Friedman analysis.[10][29] This data is invaluable for predicting the long-term stability of the compound under various storage conditions.

  • Atmosphere Effects: While this guide focuses on an inert nitrogen atmosphere to study thermal decomposition, running the analysis in an oxidative atmosphere (air or oxygen) can provide insights into the compound's oxidative stability.[7]

Conclusion: Ensuring Quality and Stability through Rigorous Thermal Analysis

Thermogravimetric analysis is a powerful and essential tool for characterizing this compound. By employing a methodologically sound, self-validating protocol, researchers and drug development professionals can obtain critical data on the thermal stability, composition, and purity of this key pharmaceutical intermediate. The insights gained from TGA are fundamental to ensuring the quality, safety, and efficacy of the final cephalosporin APIs, supporting robust process development and satisfying stringent regulatory requirements.

References

  • Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Interpreting TGA Curves. Retrieved from [Link]

  • ASTM International. (n.d.). E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. Retrieved from [Link]

  • Scribd. (n.d.). Astm e 1131 Tga. Retrieved from [Link]

  • Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Retrieved from [Link]

  • Microbioz India. (2024, January 12). Mastering the Art of Interpreting Thermogravimetric Analysis Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5371522, Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Retrieved from [Link]

  • Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]

  • Vlase, G., et al. (2013). Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data. Chemistry Central Journal, 7(1), 56. Retrieved from [Link]

  • Gohar, M. M., et al. (2005). Thermal decomposition of tetracycline and cephalosporins metal complexes. Bulletin of Pharmaceutical Sciences, Assiut University, 28(2), 269-276.
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  • ChemBK. (n.d.). ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl) acetate. Retrieved from [Link]

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  • de Korver, R. K., et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(3), 209-214. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Mohamed, G. G., et al. (2010). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of Thermal Analysis and Calorimetry, 101(1), 267-274. Retrieved from [Link]

  • ResearchGate. (2005). THERMAL DECOMPOSITION OF TETRACYCLINE AND CEPHALOSPORINS METAL COMPLEXES. Retrieved from [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA) [Video]. YouTube. Retrieved from [Link]

  • European Medicines Agency. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18.
  • ResearchGate. (2013). Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

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  • Wang, S., et al. (2020). Study on safe disposal of cephalosporins based on kinetic pyrolysis mechanism. Scientific Reports, 10(1), 1-11. Retrieved from [Link]

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  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ceftriaxone Utilizing Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ceftriaxone, a third-generation cephalosporin antibiotic, with a specific focus on the pivotal role of the side-chain intermediate, Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. These application notes are designed to furnish researchers and drug development professionals with a deep understanding of the chemical principles, detailed experimental protocols, and critical process parameters involved in this synthetic pathway. The document elucidates the rationale behind the selection of reagents and reaction conditions, offering insights into process optimization and quality control. Detailed, step-by-step protocols for the activation of the side chain and its subsequent coupling with the cephalosporin nucleus are provided, alongside methods for purification and characterization of the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of the Aminothiazolyl Side Chain

Ceftriaxone is a broad-spectrum, third-generation cephalosporin antibiotic widely employed in clinical practice to treat a variety of severe bacterial infections.[1] Its potent bactericidal activity stems from its ability to inhibit bacterial cell wall synthesis.[2] The chemical architecture of Ceftriaxone is characterized by a β-lactam core, common to all cephalosporins, and two critical side chains at the C-3 and C-7 positions of the 7-amino-3-cephem-4-carboxylic acid nucleus.

The acylamino side chain at the C-7 position is of paramount importance in defining the antibacterial spectrum and resistance to β-lactamases. For Ceftriaxone, this side chain is (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamide. The (Z)-methoxyimino group confers significant stability against hydrolysis by a wide range of β-lactamase enzymes, a primary mechanism of bacterial resistance.[3] The 2-aminothiazole moiety is crucial for enhancing the antibacterial potency, particularly against Gram-negative bacteria.[4]

This compound serves as a key starting material for the introduction of this vital C-7 side chain. It is typically converted into a more reactive "activated" form before being coupled with the cephalosporin core. This guide will detail the journey from this ethyl ester to the final synthesis of Ceftriaxone.

Key Reagent Profiles

A thorough understanding of the key reagents is fundamental to successful synthesis.

This compound

This compound is the foundational building block for the C-7 side chain.

PropertyValueReference
Chemical Name Ethyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate[5]
Synonyms (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate[6]
CAS Number 64485-88-7[6][7][8][9]
Molecular Formula C₈H₁₁N₃O₃S[10]
Molecular Weight 229.26 g/mol [10]
Appearance White to off-white crystalline powder[11]
Solubility Sparingly soluble in common organic solvents
Storage Store in a cool, dry, dark place under an inert atmosphere.[7]
7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-ACT)

This is the core cephalosporin nucleus onto which the side chain is attached.

PropertyValueReference
Chemical Name (6R,7R)-7-Amino-3-[[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6]
CAS Number 58909-56-1[6]
Molecular Formula C₁₂H₁₃N₅O₅S₂
Molecular Weight 371.39 g/mol
Appearance Crystalline solid
Solubility Solubility is pH-dependent; soluble in basic aqueous solutions.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis of Ceftriaxone from this compound can be conceptually broken down into two primary stages:

  • Activation of the Side Chain: Conversion of the relatively unreactive ethyl ester into a highly reactive acylating agent.

  • Coupling Reaction (Acylation): Amidation of the 7-amino group of 7-ACT with the activated side chain.

This guide will focus on the most common and industrially relevant activation method, which involves the formation of a thioester, specifically the 2-mercaptobenzothiazolyl (MBT) ester, also known as MAEM.

G cluster_0 Stage 1: Side Chain Activation cluster_1 Stage 2: Coupling and Final Product Formation Start This compound Intermediate (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid Start->Intermediate Hydrolysis Activated 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM) Intermediate->Activated Esterification with 2-mercaptobenzothiazole Product Ceftriaxone Acid Activated->Product Acylation in the presence of a base (e.g., Triethylamine) Core 7-ACT Core->Product Final Ceftriaxone Sodium Product->Final Salt Formation

Caption: Overall workflow for Ceftriaxone synthesis.

Protocol 1: Synthesis of 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM)

Rationale: The carboxylic acid of the side chain must be activated to facilitate amide bond formation with the relatively nucleophilic 7-amino group of 7-ACT. Conversion to the 2-mercaptobenzothiazolyl thioester (MAEM) creates a highly effective acylating agent. The benzothiazolyl group is an excellent leaving group, which significantly enhances the electrophilicity of the carbonyl carbon, thereby promoting the nucleophilic attack by the amine. This method is often preferred over the use of acyl chlorides due to milder reaction conditions and often higher yields.

Materials:

  • (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid

  • 2,2'-Dibenzothiazole disulfide

  • Triphenylphosphine

  • Triethylamine

  • 1,2-Dichloroethane (or other suitable solvent)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, 2,2'-dibenzothiazole disulfide, and triphenylphosphine in 1,2-dichloroethane.

  • Stir the mixture at room temperature to ensure complete dissolution.

  • Slowly add triethylamine to the reaction mixture. The triethylamine acts as a catalyst in this reaction.

  • Continue stirring at room temperature and monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product can be isolated by filtration and washed with a suitable solvent to remove any unreacted starting materials and by-products.

  • Dry the resulting solid under vacuum to obtain MAEM.

Protocol 2: Synthesis of Ceftriaxone via Acylation of 7-ACT with MAEM

Rationale: This is the core coupling reaction where the activated side chain (MAEM) is attached to the 7-amino group of the cephalosporin nucleus (7-ACT). The reaction is typically carried out in a mixed solvent system, such as a mixture of an organic solvent and water, to ensure the solubility of both the non-polar MAEM and the more polar 7-ACT. Triethylamine is used as a base to deprotonate the 7-amino group, increasing its nucleophilicity, and to neutralize any acidic by-products, driving the reaction to completion.[12][13] Low temperatures are often employed to minimize side reactions and degradation of the β-lactam ring.

Materials:

  • 7-Amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-ACT)

  • 2-Mercaptobenzothiazolyl (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetate (MAEM)

  • Triethylamine (TEA)

  • A suitable solvent system (e.g., Dimethylacetamide/Tetrahydrofuran/Water mixture)[14]

  • Sodium Acetate or Sodium-2-ethylhexanoate for salt formation

  • Acetone for precipitation

Procedure:

  • In a reaction vessel, suspend 7-ACT and MAEM in the chosen solvent system at a reduced temperature (e.g., 0-5 °C).

  • While stirring vigorously, slowly add triethylamine dropwise to the suspension. The reaction mixture should become a clear solution as the reactants are consumed.[8]

  • Maintain the reaction at a low temperature and monitor its progress by HPLC until the starting materials are consumed.

  • Upon completion, the by-product, 2-mercaptobenzothiazole, can be removed by filtration.[8][14]

  • The filtrate containing the ceftriaxone acid is then treated with a sodium salt, such as sodium acetate or sodium-2-ethylhexanoate, to form the sodium salt of Ceftriaxone.[8][15]

  • The Ceftriaxone sodium is then precipitated from the solution by the addition of an anti-solvent, such as acetone.[3][15]

  • The precipitated solid is collected by filtration, washed with acetone, and dried under vacuum to yield the final product.

Caption: Simplified acylation mechanism.

Quality Control and Analytical Methods

Trustworthiness through Validation: To ensure the identity, purity, and quality of the synthesized Ceftriaxone, a robust analytical testing regimen is essential.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for monitoring reaction progress and determining the purity of the final product.

ParameterTypical Value/ConditionReference
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[16]
Mobile Phase A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol)[16]
Detection UV at approximately 270 nm[16]
Flow Rate 1.0 mL/min[16]
Retention Time Dependent on specific method, but should be well-resolved from starting materials and impurities.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and confirmation of the final product. Both ¹H and ¹³C NMR should be performed. The spectra of the (Z)-isomer (the desired product) will have characteristic chemical shifts that differentiate it from the potential (E)-isomer impurity.[17]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized Ceftriaxone.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR can be used to identify the key functional groups present in the Ceftriaxone molecule, such as the β-lactam carbonyl, amide carbonyls, and the carboxylic acid.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Ceftriaxone - Incomplete activation of the side chain (MAEM synthesis).- Insufficient base (triethylamine) during acylation.- Degradation of the β-lactam ring due to high temperature or extreme pH.- Inefficient precipitation.- Ensure complete conversion to MAEM using HPLC monitoring.- Use a stoichiometric amount of triethylamine.- Maintain low temperatures throughout the acylation step.- Optimize the volume and addition rate of the anti-solvent (acetone).
High Levels of Impurities - Presence of the (E)-isomer of the side chain.- Incomplete reaction, leaving residual 7-ACT or MAEM.- Side reactions due to non-optimal reaction conditions.- Use pure (Z)-isomer of the starting ethyl ester.- Ensure the reaction goes to completion by HPLC monitoring.- Tightly control temperature and reagent addition rates.- Recrystallize the final product to improve purity.
Poor Crystallization - Incorrect solvent/anti-solvent ratio.- Presence of impurities inhibiting crystal formation.- Temperature of crystallization is too high.- Optimize the solvent-to-anti-solvent ratio.- Purify the crude product before crystallization.- Ensure adequate cooling during the precipitation step.

Safety Precautions

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.

  • This compound and its derivatives: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine: Flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.[13]

  • 1,2-Dichloroethane: Highly flammable liquid and vapor. May cause cancer. Causes serious eye irritation.

  • Triphenylphosphine: Harmful if swallowed. May cause an allergic skin reaction.

Consult the Safety Data Sheet (SDS) for each reagent before use for complete safety information.

Conclusion

The synthesis of Ceftriaxone via the acylation of 7-ACT with an activated form of the (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetic acid side chain, derived from this compound, is a well-established and efficient process. Success in this synthesis hinges on a thorough understanding of the reaction mechanisms, careful control of reaction parameters, and rigorous analytical monitoring. By following the detailed protocols and considering the rationale behind each step as outlined in this guide, researchers and drug development professionals can confidently and reproducibly synthesize high-purity Ceftriaxone for further investigation and application.

References

  • TRIETHYLAMINE - Ataman Kimya. (URL: [Link])

  • Synthesis and Characterization of Cephalosporin Antibiotics. Asian Journal of Chemistry.
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  • Ethyl (Z)-acetate - Pharmaffiliates. (URL: [Link])

  • An improvement for synthesis of ceftriaxone sodium - 中国药科大学学报. (URL: [Link])

  • US7470786B2 - Method for manufacture of ceftriaxone sodium - Google P
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  • WO2005105813A1 - Improved process for the manufacture of ceftriaxone sodium - Google P
  • An improvement for synthesis of ceftriaxone sodium - ResearchGate. (URL: [Link])

  • Acid chloride reaction with amine : r/OrganicChemistry - Reddit. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. (URL: [Link])

  • What is the action of acetyl chloride on triethyl amine ? - Allen. (URL: [Link])

  • Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate - PrepChem.com. (URL: [Link])

  • QbD approach to HPLC method development and validation of ceftriaxone sodium. (URL: [Link])

  • Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. ResearchGate. (URL: [Link])

  • 7-Amino-3-chloro-3-cephem-4-carboxylic acid | C7H7ClN2O3S | CID 6998927 - PubChem. (URL: [Link])

  • (2Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetic acid ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Ceftriaxone. A review of its antibacterial activity, pharmacological properties and therapeutic use - PubMed. (URL: [Link])

  • Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate | C8H11N3O3S | CID 5371522. (URL: [Link])

  • (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-YL)-2-(methoxyimino)acetamido)-3-(((6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)thio)methyl). (URL: [Link])

  • XiXisys | GHS 11 (Rev.11) SDS Word 下载CAS: 60846-15-3 Name: Ethyl 2-amino-α-(methoxyimino)thiazol-4-acetate - 杭州智化科技有限公司. (URL: [Link])

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (URL: [Link])

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Application Notes and Protocols for the Purification of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Cephalosporin Intermediate

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a pivotal intermediate in the synthesis of third-generation cephalosporin antibiotics, most notably Cefpodoxime Proxetil. The stereochemical integrity and purity of this side chain are paramount as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Impurities, including the unwanted (E)-isomer and process-related byproducts, can lead to the formation of diastereomeric and other related impurities in the final drug product, potentially impacting its pharmacological activity and increasing the risk of adverse effects. Consequently, robust and efficient purification methods for this intermediate are not merely a matter of process optimization but a fundamental requirement for regulatory compliance and patient safety.

This guide provides a detailed overview of established and effective purification strategies for this compound, drawing from synthetic methodologies and analytical findings. We will explore purification by crystallization and column chromatography, offering step-by-step protocols and the underlying scientific principles to empower researchers and drug development professionals in producing this key intermediate with the highest degree of purity.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy is predicated on a thorough understanding of the potential impurities. For this compound, the primary impurities of concern include:

  • The (E)-isomer: The geometric isomer of the desired (Z)-isomer is a common process-related impurity. The (Z)-isomer is generally more stable and is the biologically active configuration in the final cephalosporin.

  • N-Acylated Derivatives: The free amino group on the thiazole ring can be susceptible to acylation. For instance, N-formyl and N-acetyl derivatives are known impurities in the final API, Cefpodoxime Proxetil, and can originate from the side chain intermediate.[1]

  • Unreacted Starting Materials and Reagents: Depending on the synthetic route, residual starting materials and reagents can contaminate the crude product.

  • Byproducts of Side Reactions: The complexity of the synthesis can lead to various side reactions, generating other structurally related impurities.

The purification methods detailed below are designed to effectively remove these and other potential contaminants.

Purification Methodologies: From Crude to High-Purity Intermediate

The choice of purification method depends on the scale of the synthesis, the initial purity of the crude product, and the desired final purity. In many instances, a combination of methods may be most effective.

Purification by Crystallization/Precipitation

Crystallization is a powerful and scalable technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system. For this compound, which is a solid at room temperature, crystallization is often the primary method of purification.

Principle of Operation: The crude material is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities that are present in lower concentrations or have different solubility profiles remain in the mother liquor.

Key Solvent Systems: Based on literature and the physicochemical properties of the compound, the following solvent systems have proven effective:

  • Aqueous Ethanol: A mixture of ethanol and water is a common and effective solvent system. The compound is typically more soluble in ethanol and less soluble in water.

  • Methanol: The methyl ester analog has been successfully crystallized from methanol by slow evaporation, suggesting methanol is a viable solvent for the ethyl ester as well.[2]

  • Ethyl Acetate/Diisopropyl Ether: Ethyl acetate can be used as the primary solvent, with diisopropyl ether acting as an anti-solvent to induce crystallization.

Protocol 1: Purification by Precipitation from Aqueous Ethanol

This protocol is adapted from methodologies described in the patent literature for the synthesis of the target compound.[3]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Beaker or flask of appropriate size

  • Heating mantle or water bath with magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Procedure:

  • Dissolution: In a beaker, suspend the crude this compound in a minimal amount of 50% aqueous ethanol.

  • pH Adjustment: While stirring, carefully add 10% NaOH solution dropwise to adjust the pH of the slurry to 7.0-7.5. This step helps to neutralize any acidic impurities and can improve the crystallization of the desired product.

  • Heating: Gently heat the mixture to approximately 40-50°C with continuous stirring until the solid completely dissolves. Avoid excessive heating to prevent potential degradation.

  • Cooling and Precipitation: Once a clear solution is obtained, remove the heat source and allow the solution to cool slowly to room temperature. Then, further cool the mixture in an ice bath to below 10°C to maximize the precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the purified solid in a vacuum oven at a temperature not exceeding 40-50°C until a constant weight is achieved.

Expected Outcome: This procedure can yield a product with a purity of >99%. The mother liquor will contain the majority of the more soluble impurities.

Purification by Column Chromatography

For smaller scale preparations or when very high purity is required, silica gel column chromatography is an excellent option. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.

Principle of Operation: A solution of the crude product is loaded onto a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the silica gel will move down the column more slowly, while compounds that are more soluble in the mobile phase will move faster, thus achieving separation. Since silica gel is a polar stationary phase, non-polar compounds will elute first.

Selection of Stationary and Mobile Phases:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the standard stationary phase for this type of compound.[4]

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice. The polarity of the mobile phase is adjusted to achieve optimal separation.

Protocol 2: Silica Gel Column Chromatography

This protocol provides a general framework for the purification of this compound. The exact mobile phase composition may need to be optimized based on the specific impurity profile of the crude material, which can be determined by thin-layer chromatography (TLC).

Materials:

  • Crude this compound

  • Silica Gel (e.g., 230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Before running the column, determine the optimal mobile phase composition using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give a good separation between the desired product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the chromatography column. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent if solubility is an issue. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the elution of the compounds by TLC. Spot each fraction on a TLC plate, develop, and visualize under a UV lamp.

  • Pooling and Solvent Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation: Solvent Systems for Chromatography

Mobile Phase Composition (Hexane:Ethyl Acetate)PolarityExpected Elution Order
9:1LowNon-polar impurities
8:2Medium-LowTarget Compound
7:3MediumMore polar impurities

Visualization of Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of this compound.

Purification_Workflow start Crude this compound purity_check Purity Assessment (TLC, HPLC) start->purity_check crystallization Crystallization/Precipitation (Aqueous Ethanol) purity_check->crystallization Purity < 95% or Large Scale column_chrom Silica Gel Column Chromatography (Hexane/Ethyl Acetate) purity_check->column_chrom Purity > 95% and Very High Purity Needed or Small Scale final_product High-Purity Product (>99%) crystallization->final_product mother_liquor Mother Liquor (Impurities) crystallization->mother_liquor column_chrom->final_product impure_fractions Impure Fractions column_chrom->impure_fractions

Caption: Purification workflow for the target compound.

Conclusion: A Pathway to High-Purity Intermediate

The purification of this compound is a critical step in the manufacturing of essential cephalosporin antibiotics. By understanding the nature of potential impurities and applying the appropriate purification techniques, researchers and manufacturers can ensure the quality and safety of the final drug product. The crystallization and chromatographic methods detailed in this guide provide robust and reliable pathways to achieving the high purity required for this key intermediate. As with any chemical process, careful optimization and in-process monitoring are essential for achieving consistent and successful outcomes.

References

  • CN106632137A - Method for preparing ethyl 2-(2-aminothiazole-4-yl) - Google Patents.
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  • WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents.
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  • Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate - PrepChem.com. Available at: [Link]

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Application Notes & Protocols: Industrial Scale Synthesis of Cephalosporin Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cephalosporins represent a cornerstone of modern antibacterial therapy, commanding a significant share of the global antibiotic market.[1] The industrial synthesis of these life-saving drugs is critically dependent on the efficient, large-scale production of key chemical nuclei, primarily 7-aminocephalosporanic acid (7-ACA) and 7-aminodeacetoxycephalosporanic acid (7-ADCA).[2][3][4] This guide provides a detailed examination of the prevalent industrial methodologies for synthesizing these vital intermediates. We will explore the initial fermentative production of Cephalosporin C (CPC), the evolution from hazardous chemical conversions to sophisticated, environmentally benign enzymatic routes for 7-ACA, and the established chemical ring-expansion strategies for producing 7-ADCA from penicillin precursors. Each section combines theoretical explanations with detailed, field-proven protocols and quantitative data to equip researchers and process chemists with a comprehensive understanding of these critical manufacturing processes.

Introduction: The Cephalosporin Nucleus

Semi-synthetic cephalosporins are built upon a bicyclic β-lactam core, the cephem nucleus.[5] Modifications of the side chains at the C-3 and C-7 positions of this nucleus give rise to the vast array of cephalosporin antibiotics, which are categorized into "generations" based on their antimicrobial spectrum.[2][6][7][8] The industrial synthesis of these drugs, therefore, hinges on the production of versatile precursor molecules.

The two most important industrial intermediates are:

  • 7-Aminocephalosporanic Acid (7-ACA): The foundational building block for cephalosporins that possess an acetoxymethyl group at the C-3 position.[9]

  • 7-Aminodeacetoxycephalosporanic Acid (7-ADCA): The key precursor for cephalosporins characterized by a methyl group at the C-3 position, such as Cefalexin and Cefadroxil.[2][10]

This document details the primary industrial pathways to these molecules, starting from their ultimate biological or chemical origins.

Upstream Processing: Fermentative Production of Cephalosporin C (CPC)

The journey to 7-ACA begins with the fermentative production of Cephalosporin C (CPC), a natural antibiotic produced by the filamentous fungus Acremonium chrysogenum (also known as Cephalosporium acremonium).[11][12] While CPC itself has weak antibacterial activity, it is the exclusive industrial precursor to 7-ACA.[9][13]

Fermentation Principles

Industrial CPC production is a highly optimized aerobic fermentation process.[11] High-yielding strains of A. chrysogenum are cultivated in large-scale bioreactors under controlled conditions.

Table 1: Typical Fermentation Parameters for CPC Production

Parameter Typical Range Rationale
Temperature 28°C Optimal for fungal growth and secondary metabolite production.[11]
pH 7.2 (maintained) Maintained with acid/base addition to ensure optimal enzyme function.
Dissolved Oxygen >30-40% saturation CPC biosynthesis is a strictly aerobic process; adequate oxygen is critical.[11]
Carbon Source Sucrose, Glucose, Lactose Provides energy for fungal growth and building blocks for biosynthesis.
Nitrogen Source Ammonium salts, Peptone Essential for mycelial growth and synthesis of amino acid precursors.[11]

| Duration | 144 hours (approx.) | Production occurs in the idiophase (secondary metabolic phase) after initial growth.[11] |

Downstream Purification of CPC

Isolating CPC from the complex fermentation broth is a multi-step process. In contrast to penicillin purification, which can often be achieved by crystallization, CPC requires a more elaborate chromatographic approach.[14]

A generalized workflow is as follows:

  • Filtration: The fermentation broth is filtered to remove fungal mycelia and other insoluble materials.[14][15]

  • Chromatography: The clarified filtrate is passed through a series of ion-exchange or hydrophobic interaction chromatography columns to capture the CPC and separate it from impurities.[14][16]

  • Elution & Concentration: The bound CPC is eluted from the resin using a suitable buffer, and the resulting solution is concentrated.[15]

The purified CPC serves as the direct starting material for 7-ACA synthesis.

Synthesis of 7-Aminocephalosporanic Acid (7-ACA) from CPC

The conversion of CPC to 7-ACA requires the cleavage of the D-α-aminoadipyl side chain. Historically, this was achieved through harsh chemical methods. However, economic and environmental pressures have led to the near-universal adoption of enzymatic processes.[17]

The Enzymatic Revolution: A Greener Approach

Enzymatic conversions are performed in aqueous solutions under mild pH and temperature conditions, drastically reducing waste and avoiding the use of toxic reagents common in older chemical routes.[17] The industrial standard is a chemo-enzymatic, two-step process.[18]

G CPC Cephalosporin C (CPC) DAAO Immobilized D-Amino Acid Oxidase (DAAO) CPC->DAAO Step 1 GL7ACA Glutaryl-7-ACA (GL-7-ACA) DAAO->GL7ACA H2O2 H₂O₂ (Byproduct) DAAO->H2O2 GA Immobilized Glutaryl Acylase (GA) GL7ACA->GA Step 2 ACA 7-Aminocephalosporanic Acid (7-ACA) GA->ACA

Protocol: Two-Step Enzymatic Synthesis of 7-ACA

This protocol outlines the industrially established method for converting CPC to 7-ACA.[13][19]

Step 1: Oxidation of CPC to Glutaryl-7-ACA (GL-7-ACA)

  • Reaction Setup: A jacketed reaction vessel is charged with an aqueous solution of purified Cephalosporin C (typically 20-100 g/L).[20] The solution is buffered to a pH of 7.0-8.5 and maintained at a temperature of 20-30°C.[20]

  • Enzyme Addition: Immobilized D-amino acid oxidase (DAAO), often from Trigonopsis variabilis or Rhodotorula gracilis, is added to the reactor.[17][20] Immobilization on a solid support increases enzyme stability and allows for easy recovery and reuse.

  • Reaction & Monitoring: The reaction mixture is gently agitated. The conversion of CPC to GL-7-ACA is monitored by HPLC. This step also produces hydrogen peroxide (H₂O₂) as a byproduct, which can inactivate the DAAO enzyme. Catalase is often co-immobilized or added to the reaction to decompose the H₂O₂.[19]

  • Completion: The reaction proceeds until HPLC analysis shows complete consumption of CPC.

Step 2: Hydrolysis of GL-7-ACA to 7-ACA

  • Enzyme Addition: Following the completion of Step 1, the immobilized DAAO is removed by filtration. Immobilized Glutaryl-7-ACA acylase (GA), typically a recombinant protein from E. coli or Pseudomonas species, is then added to the GL-7-ACA solution.[13][17][20]

  • Reaction Conditions: The pH is maintained in the optimal range for GA activity (typically 7.0-8.5), and the temperature is kept at 20-30°C.[20]

  • Reaction & Monitoring: The mixture is agitated as the GA enzyme specifically hydrolyzes the glutaryl side chain from the GL-7-ACA intermediate to yield the final product, 7-ACA.[13] The reaction is monitored by HPLC for the appearance of 7-ACA and disappearance of GL-7-ACA.

  • Product Isolation: Once the reaction is complete, the immobilized GA is filtered off for reuse. The aqueous solution containing 7-ACA is then subjected to purification, which may involve crystallization or reactive extraction to isolate the final product. Under optimized conditions, the conversion of CPC to 7-ACA can exceed 90%.

Table 2: Key Parameters for Two-Step Enzymatic 7-ACA Synthesis

Parameter Step 1 (DAAO) Step 2 (GA) Reference
Enzyme D-Amino Acid Oxidase Glutaryl-7-ACA Acylase [13][17]
Substrate Cephalosporin C Glutaryl-7-ACA [13]
Product Glutaryl-7-ACA 7-ACA [13]
Optimal pH 7.0 - 8.5 7.0 - 8.5 [20]
Optimal Temp. 20 - 30°C 20 - 30°C [20]

| Key Challenge | H₂O₂ byproduct inactivates enzyme | Product inhibition at high concentrations |[19] |

Emerging Technology: One-Step Enzymatic Conversion

A more recent innovation is the use of a single enzyme, Cephalosporin C acylase (CCA), to directly convert CPC into 7-ACA.[13][17] This simplifies the process and reduces costs.[13] While promising, challenges in discovering and engineering CCAs with high activity and stability for industrial use remain.[19]

Synthesis of 7-Aminodeacetoxycephalosporanic Acid (7-ADCA)

Unlike 7-ACA, 7-ADCA is not derived from Cephalosporin C. Instead, the most widely used industrial process involves the chemical ring expansion of the 5-membered thiazolidine ring of penicillin to the 6-membered dihydrothiazine ring of cephalosporins.[21][22] This multi-step chemical process starts with readily available Penicillin G or V.[21]

G cluster_0 Chemical Synthesis cluster_1 Enzymatic Deacylation PenG Penicillin G PenSulfoxide Penicillin G Sulfoxide PenG->PenSulfoxide Oxidation (e.g., H₂O₂) CephG Cephalosporin G PenSulfoxide->CephG Ring Expansion (e.g., Pyridine Hydrobromide) Enzyme Immobilized Penicillin Acylase CephG->Enzyme ADCA 7-ADCA Enzyme->ADCA

Protocol: Synthesis of 7-ADCA via Penicillin Ring Expansion

This protocol describes a representative chemical route for the production of 7-ADCA.[3][23]

  • Oxidation: Penicillin G potassium salt is dissolved in a suitable solvent system. An oxidizing agent, such as hydrogen peroxide, is added under controlled temperature conditions (e.g., 0-5°C) to form Penicillin G sulfoxide.[23] This step is critical for activating the molecule for the subsequent ring expansion.

  • Ring Expansion: The Penicillin G sulfoxide is treated with a ring expansion catalyst system. A combination of pyridine hydrobromide and oxalic acid has been reported for this purpose.[23] This complex chemical transformation rearranges the five-membered thiazolidine ring into the six-membered cephem nucleus, yielding an acylated cephalosporin intermediate (Cephalosporin G).

  • Enzymatic Deacylation: The crude Cephalosporin G is subjected to enzymatic hydrolysis using an immobilized penicillin acylase. This enzyme cleaves the phenylacetyl side chain to yield the desired 7-ADCA.[3]

  • Purification: The final product, 7-ADCA, is isolated and purified from the reaction mixture, typically through crystallization by adjusting the pH to the isoelectric point.

Synthesis of GCLE: An Alternative Intermediate

7-Phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester (GCLE) is another crucial intermediate, particularly for the synthesis of antibiotics like cefaclor.[24][25] Like 7-ADCA, it is also synthesized from penicillin.[25][26]

Protocol: Multi-step Synthesis of GCLE from Penicillin G

The synthesis of GCLE is a complex, multi-step chemical process.[25][27][28]

  • Esterification: Penicillin G potassium salt is reacted with p-methoxybenzyl chloride to protect the carboxylic acid, forming penicillin G p-methoxybenzyl ester.[25][26]

  • Oxidation: The ester is then oxidized using an agent like peracetic acid to yield the penicillin G sulfoxide p-methoxybenzyl ester.[25][27]

  • Ring-Opening: The sulfoxide undergoes a ring-opening reaction, for instance, by treatment with 2-mercaptobenzothiazole and then benzenesulfinic acid.[25][27][28]

  • Chlorination: The ring-opened intermediate is treated with chlorine gas to introduce the chloro group that will become the C-3 chloromethyl substituent.[25][27]

  • Ring-Closure (Cyclization): The chlorinated intermediate is finally treated with a base, such as ammonia gas, to facilitate the ring-closure, forming the cephem nucleus and yielding the final GCLE product.[25][27]

G PenGK Penicillin G Potassium Salt PenEster Penicillin G Ester PenGK->PenEster Esterification PenSulfoxideEster Penicillin G Sulfoxide Ester PenEster->PenSulfoxideEster Oxidation RingOpen Ring-Opened Intermediate PenSulfoxideEster->RingOpen Ring Opening Chlorinated Chlorinated Intermediate RingOpen->Chlorinated Chlorination GCLE GCLE Chlorinated->GCLE Ring Closure

Analytical Quality Control

High-Performance Liquid Chromatography (HPLC) is the indispensable analytical tool for monitoring the progress of these syntheses and for final purity assessment of the intermediates.

Protocol: HPLC Analysis of 7-ACA Production

The following provides a general HPLC method for quantifying 7-ACA and CPC.[19]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A suitable buffered aqueous/organic mobile phase (e.g., phosphate buffer and acetonitrile).

  • Detection: UV at 254 nm.

  • Column Temperature: 35°C.

  • Procedure:

    • Prepare standard solutions of CPC and 7-ACA at known concentrations to create a calibration curve.

    • Dilute reaction samples appropriately with the mobile phase.

    • Inject standards and samples.

    • Identify and quantify the CPC and 7-ACA peaks based on their retention times against the calibration curve.

Conclusion

The industrial-scale synthesis of cephalosporin intermediates has evolved significantly, driven by the need for efficiency, cost-effectiveness, and environmental sustainability. The transition from hazardous chemical processes to sophisticated enzymatic conversions for 7-ACA production exemplifies the power of industrial biotechnology.[7] Concurrently, clever chemical strategies continue to be employed for the synthesis of other key intermediates like 7-ADCA and GCLE from abundant penicillin feedstocks. A thorough understanding of these established protocols and the principles behind them is essential for professionals in drug development and pharmaceutical manufacturing. Future advancements will likely focus on the development of even more efficient and stable enzymes and the refinement of chemical processes to further reduce environmental impact and production costs.

References

  • A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. (n.d.). MDPI. Retrieved from [Link]

  • Cephalosporins: A Comprehensive Review and Anticipated Directions for the Future. (n.d.). Retrieved from [Link]

  • Antibiotics - Cephalosporins. (n.d.). Retrieved from [Link]

  • Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. (n.d.). Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • Enzymatic process for preparing 7-aminocephalosporanic acid and derivatives. (n.d.). Google Patents.
  • 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. (2019, February 8). Retrieved from [Link]

  • Efficient biocatalyst for large-scale synthesis of cephalosporins, obtained by combining immobilization and site-directed mutagenesis of penicillin acylase. (2012, January 8). PubMed. Retrieved from [Link]

  • Method for producing 7-aminodesacetoxycephalosporanic acid (7-adca). (n.d.). Google Patents.
  • Process for preparation of 7-phenylacetamido-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester. (n.d.). Google Patents.
  • Method for synthesizing 7-phenylacetamide-3-chloromethyl-4-cephalosporanic acid p-methoxybenzyl ester. (n.d.). Google Patents.
  • Cephalosporin C Production from Acremonium chrysogenum. (n.d.). Retrieved from [Link]

  • The preparation of GCLE. (n.d.). Google Patents.
  • Cephalosporin C Production from Acremonium chrysogenum. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Study On Synthesis Preparation Of GCLE. (2008, April 20). Globe Thesis. Retrieved from [Link]

  • Cephalosporins as key lead generation beta-lactam antibiotics. (n.d.). PubMed Central. Retrieved from [Link]

  • Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. (2022, September 17). PubMed. Retrieved from [Link]

  • Cephalosporin C production by a highly productive Cephalosporium acremonium strain in an airlift tower loop reactor with static mixers. (n.d.). PubMed. Retrieved from [Link]

  • Preparation method of 7-ADCA. (n.d.). Google Patents.
  • An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Novel bioprocess for preparing 7-ADCA. (n.d.). Google Patents.
  • 7-ACA – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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  • Synthesis of novel amino acid [(6R, 7R)-7-((S). (n.d.). IOSR Journal. Retrieved from http://www.iosrjournals.org/iosr-jac/papers/vol7-issue12/Version-1/F071213035.pdf
  • (PDF) "7-aminocephalosporanic acid – production and separation ". (2025, September 26). ResearchGate. Retrieved from [Link]

  • Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams. (n.d.). ResearchGate. Retrieved from [Link]

  • Extraction and purification of cephalosporin antibiotics. (n.d.). PubMed. Retrieved from [Link]

  • A Comprehensive Review of Cephalosporin Antibiotics: Pharmacokinetic/Pharmacodynamic Considerations, Extended Infusion Strategies, and Clinical Outcomes. (2025, January 14). Retrieved from [Link]

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Sources

Application Notes and Protocols for the Acylation of 7-ACA using Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Modern Cephalosporin Synthesis

The acylation of the 7-amino group of 7-aminocephalosporanic acid (7-ACA) is a pivotal transformation in the semi-synthesis of third and fourth-generation cephalosporin antibiotics.[1] This reaction appends a complex side chain to the β-lactam core, a modification that profoundly influences the resulting antibiotic's spectrum of activity, potency, and resistance to bacterial β-lactamase enzymes. The specific side chain derived from Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is characteristic of potent antibiotics such as Cefotaxime and Ceftriaxone.[2][3][4]

The introduction of the (Z)-methoxyimino group provides steric hindrance, which significantly enhances the stability of the β-lactam ring against hydrolysis by β-lactamases, a primary mechanism of bacterial resistance.[4] The aminothiazole ring is crucial for high-affinity binding to penicillin-binding proteins (PBPs), the ultimate molecular target of these antibiotics.[5]

This guide provides an in-depth exploration of the chemical principles and practical methodologies for the successful acylation of 7-ACA with activated derivatives of (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of advanced cephalosporin antibiotics.

Chemical Principles and Strategic Considerations

The acylation of 7-ACA is fundamentally an amide bond formation between the primary amine of 7-ACA and the carboxylic acid of the side chain. However, direct amidation is inefficient. Therefore, the carboxylic acid of the side chain must first be "activated" to a more reactive species to facilitate the reaction under mild conditions that preserve the integrity of the labile β-lactam ring.

Several strategies for the activation of (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid (ATMA) have been developed, each with its own advantages and considerations:

  • Acyl Chloride Formation : This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7][8] This approach is potent but requires careful control of reaction conditions to avoid side reactions.

  • Activated Thioesters : The use of activated thioesters, such as the 2-mercaptobenzothiazolyl thioester of ATMA (MAEM), offers a milder and more selective acylation.[2][3] MAEM is often a commercially available or readily synthesized crystalline solid, which simplifies handling and stoichiometry.

  • In Situ Activation : Reagents like 4-toluenesulfonyl chloride (tosyl chloride) can be used to activate the carboxylic acid in the same pot as the acylation reaction.[9] This avoids the isolation of a potentially unstable activated intermediate.

A critical consideration is the nucleophilicity of the exocyclic amino group on the aminothiazole ring. While many modern procedures proceed without protection, in some cases, this amine can compete with the 7-ACA amine, leading to oligomerization or other side products.[10] The choice of activation method and reaction conditions can influence the selectivity of the acylation.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the activation of the side chain and the subsequent acylation of 7-ACA.

Diagram: Overall Synthesis Workflow

Cephalosporin Synthesis Workflow cluster_0 Side Chain Activation cluster_1 Core Component cluster_2 Acylation Reaction cluster_3 Purification and Isolation ATMA (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)acetic acid (ATMA) Activated_ATMA Activated ATMA (Acyl Chloride, Thioester, etc.) ATMA->Activated_ATMA Activation Activation Activation Reagent (e.g., SOCl₂, MAEM precursor, TsCl) Activation->Activated_ATMA Acylation_Reaction Acylation in appropriate solvent system with base Activated_ATMA->Acylation_Reaction ACA 7-Aminocephalosporanic Acid (7-ACA) ACA->Acylation_Reaction Crude_Product Crude Cephalosporin Product Acylation_Reaction->Crude_Product Purification Purification (Crystallization, Chromatography) Crude_Product->Purification Final_Product Final Cephalosporin Antibiotic Purification->Final_Product

Caption: General workflow for cephalosporin synthesis via acylation of 7-ACA.

Protocol 1: Preparation of Activated Side Chain Reagents

Option A: Synthesis of (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl Chloride Hydrochloride

This protocol describes the conversion of the carboxylic acid to its acyl chloride, a highly reactive intermediate for acylation.

  • Materials :

    • (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid (ATMA)

    • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)[8][11]

    • N,N-dimethylformamide (DMF) (catalytic amount if using SOCl₂)[8]

    • Anhydrous dichloromethane (DCM)

    • Diisopropyl ether

  • Procedure :

    • Suspend ATMA (1 equivalent) in anhydrous DCM in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to -20°C to -15°C in a suitable cooling bath.[8][11]

    • Slowly add phosphorus pentachloride (1.1 equivalents) portion-wise, maintaining the temperature below -10°C.[11] Alternatively, add thionyl chloride (1.2 equivalents) dropwise, along with a catalytic amount of DMF.[8]

    • Stir the mixture at this low temperature for 2-3 hours. The reaction progress can be monitored by the dissolution of the starting material.

    • Once the reaction is complete, add cold diisopropyl ether to the reaction mixture to precipitate the product.[11]

    • Filter the resulting solid under an inert atmosphere, wash with cold diisopropyl ether, and dry under vacuum to yield the acyl chloride hydrochloride salt.[11]

  • Expert Insight : The use of PCl₅ or SOCl₂ generates HCl as a byproduct, which protonates the aminothiazole ring, forming the hydrochloride salt. This can be advantageous as it protects the amino group from side reactions during the acylation step. Low temperatures are critical to prevent degradation of the product and the formation of the undesired E-isomer.[8]

Option B: Synthesis of 2-Mercaptobenzothiazolyl-(Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (MAEM)

This protocol details the preparation of an activated thioester, which offers a milder alternative to the acyl chloride.

  • Materials :

    • (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid (ATMA)

    • 2,2'-Dithiobis(benzothiazole)

    • Triphenylphosphine

    • Triethylamine (TEA)

    • 1,2-Dichloroethane or another suitable solvent

  • Procedure :

    • In a reaction flask, dissolve ATMA (1 equivalent), 2,2'-dithiobis(benzothiazole) (1 equivalent), and triphenylphosphine (1 equivalent) in 1,2-dichloroethane.[12]

    • Add triethylamine (as a catalyst) to the mixture.[12]

    • Stir the reaction at room temperature. The reaction is typically complete within a few hours.[12]

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, the product can be isolated by filtration and purified by recrystallization. This method often results in high purity and yield.[12]

Protocol 2: Acylation of 7-ACA with Activated ATMA

This protocol outlines the core acylation reaction. It is presented as a general procedure that can be adapted for different activated forms of ATMA.

  • Materials :

    • 7-Aminocephalosporanic Acid (7-ACA)

    • Activated ATMA (from Protocol 1, e.g., the acyl chloride or MAEM)

    • Solvent system: Dichloromethane (DCM), aqueous 2-methoxy ethanol, or a mixture of water and an organic solvent.[2][3][5]

    • Base: Triethylamine (TEA) or aqueous sodium bicarbonate.[2][5]

    • Dilute hydrochloric acid

    • Ethyl acetate

    • Brine

  • Procedure :

    • Suspend 7-ACA (1 equivalent) in the chosen solvent system in a round-bottom flask. For example, a mixture of water and DCM or aqueous 2-methoxy ethanol.[3][5]

    • Cool the suspension to between -10°C and 0°C using an ice-salt bath.[9]

    • Add the base (e.g., TEA, ~2.2 equivalents) to the 7-ACA suspension to facilitate its dissolution.[2][3]

    • In a separate flask, dissolve the activated ATMA (e.g., MAEM, ~1.4 equivalents) in the same solvent.[3]

    • Slowly add the solution of the activated ATMA to the cooled 7-ACA solution with vigorous stirring over 1-1.5 hours, maintaining the low temperature.[3][5]

    • Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 1-3 hours.[2]

    • Work-up :

      • Once the reaction is complete, adjust the pH of the mixture to ~2.5-3.0 with dilute hydrochloric acid to precipitate the crude product.[3]

      • Stir the mixture at low temperature for an additional hour to ensure complete precipitation.[3]

      • Filter the solid, wash with cold water and then with a solvent like isopropyl alcohol or ethyl acetate to remove impurities.[3]

      • Dry the crude product under vacuum.

  • Expert Insight : The slow addition of the acylating agent is crucial to control the exothermic reaction and minimize the formation of byproducts. Maintaining a slightly basic pH during the reaction (if using the acyl chloride method with sodium bicarbonate) is essential for the nucleophilic attack of the 7-ACA amine while preventing the hydrolysis of the β-lactam ring.[5] The use of an organic base like TEA helps to both solubilize the 7-ACA and neutralize the HCl generated when using an acyl chloride.[2]

Diagram: Acylation Reaction Mechanism

Acylation Mechanism cluster_reactants Reactants cluster_transition Nucleophilic Attack cluster_products Products ACA 7-ACA (R'-NH₂) TS Tetrahedral Intermediate ACA->TS Nucleophilic attack by amine Activated_ATMA Activated ATMA (R-CO-X) X = Cl, S-R'' Activated_ATMA->TS Amide Cephalosporin Product (R'-NH-CO-R) TS->Amide Collapse of intermediate Leaving_Group Leaving Group (HX) TS->Leaving_Group Elimination

Caption: Simplified mechanism of 7-ACA acylation.

Data Presentation and Analysis

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterValueRationale / Reference
Starting Materials 7-ACA, Activated ATMACore components for the synthesis of third-generation cephalosporins.[4][5]
Activation Method Acyl Chloride, Thioester (MAEM), or in situChoice depends on desired reactivity, selectivity, and process conditions.[2][8][9]
Solvent System Dichloromethane, Aqueous organic mixturesSolubilizes reactants and allows for temperature control.[2][3][5]
Reaction Temperature -20°C to 10°CMinimizes degradation of the β-lactam ring and side product formation.[3][9]
Base Triethylamine, Sodium BicarbonateNeutralizes acidic byproducts and/or solubilizes 7-ACA.[2][5]
Reaction Time 1 - 4 hoursTypically sufficient for completion, monitored by chromatography.[2][3]
Yield (Synthesis Phase) 70 - 95%Varies with the chosen method and optimization.[2][4]
Purity of Final Product >98% (after purification)Achievable with proper purification techniques.[3][4]
Analytical Protocol: HPLC Monitoring and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the reaction progress and determining the purity of the final product.[13][14][15][16][17]

  • Instrumentation :

    • HPLC system with a UV or PDA detector.[15]

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14][16]

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), with the pH adjusted to around 3.5 - 6.0.[15][16] A typical ratio might be 40:60 (v/v) buffer to acetonitrile.

    • Flow Rate : 0.8 - 1.0 mL/min.[14][15]

    • Detection Wavelength : 235 nm or 258 nm, where the cephalosporin chromophore has strong absorbance.[15][16]

    • Column Temperature : 30°C.[15]

    • Injection Volume : 20 µL.[15]

  • Sample Preparation :

    • Withdraw a small aliquot from the reaction mixture.

    • Quench the reaction by diluting it in a mixture of water and acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis :

    • Monitor the disappearance of the 7-ACA peak and the appearance of the product peak.

    • The retention times will be specific to the exact conditions, but 7-ACA will typically elute earlier than the more lipophilic acylated product.

    • For purity assessment of the final product, dissolve a known concentration in the mobile phase and analyze. Purity is determined by the peak area percentage of the main product peak relative to all other peaks.

Conclusion and Future Perspectives

The acylation of 7-ACA with activated derivatives of (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid is a well-established and critical process in the pharmaceutical industry. The choice of the activation method and the precise control of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided in this guide offer a robust framework for researchers and developers working in this field. Future advancements may focus on developing more efficient and environmentally benign enzymatic acylation methods or flow chemistry processes to further optimize the synthesis of these life-saving antibiotics.[9]

References

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  • Sharma, K., et al. (2023). RP-HPLC method for quantification of cefotaxime sodium by using design of experiment, a green analytical approach. Journal of Applied Pharmaceutical Science, 13(5), 184-194. [Link]

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  • Khalifa, M. E., et al. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(2), 275-300. [Link]

  • Synthesis of 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetyl chloride hydrochloride. Mol-Instincts. [Link]

  • (2R)-2-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethyloxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][2][5]thiazin-2-yl]acetic acid. PubChem. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449. [Link]

  • Mureșan, A., et al. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. ResearchGate. [Link]

  • Lin, X., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 450. [Link]

  • US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
  • Taylor, E. C., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. RSC Advances, 14, 25863-25874. [Link]

Sources

Step-by-step laboratory synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Introduction: The Synthon for Modern Cephalosporins

This compound is a pivotal chemical intermediate in the pharmaceutical industry. It constitutes the acylamino side chain essential for the activity of numerous third and fourth-generation cephalosporin antibiotics, including Cefotaxime and Ceftriaxone.[1][2][3][4] The specific stereochemistry of the methoxyimino group is paramount; the (Z)-isomer (or syn-isomer) confers potent antibacterial activity, whereas the (E)-isomer (anti) is largely inactive.[1] Therefore, a robust and stereoselective synthesis is critical for drug development and manufacturing.

This application note provides a detailed, step-by-step protocol for the laboratory synthesis of this key intermediate. The synthesis is based on the classical Hantzsch thiazole synthesis, a reliable method for constructing the 2-aminothiazole core, followed by a controlled methylation to establish the required (Z)-methoxyimino geometry.[5][6] We will elucidate the causality behind each procedural step, providing researchers with a protocol that is not only replicable but also mechanistically understood.

Overall Reaction Scheme

The synthesis is a three-step process starting from ethyl 4-chloroacetoacetate:

  • Oximation: Reaction with an alkali nitrite in an acidic medium to form ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate.

  • Hantzsch Thiazole Synthesis: Cyclocondensation with thiourea to form the 2-aminothiazole ring, yielding ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate.

  • Methylation: Selective O-methylation of the hydroxyimino group using dimethyl sulfate under phase-transfer catalysis to yield the final product.[3]

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The core of this synthesis is the Hantzsch reaction, a cornerstone of heterocyclic chemistry first described in 1887.[5] It involves the reaction of an α-haloketone with a thioamide. In this protocol, the chlorinated keto-oxime intermediate acts as the α-haloketone equivalent, and thiourea serves as the thioamide.

cluster_0 Hantzsch Thiazole Synthesis Mechanism A Thiourea (Nucleophile) C S-Alkylation Intermediate (Thiouronium Salt) A->C SN2 Attack B α-Halo Oxime Ester (Electrophile) B->C D Intramolecular Cyclization C->D N attacks C=O E Dehydration (Aromatization) D->E - H2O F 2-Aminothiazole Product E->F Tautomerization

Caption: Mechanism of the Hantzsch thiazole formation.

The reaction begins with a nucleophilic attack by the sulfur atom of thiourea on the carbon bearing the chlorine atom (SN2 reaction), forming a thiouronium salt intermediate.[7] This is followed by an entropically favored intramolecular cyclization, where a nitrogen atom attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the stable, aromatic 2-aminothiazole ring.[7]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMolesNotes
Ethyl 4-chloroacetoacetateC₆H₉ClO₃164.5916.46 g0.10Corrosive, lachrymator
Sodium NitriteNaNO₂69.007.25 g0.105Oxidizer, toxic
Glacial Acetic AcidCH₃COOH60.0550 mL-Corrosive
ThioureaCH₄N₂S76.127.61 g0.10Harmful
Dimethyl Sulfate(CH₃)₂SO₄126.1313.24 g (10 mL)0.105Extremely Toxic & Carcinogenic
Tetrabutylammonium Hydrogen SulfateC₁₆H₃₇NO₄S339.531.70 g0.005Phase-Transfer Catalyst
Sodium HydroxideNaOH40.008.4 g0.21Corrosive
AcetoneC₃H₆O58.08100 mL-Flammable
Ethyl AcetateC₄H₈O₂88.11200 mL-Flammable
Saturated NaCl (Brine)NaCl(aq)-50 mL--
Magnesium Sulfate (Anhydrous)MgSO₄120.3710 g-Drying agent
Deionized WaterH₂O18.02~500 mL--

Experimental Protocol

Step 1: Synthesis of Ethyl (2Z)-4-chloro-2-(hydroxyimino)-3-oxobutanoate
  • Causality: This step introduces the oxime functionality via nitrosation of the active methylene group of the β-ketoester. Using glacial acetic acid as the solvent and keeping the temperature at 0°C is crucial to control the reaction rate and prevent decomposition of the unstable nitrous acid formed in situ.

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Add ethyl 4-chloroacetoacetate (16.46 g, 0.10 mol) and glacial acetic acid (50 mL) to the flask. Stir and cool the mixture to 0°C.

  • Dissolve sodium nitrite (7.25 g, 0.105 mol) in 15 mL of deionized water and add this solution to the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred reaction mixture over 30-40 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 2 hours.

  • The resulting solution containing the chloro-hydroxyimino ester is used directly in the next step without isolation.[3]

Step 2: Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate
  • Causality: This is the Hantzsch thiazole cyclization. Adding the oxime solution to the thiourea solution (and not the other way around) maintains a high concentration of thiourea, favoring the desired reaction pathway. The temperature is kept below 40°C to prevent side reactions and ensure the stability of the imine intermediates before aromatization.[3]

  • In a separate 500 mL flask, dissolve thiourea (7.61 g, 0.10 mol) in 100 mL of deionized water with stirring.

  • Slowly add the crude solution of ethyl 4-chloro-2-(hydroxyimino)-3-oxobutanoate from Step 1 to the thiourea solution over approximately 30 minutes. Use an ice bath to maintain the reaction temperature below 40°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the solid product under vacuum at 50°C to a constant weight. The product is ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate.

Step 3: Methylation to this compound
  • Causality: This step converts the hydroxyimino group to the target methoxyimino group. Dimethyl sulfate is a powerful and efficient methylating agent. The reaction is performed under phase-transfer catalysis (PTC) using tetrabutylammonium hydrogen sulfate.[3] The PTC shuttles the deprotonated oxime anion from the aqueous phase (where NaOH is) to the organic phase (acetone, where the substrate and dimethyl sulfate are), facilitating the reaction between the two immiscible phases. The reaction is run at 0°C to maximize selectivity for O-methylation over potential N-methylation of the aminothiazole ring and to control the high reactivity of dimethyl sulfate.

  • SAFETY WARNING: Dimethyl sulfate is extremely toxic, a suspected carcinogen, and corrosive. Handle it with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). Have an ammonia solution ready for decontamination of spills.

  • In a 500 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, suspend the dried hydroxyimino compound from Step 2 (approx. 0.09 mol, assuming ~90% yield) and tetrabutylammonium hydrogen sulfate (1.70 g, 0.005 mol) in acetone (100 mL).[3]

  • Cool the suspension to 0°C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium hydroxide (8.4 g, 0.21 mol) in 50 mL of water and cool it to 10°C.

  • Simultaneously, add the cold sodium hydroxide solution and dimethyl sulfate (13.24 g, 0.105 mol) dropwise to the reaction flask over 1 hour, maintaining the internal temperature at 0-5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 3 hours.

  • Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1) until the starting material is consumed.

Work-up and Purification

  • Add 100 mL of cold water to the reaction mixture and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (brine, 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from an ethanol-water mixture to yield the pure product as brownish or pale yellow crystals.[3][8]

  • Expected Yield: ~75-85% based on the hydroxyimino intermediate.

  • Melting Point: 162-164°C.[9]

Laboratory Workflow Visualization

cluster_workflow Synthesis Workflow start Start Materials (Ethyl 4-chloroacetoacetate, NaNO2, Thiourea) step1 Step 1: Oximation (0-5°C, Acetic Acid) start->step1 step2 Step 2: Hantzsch Cyclization (<40°C, Water) step1->step2 Crude Solution filtration1 Filtration & Drying step2->filtration1 step3 Step 3: Methylation (0-5°C, PTC, Acetone/Water) filtration1->step3 Intermediate Solid workup Aqueous Work-up & Extraction (EtOAc) step3->workup purification Drying, Evaporation & Recrystallization workup->purification product Final Product: Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)ethanoate purification->product analysis Characterization (MP, NMR, IR) product->analysis

Sources

Application Notes & Protocols: The Central Role of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate in Third-Generation Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Aminothiazole Side Chain

Third-generation cephalosporins represent a cornerstone in the management of severe bacterial infections, particularly those caused by Gram-negative pathogens.[1] Their clinical efficacy is largely dictated by the chemical architecture of the acylamino side chain at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus. This guide focuses on a pivotal building block, Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate , and its derivatives, which are instrumental in the synthesis of flagship antibiotics like Cefotaxime, Ceftriaxone, and Ceftazidime.

The incorporation of the (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl moiety confers two critical properties:

  • Broadened Antibacterial Spectrum: The aminothiazole ring enhances the molecule's affinity for penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis.[2]

  • β-Lactamase Stability: The (syn)-methoxyimino group provides steric hindrance, effectively shielding the core β-lactam ring from hydrolysis by many β-lactamase enzymes, a primary mechanism of bacterial resistance.[3][4]

This document serves as a detailed guide for researchers and drug development professionals, elucidating the synthesis of this key intermediate and its subsequent application in the acylation of the cephalosporin core, with a specific focus on the synthesis of Ceftriaxone.

The Key Intermediate: Structure and Stereochemistry

The primary intermediate, often referred to in literature as MAEM or a similar activated ester, originates from the core structure of (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid. The ethyl ester form is a common precursor.

Causality Note: The (Z)-configuration (also known as the syn-isomer) of the methoxyimino group is paramount. This specific stereochemistry is what provides the optimal orientation to protect the β-lactam ring. The (E)-isomer (anti-isomer) does not confer the same degree of β-lactamase stability and is considered an impurity.

Below is the chemical structure of the key intermediate and the core cephalosporin nucleus.

Caption: Key structures in third-generation cephalosporin synthesis.

Synthesis of the Aminothiazole Side Chain

The synthesis of this compound is a multi-step process. A common and representative pathway involves the Hantzsch thiazole synthesis.

Protocol 1: Representative Synthesis of the Side Chain Intermediate

This protocol outlines a general method for preparing the core aminothiazole structure.

Workflow Overview:

reaction_scheme reactant1 7-ACT (Cephalosporin Nucleus) reagent + Triethylamine in Acetone/Water reactant1->reagent reactant2 MAEM (Activated Thioester Side Chain) reactant2->reagent product Ceftriaxone reagent->product Acylation workup Precipitation with Sodium Acetate product->workup final_product Ceftriaxone Sodium workup->final_product Salt Formation

Caption: Synthesis of Ceftriaxone via acylation with an activated thioester.

Materials & Reagents:

ReagentAbbreviationMolar Mass
7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio]methyl}-3-cephem-4-carboxylic acid7-ACT387.4
2-(2-aminothiazol-4-yl)-2-syn-methoxyiminoacetic acid-(2-benzthiazolyl)thiolesterMAEM394.5
TriethylamineTEA101.19
Acetone-58.08
Deionized Water-18.02
Sodium Acetate Trihydrate-136.08

Procedure:

  • Reaction Setup: In a suitable reaction vessel, suspend 7-ACT (e.g., 37.1 g) and the activated thioester MAEM (e.g., 37.8 g) in a mixture of acetone (400 mL) and water (100 mL). [5]2. Acylation: Cool the stirred suspension to approximately 15°C.

  • Base Addition: Add triethylamine (32.5 mL) dropwise to the suspension. The key is to maintain the pH below 8.0 to prevent degradation of the β-lactam ring. The triethylamine acts as a base to deprotonate the amino group of 7-ACT, facilitating its nucleophilic attack on the activated thioester.

  • Reaction Monitoring: Stir the resulting solution at this temperature until the reaction is complete. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC), observing the consumption of the starting materials and the formation of the Ceftriaxone peak. [3][6]5. Salt Formation & Precipitation: Once the reaction is complete, add a solution of sodium acetate trihydrate (28.4 g) in water (60 mL) to the reaction mixture. [5]This provides the sodium counterion and induces the precipitation of the Ceftriaxone sodium salt.

  • Isolation: Stir the mixture to allow for complete crystallization. Filter the resulting solid, wash with a suitable solvent (e.g., cold acetone), and dry under reduced pressure to yield the final product.

Product Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized cephalosporin.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity and quantifying the final product. [6][7] Typical HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Isocratic or gradient mixture of a buffer (e.g., 10mM Potassium Dihydrogen Phosphate, pH 5.0) and acetonitrile. [6]
Flow Rate 1.0 - 1.5 mL/min
Detection UV detector at a wavelength between 230-270 nm. [6][8]
Temperature 25-35°C

The method must be validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) according to ICH guidelines.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound, ensuring the side chain has been correctly attached and the core structure remains intact.

  • Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Characteristic peaks include the β-lactam carbonyl stretch (~1770 cm⁻¹), the amide carbonyl stretch (~1680 cm⁻¹), and N-H stretches.

Troubleshooting & Safety

IssuePotential CauseRecommended Action
Low Reaction Yield Incomplete activation of the side chain; pH too low during acylation; Degradation of the β-lactam ring (pH too high or temperature too high).Ensure the activating agent is pure and the reaction goes to completion. Carefully control the rate of base addition to maintain the optimal pH range (7.5-8.0). Maintain cooling throughout the reaction.
High Levels of Impurities (HPLC) Presence of the (E)-isomer of the side chain; Side reactions due to unprotected functional groups; Degradation products.Use highly pure starting materials, especially the (Z)-isomer of the side chain. If using the acyl chloride method, ensure the amino group is adequately protected. Optimize workup and purification steps.
Poor Crystallization Incorrect solvent ratio; Presence of impurities inhibiting crystal formation.Adjust the ratio of the anti-solvent (e.g., acetone) to the reaction mixture. Consider seeding with a small crystal of pure product. An additional purification step may be required before crystallization.

Safety Precautions:

  • Cephalosporins are potential allergens. Personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection, to avoid sensitization. [9]* Reagents like thionyl chloride, phosphorus pentachloride, and triethylamine are corrosive and/or toxic. Handle them in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

References

  • DoveMed. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations. Available from: [Link]

  • Panchal, A. & S. S. Tucker. (2023). Third-Generation Cephalosporins. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Drugs.com. (2023). List of Third Generation Cephalosporins + Uses, Types & Side Effects. Available from: [Link]

  • Slideshare. Third generation cephalosporins. Available from: [Link]

  • Gujarathi, R. (2022). Third Generation Cephalosporins. ResearchGate. Available from: [Link]

  • Wei, Q., et al. (2016). An improvement for synthesis of ceftriaxone sodium. Journal of China Pharmaceutical University, 47(2), 163-165. Available from: [Link]

  • Pana, I., et al. (2013). Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. Available from: [Link]

  • Patel, R. K., et al. (2013). HPLC analysis of cephalosporins and study of different analytical parameters. ResearchGate. Available from: [Link]

  • Google Patents. CN111440197A - Preparation method of ceftriaxone sodium.
  • Yoshida, J., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(5), 1332-1335. Available from: [Link]

  • Elias, A. N. (2016). Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. ResearchGate. Available from: [Link]

  • Google Patents. EP0556768B1 - Process for the production of ceftriaxone.
  • Google Patents. US4230849A - Process for the activation of carboxylic acids.
  • Siddiqui, H. L., et al. (2009). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1455. Available from: [Link]

  • PrepChem.com. Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Available from: [Link]

  • Signs, S. A., et al. (1988). Recent analytical methods for cephalosporins in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 6(1), 7-26. Available from: [Link]

  • Adegoke, O. A. & U. S. Quadri. (2014). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. American Journal of Chemistry, 4(1), 1-10. Available from: [Link]

  • Google Patents. CN103641846A - Preparation method of 7-amino ceftriaxone sodium.
  • Al-Suwayd, F., et al. (2021). Review on Characterization, Properties, and Analytical Methods of Cefepime. Critical Reviews in Analytical Chemistry, 53(2), 263-277. Available from: [Link]

  • Arntz, N., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 458. Available from: [Link]

  • Mendes, G. D. L. (2020). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. ResearchGate. Available from: [Link]

  • Lan, Y., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available from: [Link]

  • Socaciu, C., et al. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Studia Universitatis “Vasile Goldis” Arad, Seria Stiintele Vietii, 29(1), 1-10. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • Valeur, E. & M. Bradley. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Conlon, H. D., et al. (1995). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Biotechnology and Bioengineering, 46(6), 510-513. Available from: [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Available from: [Link]

  • Bîcu, E., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(22), 5466. Available from: [Link]

  • ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Available from: [Link]

  • ResearchGate. Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. Available from: [Link]

  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-341. Available from: [Link]

  • Wujec, M., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. International Journal of Molecular Sciences, 23(2), 701. Available from: [Link]

Sources

Application Note: Advanced Recrystallization Techniques for Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a critical intermediate in the synthesis of third and fourth-generation cephalosporin antibiotics.[1][2] The purity and crystalline form of this intermediate directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). This application note provides a comprehensive guide to the recrystallization of this compound, moving beyond simple protocols to explain the underlying scientific principles. We will explore strategic solvent selection, detailed step-by-step protocols for various recrystallization methods, and troubleshooting common challenges. The objective is to equip researchers and drug development professionals with the expertise to develop robust, scalable, and reproducible purification processes that ensure high-purity material suitable for pharmaceutical manufacturing.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is the foundation of any successful crystallization process. Key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][3][4][5][6]
CAS Number 64485-88-7[1][3][5]
Molecular Formula C₈H₁₁N₃O₃S[1][3][4]
Molecular Weight 229.26 g/mol [1][3][4]
Appearance Beige to yellow fine crystalline powder[3]
Melting Point 161-164 °C[1][3]
Water Solubility May decompose[1][3]
Primary Use Intermediate for Cephalosporin synthesis[1][2]

Note: The potential for decomposition in water necessitates careful control over temperature and exposure time if aqueous systems are used.

The Theoretical Framework: Polymorphism and Crystallization

Recrystallization is more than just precipitation; it is a carefully controlled process of solid-state purification. The success of this technique hinges on the solubility differential of the compound in a chosen solvent at different temperatures.[7] For pharmaceutical compounds, a critical consideration is polymorphism , the ability of a substance to exist in multiple crystalline forms.[8][9] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and bioavailability, making control of the crystalline form essential in drug development.[10][11]

The crystallization process is governed by two main stages: nucleation and crystal growth.[9] The conditions of recrystallization (e.g., solvent choice, cooling rate, agitation) determine which polymorphic form is kinetically or thermodynamically favored.[12]

G cluster_energy Energy Landscape of Crystalline Forms Amorphous Amorphous State (High Energy, Disordered) Metastable Metastable Polymorph (Kinetically Favored) Amorphous->Metastable Transformation Stable Stable Polymorph (Thermodynamically Favored, Lowest Energy) Metastable->Stable Transformation (Solvent-Mediated or Thermal) Solution Saturated Solution Solution->Amorphous Rapid Precipitation Solution->Metastable Fast Cooling Solution->Stable Slow Cooling/ Annealing G Start Start: Crude Compound Screen Screen Solvents (Small Scale Tests) Start->Screen Soluble_Cold Soluble in Cold Solvent? Screen->Soluble_Cold Soluble_Hot Soluble in Hot Solvent? Soluble_Cold->Soluble_Hot No Bad_Solvent Discard Solvent Soluble_Cold->Bad_Solvent Yes Crystals_Form Crystals Form on Cooling? Soluble_Hot->Crystals_Form Yes Soluble_Hot->Bad_Solvent No Good_Solvent Good Single Solvent Found Crystals_Form->Good_Solvent Yes Antisolvent Consider Antisolvent Method Crystals_Form->Antisolvent No

Caption: Workflow for systematic solvent selection in recrystallization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single Solvent Recrystallization from Ethanol

Principle: This classic method relies on the reduced solubility of the compound in ethanol at lower temperatures to form pure crystals. Ethanol is a preferred Class 3 solvent, making this a suitable method for pharmaceutical intermediates.

Materials and Equipment:

  • Crude this compound

  • 95% or Absolute Ethanol

  • Erlenmeyer flask(s)

  • Heating mantle or hot plate with stirring

  • Condenser

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 20 mL) and a stir bar.

  • Heating: Gently heat the mixture with stirring. Add small portions of hot ethanol until the solid completely dissolves. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing yield upon cooling.

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for a few minutes. Perform a hot filtration to remove the carbon.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. [7]Causality: Rapid cooling can trap impurities within the crystal lattice.

  • Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. [7]7. Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Recrystallization (Methanol/Water System)

Principle: This method is effective when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent"), and both liquids are miscible. [12]Here, the compound is dissolved in methanol, and water is added to induce precipitation.

Materials and Equipment:

  • Crude compound

  • Methanol (solvent)

  • Deionized Water (antisolvent)

  • Erlenmeyer flask or jacketed reactor

  • Stirring plate

  • Addition funnel or syringe pump

  • Filtration and drying equipment (as in Protocol 1)

Procedure:

  • Dissolution: Dissolve the crude compound (e.g., 5.0 g) in the minimum amount of methanol at room temperature or with gentle warming.

  • Antisolvent Addition: While stirring the solution vigorously, slowly add deionized water dropwise via an addition funnel or syringe pump. Causality: Slow, controlled addition is critical to maintain a state of moderate supersaturation, which favors crystal growth over amorphous precipitation ("oiling out").

  • Observation: Continue adding water until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Maturation: Stop the addition and allow the mixture to stir for 1-2 hours. This "aging" or "maturation" period allows the small nuclei to grow into well-defined crystals.

  • Completion & Isolation: If desired, the flask can be cooled in an ice bath to ensure complete precipitation. Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a pre-mixed solution of methanol/water (e.g., 20:80 v/v) to avoid re-dissolving the product.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
"Oiling Out" The solution is too supersaturated; the boiling point of the solvent is higher than the melting point of the solute; cooling is too rapid.Reheat the solution to dissolve the oil. Add slightly more solvent and allow it to cool much more slowly. For antisolvent method, add the antisolvent even more slowly or at a slightly elevated temperature.
Low Yield Incomplete precipitation; crystals are too soluble in the wash solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Use ice-cold solvent for washing and use it sparingly. Ensure the filtration apparatus is pre-heated for hot filtration.
Poor Purity Cooling was too fast, trapping impurities; insufficient washing.Allow the solution to cool as slowly as possible. Ensure the crystals are properly washed with cold, fresh solvent on the filter. A second recrystallization may be necessary.

Conclusion

The purification of this compound via recrystallization is a fundamental yet nuanced process. Success depends on a systematic approach, beginning with a deep understanding of the compound's properties and the theoretical principles of crystallization. By strategically selecting a solvent system and carefully controlling process parameters such as cooling rate and antisolvent addition speed, researchers can consistently obtain high-purity material with the desired crystalline properties. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing a purification process that is both efficient and scalable, meeting the stringent quality demands of the pharmaceutical industry.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective solvent system selection in the recrystallization purification of pharmaceutical products | Request PDF. Retrieved from [Link]

  • Myerson, A. S. (2019). Polymorphism. In Industrial Crystallization (Chapter 14). Cambridge University Press. Retrieved from [Link]

  • Slideshare. (n.d.). Polymorphism and crystallisation : The mysterious phenomenon. Retrieved from [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Google Patents. (n.d.). JP3755908B2 - Crystallization of cephalosporin compounds.
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. Retrieved from [Link]

  • MDPI. (2022, January 21). Inhibition of the Antibiotic Activity of Cephalosporines by Co-Crystallization with Thymol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • ChemBK. (2024, April 10). ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl) acetate. Retrieved from [Link]

  • PubChem. (n.d.). S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate. Retrieved from [Link]

  • NIH. (n.d.). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. Retrieved from [Link]

  • CNKI. (2025, August 7). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 84994-24-1 | Product Name : Benzo[d]thiazol-2-yl (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetate. Retrieved from [Link]

  • University of Strathclyde. (2004, July 17). Ethyl 2-amino-4-isopropyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

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Application Notes and Protocols: 6-Aminopenicillanic Acid (6-APA) as a Key Intermediate in Antibiotic Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopenicillanic acid (6-APA) is the foundational nucleus for the vast majority of semi-synthetic penicillin antibiotics, representing a cornerstone intermediate in the pharmaceutical industry.[1][2] Its production, primarily through the enzymatic hydrolysis of penicillin G or V, is a critical upstream process that dictates the efficiency, purity, and economic viability of manufacturing widely used antibiotics like ampicillin and amoxicillin.[1][3] This document provides a comprehensive guide to the synthesis, purification, and analytical characterization of 6-APA. Detailed, field-proven protocols for enzymatic synthesis using penicillin G acylase, purification via crystallization, and quality control by High-Performance Liquid Chromatography (HPLC) are presented. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring scientific integrity and reproducibility.

Introduction: The Central Role of 6-APA

The discovery of 6-APA in 1958 revolutionized antibiotic development.[4] It provided a versatile scaffold, the β-lactam core, which could be chemically modified by attaching various side chains to the amino group.[5][6] This innovation paved the way for the creation of broad-spectrum penicillins, overcoming the limitations of naturally occurring penicillin G.[5] Today, the global demand for β-lactam antibiotics remains high, driven by the need to combat bacterial infections and rising antimicrobial resistance.[7] Consequently, the efficient and high-purity production of 6-APA is of paramount importance.[8] Over 420,000 metric tons of 6-APA are produced annually, forming the basis for more than 1,200 active pharmaceutical ingredient (API) formulations.[7]

The transition from chemical to enzymatic synthesis of 6-APA marked a significant advancement in sustainable pharmaceutical manufacturing.[9] Enzymatic processes, primarily utilizing penicillin G acylase (PGA), offer higher selectivity, milder reaction conditions, and a significant reduction in environmental waste compared to traditional chemical methods.[9] This guide focuses on the prevalent enzymatic route for 6-APA production.

Enzymatic Synthesis of 6-APA from Penicillin G

The enzymatic hydrolysis of Penicillin G is the most common industrial method for 6-APA production.[10] This biotransformation is catalyzed by Penicillin G Acylase (PGA), which selectively cleaves the amide bond between the phenylacetyl side chain and the 6-APA nucleus.[11]

Mechanism of Action

The core of this process is the deacylation of Penicillin G by PGA (EC 3.5.1.11).[11] The enzyme facilitates the hydrolysis of the amide linkage, yielding 6-APA and phenylacetic acid (PAA) as a byproduct.[12] The reaction is typically conducted in an aqueous buffer system under controlled pH and temperature to ensure optimal enzyme activity and stability.[11] The use of immobilized PGA is a widespread industrial practice, as it simplifies enzyme recovery and reuse, enhancing process efficiency and reducing costs.[3][13]

cluster_0 Enzymatic Hydrolysis PenG Penicillin G PGA Immobilized Penicillin G Acylase (PGA) PenG->PGA APA 6-Aminopenicillanic Acid (6-APA) PGA->APA PAA Phenylacetic Acid (PAA) PGA->PAA

Caption: Enzymatic hydrolysis of Penicillin G to 6-APA and PAA.

Protocol for Enzymatic Synthesis of 6-APA

This protocol outlines a laboratory-scale procedure for the enzymatic synthesis of 6-APA from potassium penicillin G using immobilized penicillin G acylase.

Materials:

  • Potassium Penicillin G

  • Immobilized Penicillin G Acylase (E.C. 3.5.1.11)

  • Potassium phosphate buffer (0.1 M, pH 8.0)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Deionized water

  • Reaction vessel with pH and temperature control

Procedure:

  • Substrate Preparation: Dissolve potassium penicillin G in 0.1 M potassium phosphate buffer to a final concentration of 5% (w/v).[14]

  • Reaction Setup: Transfer the penicillin G solution to a temperature-controlled reaction vessel and equilibrate to 35-40°C.[14][15]

  • Enzyme Addition: Add the immobilized penicillin G acylase to the reaction mixture. The enzyme loading should be determined based on the specific activity of the preparation.

  • pH Control: Maintain the pH of the reaction mixture at 8.0.[14] The hydrolysis of penicillin G releases phenylacetic acid, which will decrease the pH.[11] Continuously titrate the reaction mixture with 2 M NaOH solution to maintain the setpoint.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of NaOH or by taking periodic samples for HPLC analysis to determine the conversion of penicillin G to 6-APA.

  • Reaction Termination: Once the desired conversion is achieved (typically >95%), stop the reaction by separating the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.

  • Product Solution: The resulting solution contains 6-APA, phenylacetic acid, unreacted penicillin G, and buffer salts. This solution is now ready for the purification process.

Purification of 6-APA

The primary method for purifying 6-APA from the reaction mixture is through crystallization, which leverages the isoelectric point of 6-APA.

Principle of Crystallization

6-APA is an amphoteric molecule with an isoelectric point (pI) around pH 4.2. At this pH, the net charge of the molecule is zero, leading to its minimum solubility in aqueous solutions. By adjusting the pH of the reaction mixture to the pI, 6-APA can be selectively precipitated and isolated.

Start Reaction Mixture (6-APA, PAA, Pen G) pH_Adjustment1 Adjust pH to 2.0-2.5 with HCl Start->pH_Adjustment1 Extraction Extract PAA with Organic Solvent (e.g., Butyl Acetate) pH_Adjustment1->Extraction Aqueous_Phase Aqueous Phase (Enriched 6-APA) Extraction->Aqueous_Phase pH_Adjustment2 Adjust pH to 4.2 with NaOH Aqueous_Phase->pH_Adjustment2 Crystallization Cool to Induce Crystallization pH_Adjustment2->Crystallization Filtration Filter and Collect 6-APA Crystals Crystallization->Filtration Washing Wash with Cold Deionized Water Filtration->Washing Drying Dry under Vacuum Washing->Drying End High-Purity 6-APA Crystals Drying->End

Caption: Workflow for the purification and crystallization of 6-APA.

Protocol for 6-APA Crystallization

Materials:

  • 6-APA reaction mixture

  • Hydrochloric acid (HCl) solution (concentrated)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Butyl acetate

  • Deionized water (cold)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • PAA Extraction: Cool the reaction mixture to 10-15°C. Adjust the pH to 2.0-2.5 with concentrated HCl to protonate the phenylacetic acid. Extract the PAA with an organic solvent like butyl acetate.[16] Separate the aqueous phase containing the 6-APA.

  • pH Adjustment for Crystallization: Vigorously stir the aqueous phase and slowly add 2 M NaOH to adjust the pH to 4.2.[17]

  • Crystallization: Cool the solution to 0-5°C to induce the crystallization of 6-APA.[11] Maintain this temperature for a sufficient time to allow for complete crystallization.

  • Isolation: Collect the 6-APA crystals by filtration.[11]

  • Washing: Wash the crystals with cold deionized water to remove any remaining soluble impurities.[11]

  • Drying: Dry the purified 6-APA crystals in a vacuum oven at 45-50°C.[16] The final product should be a white to slightly yellow crystalline powder.[1]

Quality Control and Analytical Characterization

Ensuring the purity of 6-APA is critical for the synthesis of safe and effective antibiotics.[8] High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of 6-APA and the detection of impurities such as residual penicillin G and phenylacetic acid.[18][19]

HPLC Method for 6-APA Analysis

This protocol provides a general HPLC method for the analysis of 6-APA. The specific column and mobile phase composition may require optimization based on the available instrumentation and specific separation requirements.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v), pH adjusted to 4 with orthophosphoric acid[20]
Flow Rate 1.0 mL/min[20]
Detection UV at 220 nm[18][21]
Injection Volume 10 µL[18]
Column Temperature Ambient or controlled at 25°C
Table 1: Typical HPLC Parameters for 6-APA Analysis.
Protocol for HPLC Sample Preparation and Analysis

Materials:

  • 6-APA sample (crystals or from reaction mixture)

  • Mobile phase (as described in Table 1)

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve reference standards of 6-APA, penicillin G, and phenylacetic acid in the mobile phase to prepare stock solutions. Prepare a series of working standards by serial dilution to generate a calibration curve.

  • Sample Preparation: Accurately weigh a sample of the purified 6-APA or take a known volume of the reaction mixture. Dissolve and dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • HPLC Analysis: Inject the prepared standards and samples into the HPLC system.

  • Data Analysis: Identify the peaks for 6-APA, penicillin G, and phenylacetic acid based on their retention times compared to the standards. Quantify the amount of each component by integrating the peak areas and comparing them to the calibration curve. The purity of 6-APA is typically expected to be >98.5%.[7]

Application of 6-APA in Semi-Synthetic Penicillin Production

High-purity 6-APA serves as the starting material for the synthesis of a wide range of semi-synthetic penicillins.[2] The process involves the acylation of the amino group of 6-APA with a specific side chain, which determines the properties of the final antibiotic. For example, amoxicillin is synthesized by acylating 6-APA with D-(-)-α-amino-p-hydroxyphenylacetyl chloride.[22]

cluster_1 Amoxicillin Synthesis APA_input High-Purity 6-APA Acylation Acylation Reaction APA_input->Acylation Side_Chain D-(-)-α-amino-p- hydroxyphenylacetyl chloride Side_Chain->Acylation Amoxicillin Amoxicillin Acylation->Amoxicillin

Caption: Synthesis of Amoxicillin from 6-APA.

The quality of the starting 6-APA directly impacts the yield, purity, and safety profile of the final antibiotic API.[8] Any impurities in the 6-APA can lead to the formation of unwanted byproducts, complicating the purification process and potentially compromising the therapeutic efficacy of the drug.[8]

Conclusion

6-Aminopenicillanic acid remains an indispensable intermediate in the manufacturing of life-saving penicillin antibiotics. The optimization of its production, particularly through environmentally benign enzymatic processes, is crucial for a sustainable pharmaceutical industry. The protocols and methodologies outlined in this guide provide a robust framework for researchers and scientists working in drug development and manufacturing. Adherence to these detailed procedures for synthesis, purification, and stringent quality control will ensure the production of high-purity 6-APA, which is fundamental to the quality and efficacy of the resulting semi-synthetic penicillins.

References

  • Benchchem. Enzymatic Synthesis of 6-Aminopenicillanic Acid: A Detailed Protocol for Researchers.
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  • Fang, S., Tan, T., Qiang, R., Liu, X., Xu, Y., Zhang, Y. W. (2010). Enhanced production of 6-aminopenicillanic acid in aqueous methyl isobutyl ketone system with immobilized penicillin G acylase. Preparative Biochemistry & Biotechnology, 40(1), 38-45. Available at: [Link].

  • 6-Aminopenicillanic Acid (6-APA) Market Size | Research Report, 2025 To 2033.
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  • Lee, Y. L., Kim, H. S. (1996). Continuous production of 6-APA in an aqueous two-phase system. Biotechnology Letters, 18(1), 49-54. Available at: [Link].

  • Ensuring Quality: The Importance of High-Purity 6-APA in Pharmaceutical Synthesis.
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  • Scribd. Comparison of Chemical and Enzymatic Synthesis of 6 Aminopenicillanic Acid. Available at: [Link].

  • ResearchGate. HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Available at: [Link].

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  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Aminopenicillanic Acid CAS 551-16-6: A Key Intermediate in Pharmaceutical Manufacturing. Available at: [Link].

  • ACS Omega. Process Development for 6-Aminopenicillanic Acid Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase. Available at: [Link].

  • NIH. Process Development for 6-Aminopenicillanic Acid Production Using Lentikats-Encapsulated Escherichia coli Cells Expressing Penicillin V Acylase. Available at: [Link].

  • Taylor & Francis. 6-APA – Knowledge and References. Available at: [Link].

  • Oxford Academic. Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. Available at: [Link].

  • Google Patents. US20050020685A1 - Process for recovery of 6-aminopenicillanic acid from an aqueous discharge stream.
  • ACS Publications. Revealing the Structure of 6-Aminopenillanic Acid: The Active Nucleus of Penicillins. Available at: [Link].

  • Taylor & Francis Online. Influence of 6-aminopenicillanic acid on amoxicillin synthesis and p-hydroxyphenylglycine methyl ester hydrolysis. Available at: [Link].

  • 6 Aminopenicillanic Acid 6 APA Market Size, Growth, & Forecast. Available at: [Link].

  • PubMed. Enzymatic hydrolysis of penicillin for 6-APA production in three-liquid-phase system. Available at: [Link].

  • Guan, Y., Li, Y., Liu, H., Chen, J., Wu, D. (2004). Production of 6-aminopenicillanic acid in aqueous two-phase systems by recombinant Escherichia coli with intracellular penicillin acylase. Biotechnology Letters, 26(2), 97-101. Available at: [Link].

  • ResearchGate. Concentration of 6-aminopenicillanic acid from penicillin bioconversion solution and its mother liquor by nanofiltration membrane. Available at: [Link].

  • ResearchGate. (PDF) The HPLC analysis of process materials of semi-synthetic penicillins. Available at: [Link].

  • Google Patents. US3509168A - Process for extracting 6-aminopenicillanic acid for production of penicillins.
  • ResearchGate. (PDF) Chromatographic Methods for Quantitative Determination of Ampicillin, Dicloxacillin and Their Impurity 6-Aminopenicillanic Acid. Available at: [Link].

  • Google Patents. US4113566A - Process for preparing 6-aminopenicillanic acid.
  • Martin, L., Prieto, A., Barredo, J. L., Garcia, J. L. (2000). Optimization of 6-aminopenicillanic acid (6-APA) production by using a new immobilized penicillin acylase. Biotechnology and Applied Biochemistry, 32(3), 173-7. Available at: [Link].

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Esterification of 2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Esterification of 2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic Acid

Introduction: The Central Role of a Key Synthetic Intermediate

2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid, often abbreviated as ATMAA, is a cornerstone in the synthesis of modern β-lactam antibiotics. Its structure is the defining feature of the acyl side-chain for a multitude of third-generation cephalosporins, including blockbuster drugs like Cefixime, Ceftriaxone, and Cefotaxime.[1][2] The presence of this specific moiety confers broad-spectrum activity and enhanced stability against β-lactamase enzymes, which are a primary mechanism of bacterial resistance.[2]

The esterification of ATMAA's carboxylic acid group is a critical transformation for two primary reasons:

  • Prodrug Synthesis: Converting the polar carboxylic acid into a more lipophilic ester can dramatically improve the oral bioavailability of a cephalosporin antibiotic.[3][4] These ester prodrugs, such as pivaloyloxymethyl esters, are designed to be readily absorbed in the gastrointestinal tract and subsequently hydrolyzed by endogenous esterases in the body to release the active parent drug.[1][5]

  • Activation for Amide Coupling: While not a direct esterification in the traditional sense, the formation of "active esters" (e.g., thioesters) is a paramount strategy for activating the carboxyl group of ATMAA, facilitating its efficient coupling with the 7-aminocephalosporanic acid (7-ACA) nucleus to form the final antibiotic.[6][7]

This guide provides a detailed exploration of the chemical principles, methodologies, and step-by-step protocols for the successful esterification of this vital pharmaceutical intermediate. We will delve into the causality behind procedural choices, ensuring a robust and reproducible outcome for researchers in drug discovery and process development.

Section 1: Foundational Chemical Principles

The esterification of ATMAA is not a trivial Fischer esterification. The molecule's multifunctional nature—possessing a carboxylic acid, a primary aromatic amine, and an oxime ether—necessitates a carefully chosen strategy to ensure chemoselectivity.

  • The Challenge of Multifunctionality: The primary amino group on the thiazole ring is nucleophilic and can compete with the desired alcohol during the reaction. Under harsh acidic conditions, it can also be protonated, deactivating the ring or leading to unwanted side reactions.

  • Activating the Carboxyl Group: Due to these challenges, direct acid-catalyzed esterification with an alcohol is often inefficient. The most successful strategies rely on first "activating" the carboxylic acid. This involves converting the hydroxyl of the carboxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an alcohol.

The general mechanism for carboxyl activation and subsequent esterification is a two-step process.

G Acid R-COOH (ATMAA) Intermediate R-CO-LG (Highly Reactive Intermediate) Acid->Intermediate Activation Activator Activating Agent (e.g., EDCI) Activator->Intermediate Intermediate2 R-CO-LG Alcohol R'-OH (Alcohol) Ester R-COOR' (Product Ester) Alcohol->Ester Intermediate2->Ester

Caption: General workflow for activation-based esterification.

Section 2: Core Methodologies and Strategic Considerations

Several robust methods have been developed for the esterification of ATMAA and structurally similar compounds. The choice of method depends on the desired ester, scale, and available reagents.

Methodology A: Carbodiimide-Mediated Coupling

This is one of the most versatile and mild methods for forming esters. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), are powerful dehydrating agents that activate the carboxylic acid.[8] The reaction is often catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), which forms a highly reactive acylpyridinium intermediate.[9]

Causality: This method is preferred for sensitive substrates as it proceeds under neutral or slightly basic conditions at room temperature, avoiding harsh acids or high temperatures that could degrade the thiazole or oxime functionalities. The formation of a urea byproduct (e.g., DCU from DCC) drives the reaction to completion.

G cluster_workflow EDCI/DMAP Esterification Workflow start ATMAA + Alcohol + DMAP in Aprotic Solvent (e.g., CH₂Cl₂) add_edci Add EDCI portion-wise at 0°C start->add_edci 1. Mix Reagents stir Stir at Room Temperature (Monitor by TLC/HPLC) add_edci->stir 2. Initiate Reaction filter Filter to remove urea byproduct stir->filter 3. Reaction Complete workup Aqueous Workup (e.g., wash with dilute acid, base, brine) filter->workup 4. Quench & Wash purify Purify (Crystallization or Chromatography) workup->purify 5. Isolate Product end Isolated ATMAA Ester purify->end

Caption: Experimental workflow for carbodiimide coupling.

Methodology B: Alkylation of the Carboxylate Salt

This method is particularly effective for synthesizing simple alkyl or substituted alkyl esters, such as those used in prodrugs.[3] The carboxylic acid is first deprotonated with a non-nucleophilic base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to form a carboxylate salt. This highly nucleophilic salt then displaces a leaving group (e.g., iodide, bromide, or tosylate) from an alkylating agent.

Causality: This approach is highly chemoselective. The carboxylate is a much stronger nucleophile than the amino group, ensuring the reaction occurs exclusively at the desired site. The reaction is typically run at low temperatures to prevent potential N-alkylation or other side reactions.[3]

Methodology C: Conversion to Acid Chloride

For robust, large-scale synthesis, converting ATMAA to its acid chloride hydrochloride is a common industrial strategy.[10] Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used. The resulting acid chloride is highly reactive and readily couples with alcohols, often in the presence of a base to scavenge the HCl byproduct.

Causality: This method is atom-economical and uses inexpensive reagents. However, it requires careful control of conditions. The amino group must be protected, or the reaction must be run under conditions where the amine hydrochloride salt is formed, preventing its interference. The use of thionyl chloride in a suitable solvent like dichloromethane at low temperatures is often effective in producing the desired Z-isomer of the acid chloride with high purity.[10]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetate via EDCI/DMAP Coupling
ReagentM.W.AmountMoles
ATMAA201.192.01 g10.0 mmol
Anhydrous Ethanol46.071.15 mL20.0 mmol
DMAP122.17122 mg1.0 mmol
EDCI·HCl191.702.30 g12.0 mmol
Dichloromethane-50 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid (2.01 g) and 4-(dimethylamino)pyridine (122 mg).

  • Add anhydrous dichloromethane (50 mL) followed by anhydrous ethanol (1.15 mL). Stir the suspension under a nitrogen atmosphere.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add EDCI·HCl (2.30 g) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, dilute the mixture with 50 mL of dichloromethane. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of a Prodrug Moiety: Pivaloyloxymethyl (POM) Ester via Alkylation
ReagentM.W.AmountMoles
ATMAA201.192.01 g10.0 mmol
DBU152.241.51 mL10.0 mmol
Iodomethyl Pivalate242.052.42 g10.0 mmol
N,N-Dimethylformamide-40 mL-

Procedure:

  • Dissolve ATMAA (2.01 g) in anhydrous N,N-Dimethylformamide (DMF, 40 mL) in a dry flask under a nitrogen atmosphere.

  • Cool the solution to -10°C using an ice-salt bath.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.51 mL) dropwise while maintaining the temperature below -5°C. Stir for 30 minutes to ensure complete salt formation.

  • Add a solution of iodomethyl pivalate (2.42 g) in 10 mL of DMF dropwise to the reaction mixture at -10°C.

  • Stir the reaction mixture at -10°C to 0°C for 3-4 hours, monitoring by TLC/HPLC.

  • Once the reaction is complete, pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the pivaloyloxymethyl ester.

Section 4: Product Characterization

Confirmation of the ester product structure and purity is essential. The following analytical techniques are standard:

  • ¹H NMR Spectroscopy: Successful esterification will be confirmed by the appearance of new signals corresponding to the protons of the alcohol moiety (e.g., a quartet and triplet for an ethyl ester) and a downfield shift of adjacent protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming the addition of the alkyl/acyl group.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the carboxylic acid (broad, ~1700-1725 cm⁻¹) will be replaced by the sharper C=O stretch of the ester at a higher frequency (~1735-1750 cm⁻¹).

  • HPLC: Used to determine the purity of the final product and to monitor the reaction progress. A reverse-phase method is typically employed.[11]

Conclusion

The esterification of 2-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid is a pivotal step in the synthesis of advanced cephalosporin antibiotics and their orally active prodrugs. While the molecule's inherent functionality presents a chemoselectivity challenge, methods relying on carboxyl group activation via carbodiimides or conversion to a carboxylate salt followed by alkylation provide mild, efficient, and high-yielding pathways to the desired esters. The choice of a specific protocol should be guided by the target ester's structure, the scale of the reaction, and the sensitivity of the substrates involved. The methodologies outlined in this guide provide a robust foundation for researchers engaged in the vital field of antibiotic development.

References

  • Der Pharma Chemica. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. [Link]

  • Gupta, A., et al. (2018). Synthesis, characterization and in-vitro evaluation of polysaccharide based polymeric prodrugs of Ceftriaxone. International Journal of Pharmaceutical Sciences and Research, 9(6), 2554-2560. [Link]

  • ResearchGate. (n.d.). Synthesis of ceftriaxone with different active esters. [Link]

  • Google Patents. (n.d.). Prodrug esters of ceftriaxone - WO2004046153A1.
  • Google Patents. (n.d.). A process for preparing cephalosporin derivatives using new thiazole compound - EP1268488A1.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of New Ceftriaxone Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Practical Synthesis of Alkyl and Aryl Oxime Esters. [Link]

  • Google Patents. (n.d.). A process for preparing cephalosporine derivatives using new thiazole compound - KR100392409B1.
  • Google Patents. (n.d.). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - CA1163272A.
  • Google Patents. (n.d.). Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - US4503234A.
  • ACS Publications. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • NIH National Library of Medicine. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. [Link]

  • SIELC Technologies. (n.d.). (2Z)-{2-[(Chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid. [Link]

  • Google Patents. (n.d.).
  • Der Pharma Chemica. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial Activities. [Link]

  • Journal of China Pharmaceutical University. (n.d.). An improvement for synthesis of ceftriaxone sodium. [Link]

  • ACS Publications. (2018). Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. [Link]

  • PubMed. (1979). Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

  • PubMed. (1991). Studies on cephalosporin antibiotics. III. Synthesis, antibacterial activity and oral absorption of new 3-(substituted-alkylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl) -2-(carboxymethoxyimino)acetamido]cephalosporins. The Journal of Antibiotics. [Link]

  • RSC Publishing. (2022). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]

  • PubMed. (2017). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of Oleo Science. [Link]

  • Google Patents. (n.d.). Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester - EP0102687A2.
  • J-Stage. (n.d.). Studies on Orally Active Cephalosporin Esters. [Link]

  • PubMed. (1991). Studies on cephalosporin antibiotics. IV. Synthesis, antibacterial activity and oral absorption of new 3-(2-substituted-vinylthio)-7 beta-[(Z)-2-(2-aminothiazol-4-yl) -2-(carboxymethoxyimino)acetamido]cephalosporins. The Journal of Antibiotics. [Link]

  • NIH National Library of Medicine. (n.d.). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. [Link]

  • Picmonic. (n.d.). 3rd Generation Cephalosporin PDF. [Link]

  • Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]

  • PubChem. (n.d.). 2-(2-Formylamino-1,3-Thiazol-4-Yl)-2-(Methoxyimino)Acetic Acid. [Link]

  • Dr.Oracle. (n.d.). What is the role of first, second, third, or fourth generation Cephalosporins (antibiotics) in the treatment of meningitis?. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The following question-and-answer format addresses specific challenges, explains the underlying chemistry, and provides actionable solutions to ensure the integrity and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My final product shows a significant impurity with a similar mass spectrum but a different retention time in HPLC analysis. What is the likely cause?

Answer:

This is a common issue and most likely points to the presence of the (E)-isomer of your target compound. The desired product is the (Z)-isomer, which is the thermodynamically more stable and kinetically favored product under standard reaction conditions. However, the formation of the (E)-isomer can occur, leading to a mixture of geometric isomers.

Probable Causes:

  • Reaction Conditions: The stereoselectivity of the oximation reaction is highly dependent on factors such as temperature, solvent, and pH. Suboptimal conditions can lead to the formation of a higher percentage of the unwanted (E)-isomer.

  • Isomerization: The (Z)-isomer can potentially isomerize to the (E)-isomer under certain conditions, such as exposure to UV light or prolonged heating in specific solvents.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a low reaction temperature (typically below 0°C) during the oximation step to favor the formation of the (Z)-isomer.

    • Solvent Selection: Aprotic solvents are generally preferred.

    • pH Control: Ensure the pH of the reaction mixture is carefully controlled, as acidic or basic conditions can influence isomer ratios.

  • Purification:

    • Recrystallization: The (Z) and (E) isomers often have different solubilities, allowing for separation by careful recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

    • Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed to separate the isomers.

Analytical Protocol: HPLC Method for Isomer Separation

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Detector UV-Vis at an appropriate wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

This method should be validated according to ICH Q2(R1) guidelines.[1]

Question 2: I'm observing an impurity with a mass corresponding to the starting material, ethyl 2-chloroacetoacetate. Why is this happening and how can I fix it?

Answer:

The presence of unreacted ethyl 2-chloroacetoacetate or its subsequent reaction products indicates an incomplete reaction during the initial stages of the synthesis, specifically the cyclization with thiourea.

Probable Causes:

  • Insufficient Reaction Time or Temperature: The cyclization reaction may not have gone to completion.

  • Stoichiometry: An incorrect molar ratio of reactants, particularly an excess of the chloroacetate starting material relative to thiourea, can lead to its carryover.

  • Catalyst Inefficiency: If a catalyst is used in the cyclization step, its activity might be compromised.[2]

Recommended Solutions:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before quenching the reaction.

  • Optimize Reaction Parameters:

    • Reaction Time: Increase the reaction time and continue to monitor for the consumption of the starting material.

    • Temperature: Gradually increase the reaction temperature, while being mindful of potential side reactions. A common procedure involves refluxing in ethanol.[3]

    • Stoichiometry: Ensure an accurate 1:1 molar ratio of ethyl 2-chloroacetoacetate to thiourea. A slight excess of thiourea can sometimes be beneficial.

Experimental Workflow: Cyclization Step

cluster_reactants Reactants cluster_conditions Conditions Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Product This compound Ethyl 2-chloroacetoacetate->Product Thiourea Thiourea Thiourea->Product Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Product Reflux Reflux Reflux->Product

Caption: Workflow for the cyclization reaction.

Question 3: My product is contaminated with a formylated species, Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate. What is the source of this impurity?

Answer:

The presence of Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate or related formylated impurities can arise from several sources and is a known intermediate in the synthesis of some cephalosporin antibiotics like Cefixime.[4][5]

Probable Causes:

  • Incomplete Hydrolysis: In synthetic routes that involve a formyl protecting group on the amine of the thiazole ring, this impurity will be present if the deprotection (hydrolysis) step is incomplete.

  • Side Reaction with Formic Acid: Formic acid or other C1 sources present as impurities in reagents or solvents can react with the free amino group on the thiazole ring.[6] For instance, a mixture of acetic anhydride and formic acid is used to intentionally formylate the amine.[6]

  • Use as a Starting Material: In some synthetic strategies, the formylated version of the aminothiazole is used as a key intermediate.[7] If this is the case, its presence in the final product indicates incomplete downstream conversion.

Recommended Solutions:

  • Deprotection (if applicable):

    • If a formyl protecting group is used, ensure the hydrolysis conditions (e.g., acid or base catalysis) are sufficient for complete removal. Monitor the reaction by TLC or HPLC.

  • Purification of Reagents:

    • Use high-purity solvents and reagents to avoid introducing formic acid or other reactive impurities.

  • Purification of the Final Product:

    • This impurity can often be removed by recrystallization or column chromatography due to the difference in polarity compared to the desired product.

Logical Relationship: Formation of Formylated Impurity

Desired_Product This compound Formylated_Impurity Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetate Desired_Product->Formylated_Impurity Reaction with Formic_Acid Formic Acid / C1 Source Formic_Acid->Formylated_Impurity

Caption: Formation pathway of the formylated impurity.

Question 4: I've isolated a high molecular weight impurity. Could this be a dimer?

Answer:

Yes, it is possible to form dimers, especially with related compounds. The literature reports that similar aminothiazole derivatives can form inversion dimers through intermolecular hydrogen bonding between the amine and the thiazole nitrogen.[8][9]

Probable Causes:

  • Hydrogen Bonding: The N-H of the amino group can act as a hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, leading to the formation of stable dimeric structures.

  • Concentration Effects: Dimerization is often more prevalent at higher concentrations, for instance, during solvent removal or in the solid state.

Recommended Solutions:

  • Analytical Techniques:

    • Use techniques like Mass Spectrometry to confirm the molecular weight of the impurity corresponds to a dimer.

    • NMR spectroscopy can also be used to identify the presence of multiple species in solution.

  • Purification:

    • Solvent Selection: Dissolving the product in a polar, protic solvent can disrupt the hydrogen bonding responsible for dimerization.

    • Chromatography: Standard chromatographic techniques should be effective in separating the monomer from the higher molecular weight dimer.

Visualization of Dimerization

cluster_bonding Hydrogen Bonding Monomer_1 Product Molecule 1 Monomer_2 Product Molecule 2 Monomer_1->Monomer_2 N-H...N Dimer Dimer Monomer_1->Dimer Monomer_2->Dimer

Caption: Conceptual diagram of product dimerization.

Summary of Common Impurities

Impurity TypeCommon Name/StructureProbable CauseRecommended Action
Geometric Isomer (E)-isomer of the title compoundSuboptimal reaction conditions, isomerizationOptimize temperature and pH; Purify by recrystallization or chromatography
Unreacted Starting Material Ethyl 2-chloroacetoacetateIncomplete cyclization reactionIncrease reaction time/temperature, check stoichiometry, monitor reaction
Formylated Impurity Ethyl 2-(2-formamido-1,3-thiazol-4-yl)-2-oxoacetateIncomplete deprotection, reaction with C1 impuritiesEnsure complete deprotection, use pure reagents, purify final product
Dimer Dimer of the title compoundIntermolecular hydrogen bondingUse polar, protic solvents for dissolution; Purify by chromatography

References

  • Sharif, S., et al. (2009). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1455. [Link]

  • Cefixime Synthesis Intermediate. Understanding Cefixime Synthesis: The Role of ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE. [Link]

  • PrepChem. Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. [Link]

  • Sharif, S., et al. (2009). (2Z)-Methyl 2-(2-amino-1,3-thia-zol-4-yl)-2-(methoxy-imino)ethano-ate. PubMed. [Link]

  • Google Patents. CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)
  • Google Patents. US5484928A - 2-(2-aminothiazol-4-yl)
  • National Center for Biotechnology Information. Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate. [Link]

  • Science of Synthesis. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

  • PrepChem. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. [Link]

  • ResearchGate. Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

  • PubChem. Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. [Link]

  • National Center for Biotechnology Information. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • PubMed. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. [Link]

  • PrepChem. Synthesis of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4yl)acetate hydrobromide. [Link]

Sources

Technical Support Center: Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve the yield and purity of this critical pharmaceutical intermediate. We have structured this resource in a question-and-answer format to provide direct solutions to issues encountered in the lab.

Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?

The most common and established method for synthesizing the 2-aminothiazole core of this molecule is the Hantzsch Thiazole Synthesis .[1][2] This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the key reactants are Ethyl 2-chloro-2-(methoxyimino)acetate (or its bromo- equivalent) and thiourea .

The reaction proceeds through a sequence of nucleophilic attack, intramolecular cyclization, and subsequent dehydration to form the aromatic thiazole ring.[3] Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction.

Hantzsch_Synthesis Fig. 1: Hantzsch Thiazole Synthesis Pathway A Ethyl 4-chloro-2-(methoxyimino)-3-oxobutanoate (α-haloketone) C SN2 Attack (Thioether Intermediate) A->C + B Thiourea B->C D Intramolecular Cyclization (Thiazoline Intermediate) C->D E Dehydration D->E F Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)ethanoate (Final Product) E->F - H2O

Fig. 1: Hantzsch Thiazole Synthesis Pathway
Q2: Why is controlling the (Z)-isomer geometry so critical?

The geometric configuration around the oxime (C=N) bond is paramount. The (Z)-isomer is the biologically active precursor required for the synthesis of many third and fourth-generation cephalosporin antibiotics.[4][5] The corresponding (E)-isomer is considered an impurity, is often unstable, and its formation directly reduces the yield of the desired product.[4] Therefore, reaction conditions must be carefully optimized to maximize the stereoselectivity for the (Z)-isomer.

Q3: What are the typical yields for this synthesis?

Reported yields can vary significantly based on the specific conditions, scale, and purification methods. While some optimized procedures report overall yields as high as 70-90%, it is not uncommon for initial attempts to result in much lower yields (30-50%).[2][4][6] This guide aims to help you consistently achieve higher, more reproducible yields. For instance, studies have shown that using specific chlorinating reagents and controlling the temperature at -15°C can achieve a 70% yield of the Z-isomer with minimal E-isomer formation.[4]

Troubleshooting Guide: Yield Improvement
Problem 1: Low overall yield with significant starting material remaining.

Potential Cause 1: Inadequate Reaction Temperature The Hantzsch synthesis is sensitive to temperature. Insufficient heat can lead to a sluggish reaction, while excessive heat can promote side reactions or degradation.

Solution:

  • Screen Temperatures: Systematically evaluate a temperature range, for example, from room temperature up to the reflux temperature of your chosen solvent.

  • Microwave Synthesis: Consider using a microwave reactor. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Hantzsch reactions by ensuring uniform and rapid heating.[6] In many cases, reactions that take hours under conventional heating can be completed in minutes with higher yields.[6]

Potential Cause 2: Poor Quality of Reagents The α-haloketone starting material can be unstable and may decompose upon storage. Thiourea should be of high purity.

Solution:

  • Verify Reagent Purity: Use freshly opened or purified reagents. The α-haloketone can be checked by ¹H NMR before use.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.1 to 1.2 equivalents) of thiourea can sometimes be beneficial to ensure the complete consumption of the more expensive α-haloketone.

Problem 2: Good conversion of starting materials, but the isolated yield of the (Z)-isomer is low.

This is a common and critical issue, often pointing to problems with stereoselectivity or product isolation.

Potential Cause 1: Formation of the Undesired (E)-Isomer The formation of the (E)-isomer is a major pathway for yield loss. The thermodynamic and kinetic factors governing its formation are highly dependent on reaction conditions.

Solution:

  • Solvent Selection: The polarity of the solvent can influence the transition state and affect the Z/E ratio. Ethanol, methanol, or acetic acid are commonly used. A systematic screening of solvents is recommended.

  • Temperature Control: Lower temperatures often favor the formation of the kinetic product, which may be the desired Z-isomer. One study successfully minimized E-isomer formation by maintaining the reaction temperature at -15°C.[4]

  • Catalysis: The use of certain catalysts can enhance the rate and selectivity. Silica-supported tungstosilisic acid has been reported as an effective and reusable catalyst for Hantzsch syntheses, leading to excellent yields.[2]

troubleshooting_flow

Sources

Technical Support Center: Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This critical intermediate, often used in the synthesis of third-generation cephalosporin antibiotics like cefixime, requires precise control of reaction conditions to ensure high yield and purity.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

I. Overview of the Primary Synthesis Route

The most prevalent method for synthesizing the target molecule is a variation of the Hantzsch thiazole synthesis.[3][4][5] This involves the condensation reaction between thiourea and an α-haloketone, specifically Ethyl 4-chloro-2-(methoxyimino)-3-oxobutanoate.[6][7] While this reaction is generally high-yielding, several side reactions can occur, leading to impurities that can be challenging to remove.[3][4][8]

Core Reaction Scheme:

The fundamental transformation is the reaction of Ethyl 4-chloro-2-(methoxyimino)-3-oxobutanoate with thiourea in a suitable solvent, typically a lower alcohol like ethanol or methanol.[4][9]

Hantzsch Thiazole Synthesis cluster_reactants Reactants cluster_product Desired Product reactant1 Ethyl 4-chloro-2-(methoxyimino)-3-oxobutanoate product This compound reactant1->product + Thiourea reactant2 Thiourea reactant2->product

Caption: Hantzsch synthesis of the target aminothiazole.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors, often related to reaction conditions and reactant purity.

  • Incomplete Reaction: The Hantzsch synthesis often requires heating to proceed at an appreciable rate.[3][4] If the reaction is run at too low a temperature or for an insufficient duration, a significant amount of starting material will remain unreacted.

  • Purity of Starting Materials: Impurities in the Ethyl 4-chloro-2-(methoxyimino)-3-oxobutanoate or thiourea can introduce competing side reactions that consume the reactants and lower the yield of the desired product.[3] It is crucial to use high-purity starting materials.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, exploring other polar solvents may be beneficial.[3][9]

  • pH Control: The acidity of the reaction medium can influence the stability of the reactants and intermediates. Maintaining a neutral to slightly acidic pH is generally optimal for this synthesis.

ParameterRecommendationRationale
Temperature Reflux in ethanol (approx. 78°C)Provides sufficient energy to overcome the activation barrier without promoting excessive side reactions.[9]
Reaction Time Monitor by TLC until starting materials are consumedEnsures the reaction goes to completion.
Reactant Purity >98% for both reactantsMinimizes the formation of byproducts from impurities.[3]
Solvent Ethanol or MethanolGood solubility for reactants and facilitates the reaction.[4][9]
Q2: I've identified an isomeric impurity. What is it and how can I prevent its formation?

A2: The most common isomeric impurity is the (E)-isomer of the target molecule.

The desired product is the (2Z)-isomer, which is the thermodynamically more stable form. However, under certain conditions, the (E)-isomer can also be formed. The Z/E isomerization of the methoxyimino group can be catalyzed by acid.[10]

Isomerization Z_isomer (2Z)-Isomer (Desired) E_isomer (E)-Isomer (Impurity) Z_isomer->E_isomer Acid Catalysis

Caption: Equilibrium between (Z) and (E) isomers.

Troubleshooting Isomer Formation:

  • Control of Acidity: The isomerization is often acid-catalyzed.[10] While the reaction itself can generate acidic byproducts (HCl), maintaining a pH that is not strongly acidic can minimize the formation of the (E)-isomer. The use of a mild base or buffer can be considered, but care must be taken to avoid other side reactions.

  • Temperature: Higher temperatures can provide the energy needed to overcome the rotational barrier of the C=N bond, potentially leading to a higher proportion of the (E)-isomer. Running the reaction at the lowest effective temperature is advisable.

  • Purification: If the (E)-isomer does form, it can often be separated from the (Z)-isomer by chromatography or recrystallization, although this can be challenging due to their similar polarities.

Q3: My final product contains a dimeric impurity. How is this formed and how can I avoid it?

A3: Dimerization can occur through intermolecular hydrogen bonding between two molecules of the product.

The 2-amino group and the nitrogen atom in the thiazole ring of one molecule can form hydrogen bonds with another molecule, leading to the formation of a stable dimeric structure.[11][12] This is more likely to occur at high concentrations and during the crystallization process.

Dimerization Monomer1 Product Molecule 1 Dimer Dimer Monomer1->Dimer Intermolecular H-Bonding Monomer2 Product Molecule 2 Monomer2->Dimer

Caption: Formation of a dimeric impurity.

Preventing Dimerization:

  • Concentration Control: Avoid highly concentrated solutions, especially during workup and purification.

  • Solvent Choice for Crystallization: The choice of solvent for recrystallization can influence the formation of dimers. A solvent that effectively solvates the individual product molecules and disrupts intermolecular hydrogen bonding is preferred.

  • pH Adjustment: In some cases, adjusting the pH of the solution can protonate or deprotonate key functional groups, which may disfavor the hydrogen bonding that leads to dimerization.

Q4: I am observing the formation of 2-amino-4-thiazolidinone derivatives. What is the cause?

A4: This side product can arise from the hydrolysis of the imino group or from reactions involving impurities in the starting materials.

If the reaction conditions are too harsh (e.g., prolonged heating in the presence of strong acid or base), the exocyclic amino group can be hydrolyzed, or other rearrangements can occur. Additionally, if the starting ethyl chloroacetate used to prepare the α-haloketone contains impurities, these can lead to the formation of undesired thiazolidinone structures.[13][14]

Mitigation Strategies:

  • Mild Reaction Conditions: Use the mildest possible conditions (temperature, reaction time) to achieve a good conversion rate.

  • Purification of Starting Materials: Ensure the purity of the Ethyl 4-chloro-2-(methoxyimino)-3-oxobutanoate to eliminate precursors to these side products.[6][15]

  • Control of Water Content: While some water is often tolerated, excessive amounts can promote hydrolysis reactions. Using anhydrous solvents can be beneficial.

III. Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a solution of thiourea (1.0 eq) in ethanol (10 volumes), add Ethyl 4-chloro-2-(methoxyimino)-3-oxobutanoate (1.0 eq).

  • Heat the mixture to reflux (approximately 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Protocol 2: TLC Monitoring of the Reaction
  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is typically a good starting point.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

IV. Conclusion

The synthesis of this compound, while straightforward in principle, requires careful attention to detail to minimize the formation of side products. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this important synthetic intermediate.

References

  • PrepChem. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate.
  • Bench

Sources

Technical Support Center: Isomer Control in Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This critical intermediate, a key side chain for third-generation cephalosporin antibiotics like Cefotaxime and Ceftriaxone, demands precise stereochemical control to ensure the desired therapeutic efficacy.[1][2][3] The seemingly subtle difference between the Z (syn) and E (anti) isomers at the methoxyimino group profoundly impacts the biological activity of the final active pharmaceutical ingredient (API). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently encountered challenges in controlling the stereochemistry of this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My final product is a mixture of E and Z isomers. How can I increase the selectivity for the desired Z isomer?

This is the most common challenge in this synthesis. Achieving high Z-isomer selectivity is a multifaceted problem influenced by both the initial thiazole ring formation and the subsequent oximation and methylation steps.

Root Cause Analysis & Corrective Actions:

  • Thermodynamic vs. Kinetic Control: The formation of oximes and their ethers can be subject to either thermodynamic or kinetic control.[4][5][6] Generally, the E-isomer is the thermodynamically more stable product, while the Z-isomer can often be favored under kinetically controlled conditions (lower temperatures, shorter reaction times).[4][7] If your reaction is running at elevated temperatures for extended periods, you may be allowing the product to equilibrate to the more stable, but undesired, E-isomer.

    • Recommendation: Maintain low temperatures, particularly during the oximation and methylation stages. For instance, some procedures recommend temperatures around 0°C for the methylation step.[3]

  • pH of the Reaction Medium: The pH during oxime formation is critical. The reaction is typically acid-catalyzed, but excessively low pH can protonate the hydroxylamine, reducing its nucleophilicity and slowing the reaction.[8][9] More importantly, acidic conditions can facilitate E/Z isomerization.[10][11] The presence of water in an acidic medium can promote the formation of a protonated oxime-water adduct, which allows for free rotation around the C-N bond, leading to equilibration.[10][11]

    • Recommendation: Carefully buffer the reaction mixture. For the initial oximation of the ketoester, using a weak acid or a buffered system can provide the necessary catalysis without promoting isomerization. Some protocols utilize glacial acetic acid for the oximation of 4-chloroacetoacetic ester with an alkali nitrite, starting at 0°C.[3]

  • Order of Reagents: The sequence of bond formation matters. Synthesizing the 2-aminothiazole ring first, followed by introduction of the methoxyimino group, is a common strategy. The nature of the starting materials for the thiazole synthesis can influence the final isomeric ratio.

    • Recommendation: A well-established route involves the Hantzsch thiazole synthesis, reacting an α-haloketone with thiourea.[12][13][14] For this specific molecule, starting with ethyl 4-chloroacetoacetate, oximating it first, and then reacting the resulting chloro-hydroxyimino ester with thiourea can provide good selectivity for the (syn)-hydroxyimino intermediate.[3] This intermediate can then be methylated to yield the desired Z-methoxyimino product.

Issue 2: How do I accurately determine the E/Z ratio of my product mixture?

Accurate and reliable analytical methods are crucial for process optimization and quality control.

Analytical Workflow & Interpretation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for distinguishing between E and Z isomers.[15]

    • ¹H NMR: The chemical shifts of protons near the C=N bond will differ due to the anisotropic effect of the double bond and through-space interactions with the substituents. Protons syn to the methoxy group in one isomer will experience a different magnetic environment compared to the corresponding protons in the other isomer.[15][16]

    • ¹³C NMR: The chemical shift of the carbon atom in the C=N bond, as well as adjacent carbons, will be different for the two isomers.

    • NOE (Nuclear Overhauser Effect) Experiments: Differential NOE experiments can provide unambiguous assignment. Irradiating the methoxy protons (-OCH₃) should show an NOE to the thiazole ring proton in the Z isomer, while in the E isomer, the spatial proximity is different.[17]

  • High-Performance Liquid Chromatography (HPLC): A properly developed HPLC method can separate and quantify the E and Z isomers.

    • Method Development: Use a high-resolution column (e.g., C18) and experiment with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with a buffer like ammonium acetate or formic acid) to achieve baseline separation. The two isomers often have slightly different polarities, allowing for chromatographic separation.

  • Gas Chromatography (GC): For volatile derivatives, GC can be used. It may be necessary to silylate the oxime to improve thermal stability before analysis.[18]

Technique Key Differentiating Feature Primary Use
¹H NMR Different chemical shifts for protons near the C=N bondIsomer identification and ratio quantification
¹³C NMR Different chemical shifts for carbons in and near the C=N bondStructural confirmation
NOE NMR Through-space correlation of protonsUnambiguous stereochemical assignment
HPLC Different retention times due to polarity differencesIsomer separation and quantification
Issue 3: I have synthesized the 2-aminothiazole ring successfully, but the subsequent oximation step is giving me a poor yield and a mix of isomers.

This points to issues with the reaction conditions for the oximation of the ketone on the thiazole side chain.

Troubleshooting the Oximation Step:

  • Reaction Mechanism: The formation of an oxime from a ketone and hydroxylamine is a reversible, acid-catalyzed condensation reaction.[9][19] The mechanism involves nucleophilic attack of the hydroxylamine on the protonated carbonyl, followed by dehydration.[9]

    • Diagram: Oximation Reaction Mechanism

      Oximation Ketone R-C(=O)-R' Protonated_Ketone R-C(=O⁺H)-R' Ketone->Protonated_Ketone + H⁺ Hydroxylamine H₂N-OH H_plus H⁺ Tetrahedral_Intermediate R-C(OH)(N⁺H₂OH)-R' Protonated_Ketone->Tetrahedral_Intermediate + H₂N-OH Deprotonated_Intermediate R-C(OH)(NHOH)-R' Tetrahedral_Intermediate->Deprotonated_Intermediate - H⁺ Protonated_Hemiaminal R-C(O⁺H₂)(NHOH)-R' Deprotonated_Intermediate->Protonated_Hemiaminal + H⁺ Iminium R-C(=N⁺HOH)-R' Protonated_Hemiaminal->Iminium - H₂O Oxime R-C(=NOH)-R' Iminium->Oxime - H⁺ H2O H₂O

      Caption: Acid-catalyzed formation of an oxime from a ketone.

  • Catalyst Choice: While acid catalysis is necessary, strong mineral acids can promote side reactions or isomerization.[10]

    • Recommendation: Use a milder acid catalyst like acetic acid or pyridine hydrochloride. Aniline has also been reported as an effective catalyst for oxime formation.[8] The use of a base like sodium acetate with hydroxylamine hydrochloride is a common practice to generate free hydroxylamine in situ and buffer the reaction pH.

  • Solvent Effects: The choice of solvent can influence reaction rates and isomer ratios. Protic solvents like ethanol or methanol are commonly used.

    • Recommendation: Ensure your starting material is fully dissolved. If solubility is an issue, consider a co-solvent system. Some studies have explored solvent-free or microwave-assisted synthesis, which can sometimes offer improved stereoselectivity and faster reaction times.[20]

Issue 4: Can I isomerize the unwanted E-isomer back to the desired Z-isomer?

Isomerization is possible but can be challenging to control and may not be practical for large-scale production.

Isomerization Strategies:

  • Acid Catalysis: As mentioned, acidic conditions can facilitate E/Z interconversion.[10][21] By carefully selecting the acid and reaction conditions (temperature, time), it might be possible to enrich the mixture in the desired isomer, especially if a separation or crystallization method can selectively remove the Z-isomer, thus driving the equilibrium.

  • Photochemical Isomerization: Irradiation with light of a specific wavelength can sometimes promote isomerization from the more stable E-isomer to the Z-isomer.[11] This is often more applicable to specific substrates and may require specialized equipment.

  • Purification-Driven Isomerization: In some cases, if the desired Z-isomer can be selectively crystallized from the reaction mixture, the remaining E-isomer in solution may re-equilibrate to form more of the Z-isomer, which then crystallizes. This is a form of dynamic kinetic resolution. A process patent describes enriching the Z-isomer by conducting the synthesis and conversion in water, followed by extraction and crystallization from an organic solvent.[21]

Recommended Synthetic & Analytical Protocols

Protocol 1: Synthesis via Hantzsch Thiazole Formation with Subsequent Methylation

This protocol is based on a common industrial approach that aims to set the stereochemistry early.

Workflow Diagram:

SynthesisWorkflow Start Ethyl 4-chloroacetoacetate Step1 Oximation (NaNO₂, Acetic Acid, 0°C) Start->Step1 Intermediate1 Ethyl 4-chloro-2-(hydroxyimino)acetoacetate (syn-isomer favored) Step1->Intermediate1 Step2 Hantzsch Cyclization (Thiourea, aq. solution, <40°C) Intermediate1->Step2 Intermediate2 Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)acetate Step2->Intermediate2 Step3 Methylation (Dimethyl sulfate, Phase Transfer Catalyst, Base, 0-5°C) Intermediate2->Step3 Product This compound Step3->Product Analysis QC Analysis (HPLC, NMR) Product->Analysis

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This molecule is a critical intermediate in the synthesis of third-generation cephalosporin antibiotics, making its accurate quantification and purity assessment paramount for drug quality and efficacy.[1][2]

This guide is structured to provide immediate, actionable solutions to common and complex challenges encountered during its analysis. We will delve into the causality behind chromatographic phenomena and provide robust, field-proven protocols. The core of many issues with this analyte stems from its 2-aminothiazole moiety, a basic functional group prone to undesirable interactions with standard silica-based stationary phases.[3][4]

Section 1: Foundational Knowledge & Initial Method Setup

This section provides core knowledge and a starting point for method development, designed to prevent common issues before they arise.

Q1: What are the most critical chemical properties of this compound to consider for developing a robust HPLC method?

A1: Understanding the analyte's structure is the first step to a successful separation. Three features are critical:

  • The Basic Aminothiazole Group: This primary amine is the most influential functional group. At neutral pH, it can interact strongly with acidic residual silanol groups on the surface of silica-based HPLC columns, which is a primary cause of severe peak tailing.[3][4]

  • Polarity: The combination of the ester, imine, and amine functionalities makes the molecule moderately polar. This dictates the choice of a reversed-phase HPLC mode.[5][6]

  • Solubility: The compound is a crystalline powder with limited solubility in water but better solubility in organic solvents like methanol or acetonitrile.[7][8] This is a crucial consideration for sample and standard preparation to avoid precipitation in the HPLC system.

Q2: I am developing a new method. What is a reliable starting point for column and mobile phase selection?

A2: A logical starting point will save significant optimization time. For reversed-phase separation of this analyte, a modern, high-purity, base-deactivated C18 column is strongly recommended to minimize silanol interactions.

Here is a robust set of starting conditions:

ParameterRecommended Starting ConditionRationale & Expert Notes
Column Base-deactivated C18, 150 x 4.6 mm, 3.5 or 5 µmA high-purity silica minimizes residual silanols. The "base-deactivated" or "end-capped" specification is critical for good peak shape with basic analytes.[9]
Mobile Phase A 0.1% Formic Acid or 20mM Potassium Phosphate in Water, pH 3.0The low pH protonates residual silanols, minimizing their interaction with the protonated basic analyte, which is the most effective way to reduce peak tailing.[3] Formic acid is volatile and ideal for LC-MS compatibility.
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.[10] Methanol is a suitable alternative and can offer different selectivity.
Elution Mode GradientA gradient is recommended to efficiently elute the main peak while also revealing any early or late-eluting impurities. A typical starting gradient would be 5% to 95% B over 15-20 minutes.[5][11]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak efficiency. Consistency is key for retention time reproducibility.[6]
Detection (UV) ~260 nm or ~297 nmBased on reported spectral properties, but always confirm the absorbance maximum by running a UV scan with your specific mobile phase.[2]
Injection Volume 5 - 10 µLA smaller volume minimizes injection-solvent effects and reduces the risk of column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (e.g., 80:20)Crucially, dissolve the sample in a solvent that is weaker than or equal to the initial mobile phase composition. Injecting in a stronger solvent (like 100% ACN) will cause peak distortion.[9]

Section 2: Frequently Asked Questions (FAQs)

Quick answers to the most common problems.

Q3: My peak is tailing significantly. What is the fastest way to fix this? A3: The most common cause is the interaction between the basic amine on your analyte and acidic silanols on the column packing.[4]

  • Quickest Fix: Ensure your mobile phase pH is low, ideally around pH 2.5-3.0, using an acidifier like formic or phosphoric acid. This protonates the silanols, repelling the protonated amine and dramatically improving peak shape.[3]

  • Alternative Fix: If you cannot lower the pH, add a competing base like 0.1% Triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding your analyte from them. Note that TEA has strong UV absorbance at low wavelengths and is not suitable for LC-MS.[9]

Q4: My retention time is drifting to earlier times with each injection. What's happening? A4: This is a classic sign of insufficient column equilibration, especially when using a gradient.

  • Check your method: Ensure you have an equilibration/post-run time of at least 10 column volumes. For a 150x4.6 mm column, this is approximately 1.7 mL per column volume, so you need at least 17 mL of the initial mobile phase to flow through the column before the next injection.

  • Check for leaks: A small leak in the pump or fittings can alter the mobile phase composition delivered to the column, causing retention shifts.

Q5: I'm seeing random, sharp spikes in my baseline (noise). What should I do? A5: This is typically caused by air bubbles in the system or a faulty detector lamp.

  • Degas your mobile phase: Use an inline degasser or sonicate/vacuum degas your solvents before use. Air dissolved in the mobile phase can outgas in the detector flow cell, causing spikes.[10][12]

  • Check pump pressure: If the pressure is fluctuating wildly, it could indicate a bubble in the pump head. Purge the pump according to the manufacturer's instructions.

Section 3: In-Depth Troubleshooting Guide

A systematic approach to resolving more complex chromatographic issues.

Problem: Severe Peak Tailing and Poor Asymmetry

Peak tailing not only looks poor but can also hide small impurities under the tail, compromising accurate quantification. This workflow provides a logical sequence for troubleshooting.

Caption: Logical workflow for troubleshooting peak tailing.

Detailed Protocols:

  • Cause: Secondary Silanol Interactions

    • Mechanism: As detailed previously, this is the most probable cause. The lone pair of electrons on the primary amine of the thiazole ring forms a strong ionic/hydrogen bond with acidic Si-OH groups on the silica surface, causing a secondary retention mechanism that delays a portion of the analyte molecules and "smears" the peak.

    • Protocol:

      • Prepare a fresh aqueous mobile phase (Mobile Phase A) containing a buffer or acid to control the pH at or below 3.0. A phosphate buffer (e.g., 20mM potassium phosphate) is excellent for pH stability, while formic acid (0.1%) is simpler and MS-friendly.[3][5]

      • Ensure the pH of the final mixed mobile phase is measured and stable.

      • Equilibrate the column with at least 15-20 column volumes of the new mobile phase before injecting the sample.

      • If tailing persists, consider a column designed for basic compounds, such as one with a polar-embedded or polar-endcapped phase.

  • Cause: Column Mass Overload

    • Mechanism: Injecting too much analyte mass can saturate the stationary phase at the column inlet. This leads to a non-linear relationship between the analyte and the stationary phase, causing a characteristic "shark-fin" or right-angled peak shape that is often mistaken for tailing.[3]

    • Protocol:

      • Prepare a series of dilutions of your sample (e.g., 1:2, 1:10, 1:100) in the mobile phase.

      • Inject the same volume of each dilution.

      • If the peak shape improves significantly upon dilution (becomes more symmetrical), you are experiencing mass overload. The solution is to either inject a smaller volume or reduce the sample concentration.[9]

  • Cause: Column Contamination or Bed Deformation

    • Mechanism: Strongly retained impurities from previous samples can accumulate at the head of the column, creating new active sites that cause tailing. A physical void or channel in the packed bed, often caused by pressure shocks, can also lead to peak distortion.[3][13]

    • Protocol:

      • Disconnect the column from the detector.

      • Reverse the column direction (check manufacturer's instructions to ensure this is permissible for your column).[3]

      • Flush the column with a strong, non-buffered solvent (e.g., 100% isopropanol or a mix of THF/Methanol) for at least 20-30 column volumes.

      • Re-install the column in the correct direction and re-equilibrate thoroughly with your mobile phase. If peak shape is not restored, the column may be permanently damaged and require replacement. Using a guard column is a cost-effective way to protect the analytical column from contamination.[13]

Section 4: Advanced Topic: Developing a Stability-Indicating Method

For pharmaceutical intermediates, it is not enough to simply quantify the main compound; you must prove that your method can separate it from all potential degradation products. This is achieved through forced degradation studies.[14][15]

Q6: How do I perform a forced degradation study to ensure my method is stability-indicating?

A6: A forced degradation study intentionally stresses the analyte to generate degradation products.[14] The goal is to achieve 5-20% degradation of the parent compound. The stressed samples are then analyzed to see if the degradation product peaks are baseline-resolved from the main analyte peak. As an intermediate for cephalosporins, this compound may be susceptible to hydrolysis.[16][17]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Apply Stress Conditions: Use the following conditions as a starting point, adjusting time and temperature to achieve the target degradation. Run a control sample (unstressed stock solution) in parallel.

  • Neutralization & Dilution: After the stress period, cool the samples to room temperature. Neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl). Dilute all samples with mobile phase to the working concentration.

  • Analysis: Analyze all stressed samples and the control using your HPLC method. The method is considered "stability-indicating" if all new peaks formed are well-resolved from the parent peak.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis Mix stock with 0.1 M HCl. Heat at 60-80 °C for 2-8 hours.Simulates acidic environments; targets hydrolysis of the ester or other labile groups.[14]
Base Hydrolysis Mix stock with 0.1 M NaOH. Keep at room temperature for 1-4 hours.Simulates alkaline environments; often causes rapid degradation of esters.[14][18]
Oxidation Mix stock with 3% H₂O₂. Keep at room temperature for 2-8 hours.Simulates oxidative stress. The sulfur atom in the thiazole ring is a potential site for oxidation.[14][19]
Thermal Store the solid powder and a solution sample at 80 °C for 24-48 hours.Evaluates intrinsic thermal stability.[14]
Photolytic Expose the solid powder and a solution sample to UV/Visible light in a photostability chamber (ICH Q1B guidelines).Evaluates light sensitivity.[14]

By systematically addressing these potential issues, from basic method setup to advanced validation, you can ensure your HPLC analysis of this compound is accurate, reproducible, and robust.

References

  • Phenomenex Inc. (2025).
  • Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Alwsci. (2024).
  • Moravek. Exploring the Different Mobile Phases in HPLC.
  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing!
  • Analytical Sciences. HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Chromatography Online. (2025).
  • Phenomenex Inc. HPLC Troubleshooting Mini Guide - Peak Issues.
  • PubChem. Ethyl 2-(2-aminothiazol-4-yl)
  • Echemi. Ethyl (αZ)-2-amino-α-(methoxyimino)
  • Journal of Global Pharma Technology. (2025). HPLC analysis of cephalosporins and study of different analytical parameters.
  • Journal of Drug Delivery and Therapeutics. (2016).
  • World Journal of Pharmaceutical Research. (2020). Review on Common Observed HPLC Troubleshooting Problems.
  • International Journal of Pharmaceutical Sciences and Research. (2011). HPLC ANALYSIS OF CEPHALOSPORINS AND STUDY OF DIFFERENT ANALYTICAL PARAMETERS.
  • ChemicalBook. ETHYL 2-(2-AMINOTHIAZOLE-4-YL)
  • National Center for Biotechnology Information. (2022). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)
  • LGC Standards. Ethyl (Z)-acetate-d3.

  • ChemBK. (2024). ethyl-2-methoxy-amino-2-(2-amino-thiazole-4-yl)
  • BioPharm International.
  • MDPI. (2020).
  • ResearchGate. (2021). Efficient HPLC method for determination of cephalosporin residues on spiked stainless-steel plates and human plasma: application of a worst-case product for Cosa®CIP.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
  • LGC Standards.

Sources

Optimization of reaction conditions for Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, a critical step in the production of third-generation cephalosporin antibiotics. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during this process, ensuring a successful and optimized reaction.

Introduction to the Synthesis

The synthesis of this compound is a cornerstone in the preparation of vital antibiotic side chains. The most prevalent and efficient method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea. The stereochemistry of the methoxyimino group is of paramount importance, with the (Z)-isomer being the biologically active configuration for cephalosporin antibiotics.[3][4] Achieving high yield and stereoselectivity for the (Z)-isomer while minimizing byproduct formation is the primary goal of this synthesis.

This guide will delve into the critical parameters of the reaction, offering solutions to common problems and providing a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Symptom: The isolated yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Extend the reaction time if starting materials are still present. Ensure adequate heating, as the Hantzsch synthesis often requires thermal energy to proceed to completion.[5]

  • Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate or too high, leading to degradation.

    • Solution: The optimal temperature can be solvent-dependent. For many Hantzsch syntheses, a temperature range of 60-80°C is effective.[6] A systematic optimization of the reaction temperature should be performed to find the ideal balance between reaction rate and product stability.

  • Poor Quality of Starting Materials: Impurities in the starting materials, particularly the α-haloketone and thiourea, can lead to side reactions and reduced yield.

    • Solution: Ensure the purity of your starting materials. The α-haloketone, ethyl 2-chloro-2-(methoxyimino)acetate, can be unstable and should be used fresh or stored under appropriate conditions (cool, dark, and inert atmosphere). The quality of thiourea can also impact the reaction; use a high-purity grade.[7]

  • Incorrect Stoichiometry: An improper ratio of reactants can result in unreacted starting materials and lower yields.

    • Solution: Typically, a slight excess of thiourea (1.1 to 1.5 equivalents) is used to ensure the complete consumption of the α-haloketone.[6] Perform small-scale experiments to determine the optimal stoichiometry for your specific conditions.

Problem 2: Presence of the Undesired (E)-Isomer

Symptom: NMR or HPLC analysis indicates the presence of the (E)-isomer of Ethyl (2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate in the final product.

Possible Causes & Solutions:

  • Isomerization during Reaction or Workup: The (Z)-isomer can isomerize to the more thermodynamically stable (E)-isomer under certain conditions, such as exposure to acid, base, or heat for extended periods.

    • Solution:

      • Control pH: Maintain a neutral or slightly basic pH during the workup. Avoid strong acids or bases.

      • Temperature Control: Minimize the reaction time at elevated temperatures. During workup and purification, keep the temperature as low as possible.

      • Solvent Choice: The solvent can influence the stereoselectivity of the reaction.[8] Polar aprotic solvents are generally preferred for the Hantzsch synthesis. Experiment with solvents like ethanol, isopropanol, or acetonitrile to see their effect on the Z/E ratio.

  • Starting Material Isomer Mixture: The α-haloketone starting material may already contain a mixture of (Z) and (E) isomers.

    • Solution: Analyze the stereochemistry of your α-haloketone starting material by NMR before use. If it contains a significant amount of the (E)-isomer, consider purification of the starting material or sourcing a stereochemically pure version.

Problem 3: Formation of Significant Impurities/Byproducts

Symptom: TLC or HPLC analysis shows multiple spots/peaks in addition to the desired product.

Possible Causes & Solutions:

  • Side Reactions of the α-Haloketone: α-haloketones are reactive and can undergo self-condensation or reaction with other nucleophiles present.

    • Solution: Add the α-haloketone slowly to the reaction mixture containing thiourea to maintain a low concentration of the ketone and favor the desired reaction pathway.

  • Formation of Dimerization or Polymerization Products: Overheating or prolonged reaction times can lead to the formation of complex mixtures.

    • Solution: As mentioned, optimize the reaction time and temperature to favor the formation of the desired product.

  • Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction or workup is performed under acidic or basic conditions for an extended period.

    • Solution: Maintain a neutral pH during workup and purification. If the carboxylic acid is a major byproduct, it can often be removed by a mild basic wash during the extraction process.

Problem 4: Difficulty in Product Purification

Symptom: The crude product is difficult to purify by recrystallization or column chromatography.

Possible Causes & Solutions:

  • Co-eluting Impurities: Some byproducts may have similar polarity to the desired product, making separation by chromatography challenging.

    • Solution:

      • Optimize Chromatography Conditions: Screen different solvent systems for column chromatography to improve separation. A gradient elution might be necessary. HPLC method development can be guided by literature on similar compounds.[2][9]

      • Recrystallization: Experiment with a variety of solvent systems for recrystallization. A mixture of a good solvent and a poor solvent often yields the best results. Common solvents for recrystallization of thiazole derivatives include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.

  • Oily or Tarry Product: The product may not crystallize easily.

    • Solution:

      • Trituration: Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.

      • Seed Crystals: If you have a small amount of pure, crystalline product, use it to seed the supersaturated solution of the crude product.

      • Purification via a Derivative: In some cases, it may be easier to purify a more crystalline derivative of the product. For example, the amino group can be temporarily protected, the product purified, and then deprotected.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. First, the sulfur atom of thiourea acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction, displacing the halide. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon of the ketone. Finally, a dehydration step occurs to form the aromatic thiazole ring.[6]

Q2: How can I confirm the stereochemistry of the methoxyimino group?

A2: The stereochemistry of the (Z) and (E) isomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the protons on the methoxy group and the thiazole ring proton can differ between the two isomers. 2D NMR techniques like NOESY can also be used to confirm the spatial relationship between the methoxy group and other protons in the molecule. X-ray crystallography provides definitive proof of stereochemistry if a suitable crystal can be obtained.[10]

Q3: What is the role of the solvent in this reaction?

A3: The solvent plays a crucial role in the Hantzsch synthesis. It needs to dissolve the reactants to a sufficient extent to allow the reaction to proceed. The polarity of the solvent can influence the reaction rate and, in some cases, the stereoselectivity of the product.[8] Common solvents include ethanol, methanol, and acetonitrile. The choice of solvent can also affect the ease of product isolation, as the product may precipitate out of the reaction mixture upon cooling in some solvents.

Q4: My final product is colored. Is this normal?

A4: The pure this compound is typically a white to pale yellow solid. A significant color (e.g., brown or dark yellow) in the final product usually indicates the presence of impurities. These could be degradation products or byproducts from the reaction. Further purification is recommended to remove these colored impurities.

Q5: How should I store the final product?

A5: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. It is particularly sensitive to light and moisture.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is a general guideline. Optimization of specific parameters may be required.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.1 eq) and a suitable solvent (e.g., ethanol, 10 mL per gram of the limiting reagent).

  • Addition of α-Haloketone: While stirring, slowly add a solution of ethyl (2Z)-2-chloro-2-(methoxyimino)acetate (1.0 eq) in the same solvent to the thiourea mixture.

  • Reaction: Heat the reaction mixture to reflux (around 78°C for ethanol) and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Column Chromatography: If recrystallization is not effective, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

ParameterRecommended RangeRationale
Thiourea Stoichiometry 1.1 - 1.5 equivalentsEnsures complete consumption of the α-haloketone.
Temperature 60 - 80 °CProvides a good balance between reaction rate and product stability.
Solvent Ethanol, AcetonitrilePolar aprotic solvents generally favor the reaction.
Reaction Time 2 - 6 hoursMonitor by TLC/HPLC to determine completion.

Visualizing the Workflow

General Synthesis and Troubleshooting Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_troubleshooting Troubleshooting Start Starting Materials|{Ethyl (2Z)-2-chloro-2-(methoxyimino)acetate | Thiourea} Reaction Hantzsch Synthesis|{Solvent (e.g., Ethanol) | 60-80°C, 2-4h} Start->Reaction Workup Workup|{Solvent removal | Extraction} Reaction->Workup Purification Purification|{Recrystallization | Column Chromatography} Workup->Purification Analysis QC Analysis|{NMR, HPLC, MS} Purification->Analysis LowYield Low Yield? Analysis->LowYield Fails Specs Product Final Product|{this compound} Analysis->Product Meets Specs E_Isomer E-Isomer Present? LowYield->E_Isomer No Optimize Optimize Conditions|{Temp, Time, Stoichiometry} LowYield->Optimize Yes Impurities Other Impurities? E_Isomer->Impurities No AdjustWorkup Adjust Workup/Purification|{pH control, Solvent system} E_Isomer->AdjustWorkup Yes Impurities->AdjustWorkup Yes Optimize->Reaction AdjustWorkup->Reaction

Caption: A workflow for the synthesis and troubleshooting of this compound.

Hantzsch Thiazole Synthesis Mechanism

HantzschMechanism Thiourea Thiourea (Nucleophile) Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 AlphaHalo α-Haloketone (Electrophile) AlphaHalo->Intermediate1 Intermediate2 Cyclized Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole (Aromatic Product) Intermediate2->Product Dehydration Water H₂O Intermediate2->Water

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Sharif, S., Tahir, M. N., Khan, I. U., Salariya, M. A., & Ahmad, S. (2009). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1455.
  • Bouherrou, H., et al. (2016).
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Food and Drug Administration. (2021). Presenter: Anita Tiwari. [Link]

  • Laurent, E., et al. (1981). Crystal structure of ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(4), 930-932.
  • Molecules. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1699.
  • PrepChem. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

  • Qiao, Q., So, S. S., & Goodnow, R. (2001). Stereochemical control factors in the Hantzsch thiazole synthesis: a Hammett substitution correlation analysis. Organic letters, 3(23), 3655–3658.
  • Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10.
  • Singh, R., & Pal, B. (2011). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Indian Journal of Chemistry - Section B, 50B(11), 1618-1622.
  • Therapeutic Guidelines. (2018). 'Cephalosporin allergy' label is misleading. Australian Prescriber. [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
  • Althagafi, I., El-Metwaly, N. M., & Farghaly, T. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1699.
  • Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.
  • Zhang, L., et al. (2008). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Chinese Journal of Pharmaceuticals, 39(1), 1-3.
  • Sharif, S., et al. (2009). S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1456.
  • Jeffres, M. (2022). Beta-lactam Side Chains and Cross-reactivity Handout. IDStewardship. [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation pathways of this critical cephalosporin side-chain precursor. Here, we address common questions and experimental challenges, providing in-depth explanations and actionable protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the optimal storage conditions for this compound to minimize degradation?

Answer: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark environment. The crystalline form is generally more stable than the amorphous form.[1] Exposure to moisture, light, and elevated temperatures can initiate and accelerate degradation. For optimal preservation, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at 2-8°C.

Question 2: I've observed a change in the color of my compound from a white or pale yellow to a darker yellow or brownish hue. What could be the cause?

Answer: A color change is a common indicator of degradation. This can be due to a variety of factors, including:

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, particularly involving the aminothiazole ring.

  • Oxidation: The primary amino group on the thiazole ring is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: While the primary hydrolytic degradation products are typically colorless, subsequent reactions of these products could lead to colored compounds.

It is crucial to analyze the discolored material by techniques such as HPLC, LC-MS, and NMR to identify the impurities and assess the purity of the bulk material.

Troubleshooting Degradation Pathways

This section delves into the specific chemical degradation pathways that this compound can undergo. Understanding these pathways is essential for diagnosing experimental issues and preventing compound loss.

Hydrolytic Degradation

Question 3: My reaction yield is consistently lower than expected when using an aqueous or protic solvent system. Could hydrolysis of the starting material be the issue?

Answer: Yes, hydrolytic degradation is a significant concern for this molecule due to the presence of two susceptible functional groups: the ethyl ester and the methoxyimino group.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid, (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid, and ethanol.[2][3][4] This reaction is often the primary degradation pathway in the presence of water.

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction, and the presence of a strong acid catalyst will accelerate the process.[2][5]

    • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds to completion in the presence of a stoichiometric amount of base.[3]

  • Imino Group Hydrolysis: The methoxyimino group can also be hydrolyzed, although this is generally less facile than ester hydrolysis. This reaction would lead to the formation of a keto group, yielding Ethyl 2-oxo-2-(2-amino-1,3-thiazol-4-yl)acetate.[6][7][8][9][10]

Troubleshooting Protocol for Suspected Hydrolysis:

  • Solvent Selection: Whenever possible, use anhydrous solvents and perform reactions under an inert atmosphere to minimize exposure to water.

  • pH Control: Maintain a neutral pH if aqueous conditions are unavoidable. Buffering the reaction mixture can help prevent significant pH excursions that would accelerate hydrolysis.

  • Reaction Monitoring: Use in-process controls (e.g., HPLC, TLC) to monitor the consumption of the starting material and the appearance of potential degradation products.

  • Product Identification: If degradation is suspected, isolate the byproducts and characterize them using spectroscopic techniques (MS, NMR) to confirm their identity as hydrolytic products.

Hydrolytic Degradation Pathways

cluster_hydrolysis Hydrolytic Degradation cluster_ester Ester Hydrolysis cluster_imine Imino Group Hydrolysis parent This compound acid_cat Acid-Catalyzed parent->acid_cat H+ / H2O base_cat Base-Catalyzed parent->base_cat OH- / H2O imine_product Ethyl 2-oxo-2-(2-amino-1,3-thiazol-4-yl)acetate parent->imine_product H+ / H2O (slower) ester_product (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid + Ethanol acid_cat->ester_product base_cat->ester_product

Caption: Potential hydrolytic degradation pathways.

Photodegradation

Question 4: After exposure to light, I've noticed the appearance of several new peaks in my HPLC chromatogram. What are the likely photodegradation products?

Answer: The aminothiazole ring system is known to be susceptible to photodegradation. Exposure to light, particularly in the UV range, can initiate complex photochemical reactions. While the exact products for this specific molecule are not extensively documented, studies on similar thiazole-containing compounds suggest that ring cleavage is a primary degradation pathway.[11]

A plausible mechanism involves the interaction of the excited state of the thiazole ring with molecular oxygen to form highly reactive singlet oxygen. This can then react with the thiazole ring in a [4+2] cycloaddition (Diels-Alder type) reaction to form an unstable endoperoxide.[11] This intermediate can then rearrange and fragment, leading to a variety of degradation products.

Troubleshooting Protocol for Suspected Photodegradation:

  • Light Protection: Conduct all experiments in amber glassware or under light-protective conditions (e.g., covering glassware with aluminum foil).

  • Storage: Store the compound and any solutions containing it in the dark.

  • Inert Atmosphere: While the primary mechanism involves photo-oxidation, working under an inert atmosphere can help to minimize the impact of other radical-based degradation pathways that may be initiated by light.

  • Analytical Monitoring: Use HPLC with a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV-Vis spectrum of the sample, which can indicate the formation of new chromophores.

Proposed Photodegradation Pathway

cluster_photo Photodegradation start This compound excited Excited State Molecule start->excited hv endoperoxide Unstable Endoperoxide Intermediate start->endoperoxide ¹O₂ (Diels-Alder) singlet_o2 Singlet Oxygen (¹O₂) excited->singlet_o2 O₂ products Ring Cleavage Products endoperoxide->products Rearrangement & Fragmentation

Caption: A plausible photodegradation mechanism.

Oxidative Degradation

Question 5: I am using a mild oxidizing agent in my reaction, but I am seeing significant loss of my starting material and the formation of complex mixtures. Is this expected?

Answer: Yes, the 2-aminothiazole moiety is sensitive to oxidation. The primary amino group can be oxidized, potentially leading to the formation of nitroso, nitro, or azo compounds, or even polymerization.[12][13][14][15] The sulfur atom in the thiazole ring is also a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, although this is generally less common.

Troubleshooting Protocol for Suspected Oxidative Degradation:

  • Reagent Selection: If possible, choose reaction conditions that avoid strong oxidizing agents.

  • Inert Atmosphere: Perform reactions under an inert atmosphere to exclude atmospheric oxygen.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to prevent oxidative degradation, but compatibility with the desired reaction must be carefully evaluated.

  • Temperature Control: Oxidative reactions are often accelerated by heat. Maintaining a lower reaction temperature can help to minimize oxidative side reactions.

Oxidative Degradation Sites

cluster_oxidation Oxidative Degradation parent This compound amino_ox Oxidation at Amino Group (e.g., Nitroso, Nitro, Azo formation, Polymerization) parent->amino_ox [O] sulfur_ox Oxidation at Thiazole Sulfur (e.g., Sulfoxide, Sulfone formation) parent->sulfur_ox [O] (less common)

Caption: Potential sites of oxidative degradation.

Summary of Potential Degradation Products

Degradation PathwayKey Functional Group InvolvedPrimary Degradation Product(s)
Hydrolysis (Acidic/Basic) Ethyl Ester(2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetic acid
Hydrolysis Methoxyimino GroupEthyl 2-oxo-2-(2-amino-1,3-thiazol-4-yl)acetate
Photodegradation Aminothiazole RingVarious ring-opened fragments
Oxidation Amino GroupNitroso, nitro, azo compounds, or polymers

References

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]

  • Imine Hydrolysis. (n.d.). BYJU'S. [Link]

  • Imine Hydrolysis. (2018). News-Medical.Net. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

  • Hydrolysis of imines to give ketones (or aldehydes). (n.d.). Master Organic Chemistry. [Link]

  • Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. (1997). PubMed. [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). PubMed. [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019). MDPI. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2016). PubMed. [Link]

  • Comparative kinetic analysis on thermal degradation of some cephalosporins using TG and DSC data. (2012). PubMed Central. [Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2016). MDPI. [Link]

  • Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB. (2022). MDPI. [Link]

  • Degradation of Thiabendazole and Its Transformation Products by Two Photo-Assisted Iron-Based Processes in a Raceway Pond Reactor. (2022). ResearchGate. [Link]

  • Thermal decomposition of amorphous beta-lactam antibacterials. (1988). PubMed. [Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2016). ResearchGate. [Link]

  • Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Under Ambient, Aerobic Conditions. (2023). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers. [Link]

  • Cephalosporins. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. (2017). IDStewardship. [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019). PMC. [Link]

  • Chemical structures of cephalosporins, with the methoxyimino group of... (n.d.). ResearchGate. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019). ResearchGate. [Link]

  • Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. (n.d.). PrepChem.com. [Link]

  • Structural Effects on Stability and Reactivity. (n.d.). buchhaus.ch. [Link]

  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. (2019). MDPI. [Link]

  • (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. (2009). PMC. [Link]

  • Tuning the stability of alkoxyisopropyl protection groups. (2019). Beilstein Journals. [Link]

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Technical Support Center: Purification of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This crucial synthetic intermediate, a cornerstone for the side chain of third-generation cephalosporin antibiotics like Cefixime and Ceftriaxone, demands exceptional purity. Its synthesis, typically involving the Hantzsch thiazole synthesis pathway, can present several challenges, primarily the formation of isomeric and process-related impurities.

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move from high-level frequently asked questions to in-depth, step-by-step troubleshooting protocols, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face during the synthesis and workup of the title compound.

Q1: What are the primary by-products I should anticipate in my crude reaction mixture?

A: The most prevalent impurities are typically the geometric (E)-isomer of the title compound, unreacted starting materials such as thiourea and ethyl 2-methoxyimino-4-bromoacetoacetate, and potential hydrolysis of the ethyl ester to the corresponding carboxylic acid if exposed to harsh acidic or basic conditions.[1][2]

Q2: My final product has a distinct yellow coloration, whereas I expected an off-white solid. What is the likely cause?

A: A yellow tint is a classic indicator of the presence of the undesired (E)-isomer.[3] This isomer is not only an impurity but is also generally less stable than the desired (Z)-isomer, and its presence can signal a need for more rigorous purification.

Q3: How can I effectively monitor the progress of my reaction and the success of my purification?

A: Thin Layer Chromatography (TLC) is the most efficient and cost-effective method. It allows for rapid assessment of the consumption of starting materials and the formation of the product and major by-products. For purification, TLC helps in identifying the optimal solvent system for chromatography and confirming the purity of fractions.[4][5]

Q4: Why is the distinction between the (Z)- and (E)-isomers so critical?

A: The geometric configuration around the oxime bond is fundamental to the biological activity of the final cephalosporin antibiotic. The (Z)-isomer (or syn-isomer) is the stereochemically correct configuration required for potent antibacterial efficacy. The presence of the (E)-isomer can reduce the overall potency and is considered a significant impurity by regulatory bodies.[6]

Section 2: Troubleshooting Guide & Protocols

This section provides detailed, hands-on solutions to specific purification challenges.

Problem 1: Significant Contamination with the (E)-Isomer

The formation of the (E)-isomer is a common competitive pathway. Its removal is critical for achieving high-purity material.

  • Underlying Principle: The (Z) and (E) isomers are diastereomers and thus have different physical properties, including polarity and solubility. These differences can be exploited for separation.

Expertise & Experience: Recrystallization is a powerful, scalable technique that leverages the subtle differences in solubility between the two isomers in a chosen solvent system. The (Z)-isomer will typically crystallize preferentially, leaving the more soluble (E)-isomer in the mother liquor.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask to encourage the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath (0-5 °C) for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor containing the (E)-isomer.

  • Drying: Dry the purified crystals under vacuum. Assess purity via TLC or HPLC. A common recrystallization solvent is ethanol.[4]

Expertise & Experience: When recrystallization is ineffective or for separating multiple impurities, silica gel chromatography is the method of choice. The slightly different polarities of the isomers allow for their separation on a stationary phase.[7][8]

Step-by-Step Methodology:

  • TLC Analysis: Determine an optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). The ideal system should give a good separation between the two isomer spots with an Rf value for the desired (Z)-isomer between 0.25 and 0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent and carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique typically results in better resolution.

  • Elution: Run the column using the pre-determined mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure (Z)-isomer.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Problem 2: Contamination with Water-Soluble Starting Materials (Thiourea)
  • Underlying Principle: Thiourea exhibits high polarity and excellent solubility in water, whereas the desired product has good solubility in common organic solvents like ethyl acetate. This differential solubility is the basis for separation by liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: After the reaction is complete, concentrate the mixture to remove the reaction solvent (e.g., ethanol). Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate (EtOAc).[9]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash with water (H₂O) to remove the bulk of the thiourea. Drain the aqueous layer.

  • Bicarbonate Wash: Perform a subsequent wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any residual acid catalyst and removes any acidic by-products.[9]

  • Brine Wash: Finally, wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes residual water from the organic layer.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of water-soluble impurities.[9]

Section 3: Visualization & Workflows
Diagrams of Key Processes

The following diagrams illustrate the chemical pathways and logical steps involved in troubleshooting.

Synthesis_and_Byproduct_Formation cluster_reactants Starting Materials cluster_reaction Hantzsch Thiazole Synthesis cluster_products Components of Crude Mixture R1 Ethyl 2-methoxyimino- 4-bromoacetoacetate P Crude Product Mixture R1->P R2 Thiourea R2->P Z_isomer Desired (Z)-Isomer P->Z_isomer Major Pathway E_isomer By-product (E)-Isomer P->E_isomer Minor Pathway Unreacted Unreacted Starting Materials P->Unreacted

Caption: Synthesis pathway and common by-product formation.

Troubleshooting_Workflow Start Analyze Crude Product (TLC/HPLC) Purity_Check Is Purity < 98%? Start->Purity_Check Identify_Impurity Identify Main Impurity Purity_Check->Identify_Impurity Yes End High Purity (Z)-Isomer Purity_Check->End No Isomer_Check Is it the (E)-Isomer? Identify_Impurity->Isomer_Check Polar_Check Are there polar, water-soluble impurities? Isomer_Check->Polar_Check No Recrystallize Protocol 1A: Recrystallization Isomer_Check->Recrystallize Yes Chromatography Protocol 1B: Column Chromatography Polar_Check->Chromatography No/Complex Mixture Extraction Protocol 2A: Aqueous Workup Polar_Check->Extraction Yes Recrystallize->End Chromatography->End Extraction->Identify_Impurity Re-analyze

Caption: Logical workflow for troubleshooting purification.

Section 4: Data Presentation

Effective purification relies on selecting the appropriate conditions. The tables below provide starting points for method development.

Table 1: Recommended TLC Mobile Phase Systems
Solvent System (v/v)Ratio RangeApplication Notes
Ethyl Acetate / Hexane30:70 to 60:40Standard system for monitoring reaction progress and for chromatography. Provides good separation of product from less polar impurities.
Dichloromethane / Methanol98:2 to 95:5A more polar system, useful if the product is streaking or if more polar by-products are present.
Ethyl Acetate / Hexane / Triethylamine50:50:0.5The addition of a small amount of base (Triethylamine) can prevent streaking of the basic aminothiazole on the acidic silica gel plate, leading to sharper spots.[10]
Table 2: Recrystallization Solvent Selection Guide
SolventSuitabilityRationale & Expert Insights
Ethanol Excellent Often provides a good balance of solubility at high temperatures and insolubility at low temperatures. A common choice for this class of compounds.[4]
Isopropanol (IPA) Good Similar to ethanol but less volatile. Can sometimes offer better selectivity for isomer separation.
Ethyl Acetate Fair Higher solubility may lead to lower yields, but can be effective. Often used in combination with a non-polar co-solvent like hexane (an anti-solvent).
Diisopropyl Ether Washing Agent The product has very low solubility in this solvent. It is excellent for washing the filtered crystals to remove highly soluble impurities.[9]
References
  • Veeprho. (n.d.). Cefixime Impurities and Related Compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Google Patents. (n.d.). CN111689988A - Cefixime impurity and synthesis method thereof.
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]

  • SynZeal. (n.d.). Cefixime Impurities. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Scientific.Net. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4yl)acetate hydrobromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
  • Veeprho. (n.d.). (E)-S-Benzo[d]thiazol-2-yl 2-(2-aminothiazol-4-yl)-2-(methoxyimino)ethanethioate. Retrieved from [Link]

  • PubChem. (n.d.). S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, (Z)-. Retrieved from [Link]

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Technical Support Center: Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. This molecule is a pivotal intermediate in the production of third-generation cephalosporin antibiotics, such as cefotaxime.[1][2] Its stereochemical purity, particularly the (Z)-isomer of the methoxyimino group, is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API).[2]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. We will delve into the mechanistic reasoning behind process choices, ensuring a deep understanding of the chemistry involved.

I. Synthesis Overview & Core Challenges

The most prevalent industrial synthesis of the 2-aminothiazole ring system is a variation of the Hantzsch thiazole synthesis.[3][4] This involves the cyclocondensation of a thiourea with an α-halocarbonyl compound. For the title compound, the synthesis generally follows the pathway outlined below.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction Stages cluster_2 Intermediate & Product A Ethyl 2-(methoxyimino)-3-oxobutanoate D α-Halogenation A->D B Halogenating Agent (e.g., Br2, NBS) B->D C Thiourea E Cyclocondensation (Hantzsch Synthesis) C->E F Ethyl 4-halo-2-(methoxyimino)-3-oxobutanoate D->F G This compound E->G F->E caption General Synthesis Pathway.

Caption: General Synthesis Pathway.

The primary challenges in scaling up this synthesis are:

  • Control of Stereochemistry: Ensuring high selectivity for the desired (Z)-isomer of the methoxyimino group. The (E)-isomer is an impurity that can be difficult to remove and impacts the final API's quality.

  • Yield Optimization: Minimizing side reactions during both the halogenation and cyclization steps.

  • Impurity Profile: Preventing the formation of byproducts, such as dimers or over-halogenated species.

  • Purification: Developing a robust and scalable method for isolating the high-purity product.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired (Z)-Isomer / High Levels of (E)-Isomer

Question: My final product contains a significant amount of the (E)-isomer. What are the primary causes and how can I improve the Z:E ratio?

Answer: This is the most critical challenge. The formation of the undesired (E)-isomer can occur at multiple stages. The stability and interconversion of oxime isomers are often influenced by acidic conditions and the presence of water.[5][6]

Causality and Solutions:

  • Isomerization During Cyclization: The acidic environment generated during the Hantzsch reaction can promote E/Z isomerization.[5]

    • Protocol Adjustment: Maintain strict temperature control during the cyclization. Lower temperatures (0-10 °C) can disfavor the isomerization equilibrium.

    • Solvent Choice: The choice of solvent can influence isomer stability. While alcohols like ethanol are common, exploring aprotic solvents may reduce isomerization, although this can impact reaction rates and solubility.

  • Starting Material Purity: The stereochemistry of your starting α-halo-β-ketoester can influence the final product ratio. While the cyclization mechanism can allow for bond rotation, starting with a higher purity syn-oxime (precursor to the Z-isomer) is advantageous.

  • Post-synthesis Isomerization: It is possible to isomerize the E-isomer back to the desired Z-isomer.

    • Acid-Catalyzed Isomerization: Treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can selectively precipitate the desired isomer's immonium complex, driving the equilibrium towards that isomer.[7]

    • Photocatalytic Isomerization: For some oximes, photocatalytic methods can be employed to achieve E-to-Z isomerization.[5]

Experimental Protocol: Acid-Catalyzed Isomerization (This is a generalized protocol and must be optimized for your specific substrate and scale.)

  • Dissolve the E/Z mixture of Ethyl (2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate in an anhydrous solvent (e.g., diethyl ether or dichloromethane).

  • Cool the solution to 0-5 °C.

  • Slowly bubble anhydrous HCl gas through the solution or add a Lewis acid (e.g., ZnCl₂).

  • A precipitate of the (Z)-isomer hydrochloride salt should form. The (E)-isomer, remaining in solution, will slowly isomerize to the (Z)-form to re-establish equilibrium, and subsequently precipitate.

  • Filter the solid hydrochloride salt and wash with cold, anhydrous solvent.

  • Neutralize the salt by dissolving it in water and adding a mild base like sodium bicarbonate until the pH is neutral.

  • Extract the free base product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the purified (Z)-isomer.

Issue 2: Low Overall Yield and Formation of Byproducts

Question: My overall yield is consistently below expectations, and I'm observing several impurities on my TLC/HPLC. What are the likely side reactions?

Answer: Low yields can stem from incomplete reactions or the formation of stable byproducts during either the halogenation or cyclization steps.

Causality and Solutions:

  • Over-halogenation: In the first step, the methylene group is activated by two adjacent carbonyl groups, making it susceptible to di-halogenation.

    • Control Stoichiometry: Use no more than one equivalent of the halogenating agent (e.g., bromine or N-bromosuccinimide).

    • Slow Addition: Add the halogenating agent dropwise at a low temperature (0-5 °C) to control the reaction rate and prevent localized high concentrations.

  • Thiourea Dimerization/Decomposition: Thiourea can undergo self-condensation or decomposition under harsh conditions.

    • Temperature Control: The cyclization reaction is often exothermic. Maintain a controlled temperature, typically below 50°C, to prevent byproduct formation.[8]

    • pH Control: The reaction should be run under mildly acidic to neutral conditions. Strong bases can deprotonate thiourea, leading to unwanted side reactions.

  • Incomplete Cyclization: The reaction between the α-halo ester and thiourea may not go to completion.

    • Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has reached completion before workup.

    • Solvent: Ethanol is a common solvent as it effectively dissolves both thiourea and the halo-intermediate.[9] Ensure sufficient solvent is used to maintain a homogenous solution.

Troubleshooting_Workflow cluster_solutions1 Stereochemistry Solutions cluster_solutions2 Yield & Purity Solutions start Problem Identified q1 High E-Isomer Content Is the issue stereochemistry? start->q1 Yes q2 Low Yield / Impurities Is the issue conversion or purity? start->q2 No s1a Optimize Cyclization Temp. & Solvent q1->s1a s1b Perform Post-Synthesis Isomerization (Acid-catalyzed) q1->s1b s1c Check Starting Material Purity q1->s1c s2a Control Halogenation Stoichiometry & Temp. q2->s2a s2b Optimize Cyclization Temp. & Time q2->s2b s2c Ensure Proper Solvent & Concentration q2->s2c s2d Develop Robust Purification (Crystallization/Chromatography) q2->s2d caption Troubleshooting Decision Workflow.

Caption: Troubleshooting Decision Workflow.

Issue 3: Difficulty in Product Purification

Question: My crude product is an oil or a sticky solid that is difficult to purify by crystallization. What are my options?

Answer: Purification can be challenging due to the presence of isomeric impurities and polar byproducts. A multi-step approach is often necessary.

Causality and Solutions:

  • Presence of Isomers: The (E) and (Z) isomers may have similar polarities, making chromatographic separation difficult and co-crystallization a possibility.

    • Isomerization First: As mentioned in Issue 1, it is often more efficient to perform an acid-catalyzed isomerization to convert the mixture to predominantly the (Z)-isomer before attempting final purification. The hydrochloride salt of the (Z)-isomer is often a stable, crystalline solid that can be easily filtered.[10]

  • Polar Impurities: Unreacted thiourea and various side products can complicate crystallization.

    • Aqueous Wash: Before crystallization, wash the crude product solution with water to remove any remaining thiourea. A subsequent wash with a dilute sodium bicarbonate solution can remove acidic impurities.

    • Solvent System for Crystallization: A mixed solvent system is often effective. For example, dissolving the crude product in a good solvent like ethyl acetate or methanol and then slowly adding a poor solvent like hexanes or diisopropyl ether can induce crystallization.[11]

  • Column Chromatography: If crystallization fails, column chromatography on silica gel is a viable alternative, though it may be less practical for very large scales. A gradient elution system, for instance, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from impurities.

Quantitative Data Summary
ParameterTypical RangeNotes
Z:E Isomer Ratio >95:5This is a critical quality attribute. Lower ratios require an isomerization step.
Overall Yield 65-85%Highly dependent on reaction control and purification efficiency.[10]
Purity (HPLC) >99%Required for use as a pharmaceutical intermediate.[1][12]
Cyclization Temp. 30-50 °CHigher temperatures can increase reaction rate but may promote side reactions and isomerization.
Halogenation Temp. 0-10 °CCrucial for minimizing over-halogenation.

III. References

  • Al-Omair, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Kanagaraj, K., et al. (2023). Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society, 145(10), 5789–5797. [Link]

  • Kim, S., et al. (2018). Facile Synthesis of E and Z Isomers by the Propyloxime Form. Trends in Sciences, 17(1). [Link]

  • Mendizabal, E., et al. (2002). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Journal of Molecular Structure: THEOCHEM, 585(1-3), 113-118. [Link]

  • Al-Balas, Q., et al. (2010). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... ResearchGate.[Link]

  • Henrick, C. A. (1980). Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. Google Patents, EP0009865A1.

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid. Wikipedia.[Link]

  • Sharma, P., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.[Link]

  • Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.[Link]

  • LAL, B., et al. (2005). Improved process for the production of cefotaxime sodium. Google Patents, WO2005076694A2.

  • ResearchGate. (2009). S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. [Link]

  • Sharif, S., et al. (2009). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1455. [Link]

  • Deshpande, R. J., et al. (1997). Method for manufacture of cephalosporins and intermediates thereof. Google Patents, EP0791596A1.

  • Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.[Link]

  • ResearchGate. (2023). Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. [Link]

  • World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link]

  • Sianita, M. M., et al. (2017). Synthesis and Characterization of Cefotaxime Acid. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 2079-2088. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. .[Link]

  • LAL, B., et al. (2007). Process for the production of cefotaxime sodium. Google Patents, US20070004916A1.

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. (2008). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. PrepChem.com.[Link]

  • Zhejiang University. (2008). Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. Zhejiang University Institutional Repository.[Link]

  • MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • ResearchGate. (2009). (PDF) S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. [Link]

  • Google Patents. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). CN106699681A.

  • PubChem. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate. PubChem.[Link]

  • Beilstein Journals. (2019). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-amino-1,3-thiazol-4-yl)acetate hydrobromide. PrepChem.com.[Link]

Sources

Technical Support Center: Stereoselective Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, a critical intermediate in the production of third-generation cephalosporin antibiotics like Cefpodoxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing the formation of the undesired E-isomer. Our goal is to provide you with not just protocols, but the scientific rationale behind them to empower your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to control the stereochemistry and minimize the E-isomer in this synthesis?

The biological activity of many cephalosporin antibiotics is highly dependent on the (Z)-configuration of the methoxyimino group. The Z-isomer typically exhibits significantly higher antibacterial potency. The presence of the E-isomer can reduce the overall efficacy of the final active pharmaceutical ingredient (API) and may be considered an impurity that needs to be controlled within strict limits set by regulatory bodies.

Q2: What are the primary factors that lead to the formation of the unwanted E-isomer?

E-isomer formation is primarily a result of isomerization of the desired Z-isomer. This process can be influenced by several factors during the reaction and work-up stages:

  • Acidic or Basic Conditions: Both strong acids and bases can catalyze the isomerization around the C=N double bond of the oxime ether.

  • Elevated Temperatures: Higher reaction or processing temperatures provide the energy needed to overcome the activation barrier for isomerization, often leading to a thermodynamic equilibrium mixture of both isomers.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition state for isomerization.

  • Presence of Water: In acidic conditions, water can facilitate isomerization through the formation of a protonated oxime-water adduct, which allows for freer rotation around the C-N bond.[1][2]

Q3: Can the E-isomer be removed after it has formed?

While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography can be used to separate E and Z isomers, this is often challenging and costly at an industrial scale.[3] Therefore, it is far more efficient to control the reaction conditions to prevent its formation in the first place. Selective crystallization can sometimes be employed, but its success is not always predictable.[4]

Q4: What are the key analytical techniques to quantify the Z/E isomer ratio?

The most common and reliable methods for determining the ratio of Z and E isomers are:

  • High-Performance Liquid Chromatography (HPLC): A well-developed reversed-phase HPLC method can effectively separate and quantify the two isomers.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to distinguish between the Z and E isomers due to the different chemical environments of the protons, particularly the methoxy and thiazole protons.[7]

Troubleshooting Guide: Minimizing E-Isomer Formation

This section provides a structured approach to troubleshoot and resolve common issues related to the formation of the E-isomer during the synthesis of this compound.

Problem 1: High percentage of E-isomer detected in the crude reaction mixture.

This is the most common issue and points to suboptimal reaction conditions.

Root Cause Analysis and Solutions:

  • Reaction Temperature:

    • Causality: The Z to E isomerization is an equilibrium process that is often accelerated at higher temperatures. The Z-isomer is generally the kinetically favored product, but the E-isomer may be more thermodynamically stable under certain conditions.

    • Troubleshooting Steps:

      • Verify Temperature Control: Ensure that the reaction temperature is strictly maintained at the recommended low temperature. For the acylation step, temperatures between -15°C and 5°C are often optimal.[7]

      • Exotherm Control: The acylation reaction can be exothermic. Ensure slow, portion-wise addition of reagents to maintain the desired temperature.

      • Protocol: See "Experimental Protocol 1: Low-Temperature Acylation" for a detailed procedure.

  • pH of the Reaction Medium:

    • Causality: As mentioned, both acidic and basic conditions can catalyze isomerization. The choice of base and the control of pH are critical.

    • Troubleshooting Steps:

      • Base Selection: Use a non-nucleophilic, sterically hindered base if possible. Triethylamine is commonly used, but its addition should be carefully controlled.

      • pH Monitoring: If the reaction is performed in an aqueous or biphasic system, monitor the pH and maintain it in a weakly acidic to neutral range during work-up.

  • Solvent Choice:

    • Causality: The solvent can influence the reaction pathway and the stability of the isomers.

    • Troubleshooting Steps:

      • Aprotic Solvents: Employing aprotic solvents like dichloromethane, ethyl acetate, or tetrahydrofuran can minimize proton-mediated isomerization.

      • Solvent Purity: Ensure the use of anhydrous solvents, as the presence of water can promote isomerization, especially under acidic conditions.[2]

Problem 2: Increase in E-isomer content during work-up and isolation.

Sometimes the desired Z-isomer is formed selectively in the reaction, but isomerization occurs during the subsequent processing steps.

Root Cause Analysis and Solutions:

  • Aqueous Work-up Conditions:

    • Causality: Prolonged exposure to acidic or basic aqueous solutions during extraction and washing can lead to significant isomerization.

    • Troubleshooting Steps:

      • Minimize Contact Time: Perform extractions and washes as quickly as possible.

      • Use Buffered Solutions: Employ buffered solutions (e.g., phosphate buffer at pH 6.5-7.0) for washes instead of strong acids or bases.

      • Temperature Control: Keep the work-up solutions cold (0-5°C) to slow down the rate of isomerization.

  • Purification Method:

    • Causality: Silica gel used in column chromatography can have an acidic surface, which can promote isomerization.

    • Troubleshooting Steps:

      • Neutralize Silica Gel: If column chromatography is necessary, consider using silica gel that has been pre-treated with a base (e.g., washed with a solvent containing a small amount of triethylamine) and then re-equilibrated with the eluent.

      • Alternative Purification: Explore crystallization as a primary method of purification, as it is less likely to cause isomerization if appropriate solvents are chosen.

Data Summary Table: Key Reaction Parameters
ParameterRecommended ConditionRationale for Minimizing E-Isomer
Reaction Temperature -15°C to 5°CFavors the kinetically controlled formation of the Z-isomer and minimizes the rate of isomerization.
Solvent Anhydrous Dichloromethane, Ethyl Acetate, or THFAprotic nature and low water content reduce the potential for proton-catalyzed isomerization.
Base Triethylamine (controlled addition)Neutralizes acid by-products without creating a strongly basic environment that could catalyze isomerization.
Work-up pH 6.5 - 7.5A near-neutral pH minimizes both acid and base-catalyzed isomerization during extraction and washing.
Work-up Temperature 0°C to 5°CReduces the rate of isomerization during aqueous work-up procedures.

Experimental Protocols

Experimental Protocol 1: Synthesis of this compound

This protocol is designed to favor the formation of the Z-isomer.

Step 1: Preparation of the Activated Acylating Agent

  • To a stirred solution of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid in anhydrous dichloromethane (DCM) at -15°C, add N,N-dimethylformamide (catalytic amount).

  • Slowly add thionyl chloride dropwise, maintaining the temperature below -10°C.

  • Stir the reaction mixture at -15°C for 1-2 hours until the formation of the acid chloride is complete (monitor by TLC or IR). The resulting Z-isomer of the acid chloride is a pale white solid.[7]

Step 2: Esterification

  • In a separate flask, prepare a solution of anhydrous ethanol in anhydrous DCM.

  • Cool the ethanol solution to 0°C.

  • Slowly add the cold acid chloride solution from Step 1 to the ethanol solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours, monitoring the reaction progress by HPLC.

Step 3: Work-up and Isolation

  • Once the reaction is complete, quench the reaction by slowly adding cold, dilute sodium bicarbonate solution, ensuring the temperature remains below 10°C.

  • Separate the organic layer.

  • Wash the organic layer sequentially with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 30°C.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Experimental Protocol 2: HPLC Method for Z/E Isomer Quantification

This protocol provides a general framework for the analysis of the isomer ratio.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate) is often effective.

  • Detector: UV-Vis at an appropriate wavelength (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare standard solutions of the purified Z and E isomers (if available) to determine their retention times.

  • Prepare a solution of the crude or purified product in a suitable diluent (e.g., acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for the Z and E isomers to determine their relative percentages.

Visual Diagrams

Diagram 1: Synthesis Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A (Z)-2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetic acid D (Z)-2-(2-aminothiazol-4-yl)-2- (methoxyimino)acetyl chloride A->D SOCl2, DCM, -15°C B Thionyl Chloride B->D C Ethanol E Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)ethanoate C->E D->E Ethanol, DCM, 0-5°C

Caption: Synthesis of the target Z-isomer via an acid chloride intermediate.

Diagram 2: Troubleshooting Workflow for E-Isomer Formation

Troubleshooting_Workflow Start High E-Isomer Content Detected Check_Reaction Analyze Reaction Conditions Start->Check_Reaction Check_Workup Analyze Work-up Procedure Start->Check_Workup Temp_High Is Reaction Temp > 5°C? Check_Reaction->Temp_High pH_Extreme Is pH outside 6.5-7.5? Check_Reaction->pH_Extreme Workup_Temp_High Is Work-up Temp > 5°C? Check_Workup->Workup_Temp_High Silica_Acidic Using Acidic Silica Gel? Check_Workup->Silica_Acidic Temp_High->pH_Extreme No Solution_Temp Implement Strict Low-Temp Control (-15°C to 5°C) Temp_High->Solution_Temp Yes Solution_pH Use Buffered Solutions pH_Extreme->Solution_pH Yes Workup_Temp_High->Silica_Acidic No Solution_Workup_Temp Use Cold Work-up Solutions Workup_Temp_High->Solution_Workup_Temp Yes Solution_Silica Use Neutralized Silica or Crystallization Silica_Acidic->Solution_Silica Yes

Caption: A systematic approach to diagnosing and resolving E-isomer formation.

References

  • García, V., et al. (2005). The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Journal of Molecular Structure: THEOCHEM, 727(1-3), 53-58.
  • PrepChem. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate. Retrieved from [Link]

  • Laurent, E., et al. (1981). Crystal structure of Ethyl 2-amino-α-(E-methoxyimino)-4-thiazoleacetate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(4), 931-933.
  • Gröger, H., et al. (2019). Isolation and characterization of side-products formed through Δ2-isomerization in the synthesis of cefpodoxime proxetil. The Journal of Antibiotics, 72(9), 702-708. Available from: [Link]

  • Pingaew, R., et al. (2021). Synthesis and Biological Activities of Novel (Z)-/(E)-Anisaldehyde-Based Oxime Ester Compounds. Chemistry & Biodiversity, 18(7), e2100235. Available from: [Link]

  • Google Patents. (2000). Process for the preparation of cefpodoxime acid. (WO2000068234A2).
  • Google Patents. (2005). A process for the preparation of cefpodoxime proxetil. (EP1590353B1).
  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Wang, J., et al. (2010). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Fandeng Gongcheng/Chinese Journal of Process Engineering, 10(4), 743-746.
  • Google Patents. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (CN106699681A).
  • Google Patents. (2021). Preparation method of cefpodoxime acid. (CN113185538A).
  • Google Patents. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (WO2011029596A1).
  • ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

  • Reddy, G. O., et al. (2011). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 955-960. Available from: [Link]

  • Der Pharma Chemica. (2014). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. 6(6), 334-340.
  • ResearchGate. (2016). How to separate E and Z isomers?. Retrieved from [Link]

  • Reddy, G. O., et al. (2011). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Chirality, 23(10), 955-960. Available from: [Link]

  • Der Pharma Chemica. (2014). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. 6(6), 334-340.
  • Wang, J., et al. (2010). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. Fandeng Gongcheng/Chinese Journal of Process Engineering, 10(4), 743-746.
  • Google Patents. (2000). Process for the preparation of cefpodoxime acid. (WO2000068234A2).
  • Google Patents. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. (CN106699681A).
  • Google Patents. (2021). Preparation method of cefpodoxime acid. (CN113185538A).
  • Der Pharma Chemica. (2014). Determination of Impurities in Formulated Form of Entacapone by using RP - HPLC Method. 6(6), 334-340.

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Validation & Comparative

A Comparative Guide to the Analytical Validation of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison and detailed validation protocols for the analytical quantification of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. As a critical intermediate in the synthesis of third-generation cephalosporin antibiotics, ensuring its purity and concentration is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document is intended for researchers, analytical scientists, and drug development professionals. We will compare the two most pertinent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provide a complete validation framework grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Central Role of a Key Intermediate

This compound is a cornerstone building block in the synthesis of numerous life-saving cephalosporin antibiotics, including ceftriaxone and cefotaxime.[1][3][4] The specific stereochemistry and purity of this side-chain precursor directly influence the pharmacological activity and impurity profile of the resulting drug.[5][6][7] Therefore, a robust, validated analytical method is not merely a quality control checkpoint; it is a foundational requirement for ensuring product consistency and regulatory compliance.

This guide will dissect the process of analytical validation, moving beyond a simple recitation of steps to explain the scientific rationale behind methodological choices. The objective is to equip analytical teams with the knowledge to develop and validate a method that is not only accurate and reliable but also fit for its intended purpose.[8]

The Regulatory Bedrock: ICH Q2(R2) and USP <1225>

Any analytical method validation within the pharmaceutical industry must be anchored to a globally recognized regulatory framework. The primary guidelines governing this process are ICH Q2(R2) "Validation of Analytical Procedures" and USP General Chapter <1225> "Validation of Compendial Procedures".[9][10][11][12] These documents provide a harmonized approach to defining the necessary validation characteristics, which include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[8][14]

  • Accuracy: The closeness of test results to the true value.[13]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The validation process follows a logical progression, which is illustrated in the workflow diagram below.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 P3 Define Acceptance Criteria P2->P3 E1 Specificity (Forced Degradation) P3->E1 Execute Protocol E2 Linearity, Range, Accuracy, Precision E1->E2 E3 LOD & LOQ Determination E2->E3 E4 Robustness Studies E3->E4 D1 Analyze Data & Compare to Criteria E4->D1 Compile Results D2 Document All Deviations D1->D2 D3 Generate Final Validation Report D2->D3 end end D3->end Method Implementation

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodologies for the quantitative analysis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate. As a critical starting intermediate in the synthesis of third-generation cephalosporin antibiotics such as Cefotaxime and Cefditoren Pivoxil, ensuring its purity and stability is paramount for the quality of the final Active Pharmaceutical Ingredient (API).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.

The analytical methods discussed herein are built upon established principles for the analysis of cephalosporins and their precursors.[2][3] While a single, universally adopted standard method for this specific intermediate is not defined in major pharmacopoeias, this guide synthesizes data from analogous compounds to present robust, validated approaches.[1] We will explore two primary RP-HPLC methods, detailing the scientific rationale behind the selection of stationary phases, mobile phase compositions, and detection parameters.

The Analytical Imperative: Why Methodological Rigor is Crucial

This compound is a foundational building block in complex synthetic pathways.[4] The presence of impurities—be they residual starting materials, by-products, or degradants—can have a cascading effect, compromising the yield and purity of the final API and potentially introducing toxic or immunogenic substances.[2] Consequently, a well-developed, stability-indicating HPLC method is not merely a quality control tool; it is a critical component of process understanding and regulatory compliance, ensuring the safety and efficacy of the resulting therapeutic agent.[5][6]

Comparative Analysis of RP-HPLC Methodologies

The most effective and widely used technique for analyzing polar to moderately non-polar pharmaceutical compounds is RP-HPLC.[5] We will compare two robust methods, primarily differing in their mobile phase composition—a common variable in method development to optimize selectivity and resolution. Both methods utilize a C18 stationary phase, which is the workhorse of reversed-phase chromatography due to its broad applicability and hydrophobicity, enabling effective retention of the analyte.[5]

Method 1: Buffered Acetonitrile-Based Mobile Phase This approach is a standard in pharmaceutical analysis, leveraging the elution strength of acetonitrile and the pH-controlling capacity of a buffer.

Method 2: Buffered Methanol-Based Mobile Phase An alternative using methanol as the organic modifier. Methanol has different solvent properties (viscosity, polarity, and elution strength) compared to acetonitrile, which can alter the selectivity and resolution of critical peak pairs.

Below is a table summarizing the key parameters and expected performance of these two methods, based on established analytical procedures for structurally related cephalosporins.[2][3]

ParameterMethod 1: Acetonitrile-BasedMethod 2: Methanol-BasedRationale for Selection
Stationary Phase Hypersil BDS C18, 250 mm x 4.6 mm, 5 µmHypersil BDS C18, 250 mm x 4.6 mm, 5 µmThe C18 column provides excellent hydrophobic retention for the analyte. The 250 mm length ensures high efficiency and resolving power for potential impurities.
Mobile Phase A 25 mM Ammonium Acetate Buffer, pH 6.020 mM Potassium Phosphate Buffer, pH 3.5The buffer controls the ionization state of the aminothiazole moiety, ensuring consistent retention and peak shape. pH 6.0 is chosen for Method 1 to be well within the working range of a silica-based C18 column. pH 3.5 in Method 2 can enhance retention of acidic impurities.
Mobile Phase B AcetonitrileMethanolAcetonitrile generally provides lower backpressure and better UV transparency. Methanol offers a different selectivity which can be advantageous for resolving co-eluting impurities.
Elution Mode Isocratic: 70:30 (A:B)Isocratic: 50:50 (A:B)Isocratic elution is simpler, more robust, and often sufficient for purity analysis of a starting material where impurities are not highly diverse in polarity.[3]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm i.d. column, balancing analysis time with system pressure.
Column Temperature 30 °C30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
Detection UV at 235 nmUV at 235 nmThis wavelength is selected based on the UV absorbance maximum of the thiazole chromophore, providing high sensitivity for the analyte and related structures.
Injection Volume 10 µL10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Expected Retention Time ~ 5-7 minutes~ 6-8 minutesMethanol is a weaker solvent than acetonitrile in RP-HPLC, typically leading to longer retention times.
Key Performance Excellent peak shape, high efficiency.Potentially altered selectivity for critical pairs.The choice between acetonitrile and methanol often depends on the specific impurity profile of the sample.

Scientific Rationale: Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process governed by the physicochemical properties of the analyte and the principles of chromatography.[5]

  • Stationary Phase (C18): The non-polar C18 alkyl chains interact with the non-polar regions of the analyte via hydrophobic interactions. This is the primary mechanism of retention in RP-HPLC.

  • Mobile Phase Buffer and pH: The aminothiazole group in the analyte is basic. Controlling the mobile phase pH is critical to maintain a consistent ionization state. At a pH of 6.0 (Method 1), the amine is predominantly in its neutral form, leading to predictable hydrophobic retention. At a lower pH of 3.5 (Method 2), the amine group will be protonated, which can decrease retention time but may improve peak shape and offer different selectivity for impurities.

  • Organic Modifier (Acetonitrile vs. Methanol): The organic modifier disrupts the interaction between the analyte and the C18 stationary phase, causing it to elute from the column. Acetonitrile is aprotic and generally a stronger eluent than the protic methanol for a wide range of compounds. This difference in proticity can lead to significant changes in selectivity, meaning the elution order and separation of the analyte from its impurities can be different, making one solvent preferable over the other depending on the sample.

  • UV Detection: The choice of 235 nm is based on the strong absorbance of the conjugated system within the aminothiazole ring. This provides a sensitive and specific means of detection. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.[7]

Experimental Workflows and Protocols

A reliable analytical result is contingent on a meticulously executed experimental workflow. The following diagram and protocols outline the necessary steps for sample analysis and method validation.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing & Reporting prep_std 1. Standard Preparation (Accurately weigh reference standard) hplc_system 4. System Equilibration (Pump mobile phase until baseline is stable) prep_sample 2. Sample Preparation (Weigh sample, dissolve in diluent) prep_mobile 3. Mobile Phase Preparation (Buffer + Organic, filter, degas) prep_mobile->hplc_system hplc_inject 5. Sequence Injection (Blank, Standards, Samples) hplc_system->hplc_inject hplc_data 6. Data Acquisition (Chromatogram and spectral data) hplc_inject->hplc_data data_proc 7. Peak Integration & Quantification hplc_data->data_proc data_report 8. Report Generation (Purity, Assay, Validation Data) data_proc->data_report

Caption: General workflow for HPLC analysis.

Protocol 1: Sample and Standard Preparation

This protocol is foundational for achieving accurate and precise results.

  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures that the sample solvent is compatible with the mobile phase, preventing peak distortion.

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (e.g., 50 µg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter, which can damage the HPLC column and system.

Protocol 2: HPLC System Validation (as per ICH Q2(R1) Guidelines)

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7]

  • Specificity/Selectivity:

    • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

    • Prepare solutions of known related substances and impurities. Spike them into the analyte solution to confirm that the method can resolve the main peak from these impurities. Resolution should be greater than 1.5.

    • Perform forced degradation studies (acid, base, peroxide, thermal, photolytic stress) on the analyte. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the stable analyte. This establishes the method as "stability-indicating."[2][3]

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Inject six replicate preparations of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) of the assay results should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

Validation_Logic Method Analytical Method Specificity Specificity (Is it just our analyte?) Method->Specificity Linearity Linearity (Does response scale with amount?) Method->Linearity Accuracy Accuracy (Is the result correct?) Method->Accuracy Precision Precision (Is the result repeatable?) Method->Precision Robustness Robustness (Is it resilient to small changes?) Method->Robustness Validated Validated Method (Trustworthy & Reliable) Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: Key pillars of analytical method validation.

Conclusion and Recommendations

Both the acetonitrile-based and methanol-based RP-HPLC methods presented offer viable pathways for the analysis of this compound.

  • Recommendation for Routine QC: Method 1 (Acetonitrile-Based) is recommended as the primary choice for routine quality control. Acetonitrile typically provides sharper peaks, lower backpressure, and is often more efficient for a broad range of compounds. Its isocratic nature makes the method simple, robust, and easily transferable between laboratories.

  • Recommendation for Impurity Profiling and Method Development: Method 2 (Methanol-Based) serves as an excellent orthogonal method. When developing a comprehensive impurity profile, using a mobile phase with a different selectivity (like methanol) is crucial. If a particular impurity co-elutes with the main peak or another impurity in the acetonitrile method, switching to methanol may provide the necessary resolution.

Ultimately, the choice of method must be driven by empirical data. It is imperative to perform validation studies with the actual samples, including known impurities and forced degradation samples, to select the most suitable and robust method for its intended application in the drug development and manufacturing process.[7]

References

  • Globe Thesis. (2022). Study On The Impurities Analysis Methods Of Cefditoren Pivoxil.
  • Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for Ethyl (2Z)-2-cyano-2-methoxyiminoacetate.
  • Research Journal of Pharmacy and Technology. (2011). A Validated Stability Indicating RP-HPLC Method for Cefditoren Pivoxil in Bulk Drug and Pharmaceutical Dosage Form. Retrieved from Research Journal of Pharmacy and Technology.
  • National Center for Biotechnology Information. (n.d.). Cefotaxime sodium.
  • Patel, T., et al. (2012). Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. Journal of Taibah University for Science.
  • Journal of Basic and Clinical Pharmacy. (2011). Development and validation of RP-HPLC method for estimation of Cefotaxime sodium in marketed formulations. Retrieved from Journal of Basic and Clinical Pharmacy.
  • Benchchem. (2025). Application Note and Protocol: HPLC Analysis of Reactions Involving Ethyl (2Z)-2-cyano-2-methoxyiminoacetate.
  • The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC: A Comprehensive Review. Retrieved from The Pharmaceutical and Chemical Journal.
  • Fisher Scientific. (n.d.). Ethyl (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetate 98.0+%, TCI America™.
  • National Center for Biotechnology Information. (2009). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate.
  • LGC Standards. (n.d.). Certificate of Analysis - S-2-Benzothiazolyl-2-amino-α-(methoxyimino)-4-thiazolethiolacetate.
  • ResearchGate. (2016). (PDF) PHYSICAL AND CHEMICAL STABILITY STUDIES ON CEFOTAXIME AND CEFEPIME BY STABILITY INDICATING HPTLC AND HPLC METHODS RESPECTIVELY.
  • International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. Retrieved from International Journal of Environmental Sciences.
  • Basavanakatti, V. B., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry.
  • ResearchGate. (2011). determination of cefditoren pivoxil in human plasma by high performance thin layer chromatographic.
  • Journal of Applied Pharmaceutical Science. (2011). UPLC method development and validation for Cefditoren Pivoxil in active pharmaceutical ingredient. Retrieved from Journal of Applied Pharmaceutical Science.
  • ResearchGate. (n.d.). Identification of the related substances of cefditoren pivoxil by LC-MS techniques.
  • Alfa Chemistry. (n.d.). Cefditoren Pivoxil Impurity 7.
  • Journal of Integral Sciences. (n.d.). RP-HPLC method for analytical method development and validation of multi-kinase inhibitor.
  • National Center for Biotechnology Information. (2014). Determination of Cefixime by a Validated Stability-Indicating HPLC Method and Identification of its Related Substances by LC-MS/MS Studies.
  • ResearchGate. (2013). physical and chemical stability studies on cefotaxime and its dosage forms by stability indicating hptlc method.
  • Sigma-Aldrich. (n.d.). 2-Amino-α-(methoxyimino)-4-thiazoleacetic acid, predominantly syn.
  • National Center for Biotechnology Information. (1992). Amino acid analysis by high-performance liquid chromatography after derivatization with diethyl ethoxymethylenemalonate.

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A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a pivotal chemical intermediate in the pharmaceutical industry.[1] Its structure forms the essential side chain for a multitude of third and fourth-generation cephalosporin antibiotics, including Cefotaxime, Ceftriaxone, and Cefepime.[2][3] The biological activity of these antibiotics is significantly influenced by the (Z)-methoxyimino group and the 2-aminothiazole ring, which enhance their spectrum of activity and resistance to β-lactamase enzymes.[4]

Given its industrial importance, the synthesis of this molecule has been a subject of extensive research. Traditional methods, while effective, often rely on hazardous reagents and multi-step procedures that can be inefficient and environmentally taxing. This guide provides a comprehensive comparison of conventional synthesis pathways with modern, alternative methodologies. We will delve into the use of safer reagents, streamlined one-pot processes, and greener catalytic systems, supported by experimental data and detailed protocols to inform researchers and process chemists in the field of drug development.

Chapter 1: The Conventional Synthesis Pathway: A Hantzsch-Based Approach

The most established route to synthesizing the 2-aminothiazole core of the target molecule is a variation of the Hantzsch thiazole synthesis. This pathway typically involves three main stages starting from ethyl acetoacetate.

  • Oximation and Halogenation: The process begins with the oximation of ethyl acetoacetate using sodium nitrite in an acidic medium, such as acetic acid, to form ethyl (Z)-2-hydroxyiminoacetoacetate.[5] This intermediate is then halogenated at the α-carbon. The most common reagents for this step are corrosive and hazardous chemicals like sulfuryl chloride (SO₂Cl₂) or elemental bromine (Br₂), which convert the acetyl group into an α-haloacetyl moiety.[3][5] This step is critical as it creates the electrophilic center required for cyclization.

  • Cyclization with Thiourea: The resulting ethyl (Z)-4-halo-2-hydroxyiminoacetoacetate is then reacted with thiourea. In this classic condensation reaction, the nucleophilic sulfur and nitrogen atoms of thiourea attack the carbonyl carbon and the halogenated carbon, respectively, to form the 2-aminothiazole ring.[6][7]

  • Methylation: The final step involves the methylation of the hydroxyimino group to the target methoxyimino group. This is typically achieved using a potent methylating agent like dimethyl sulfate, a substance known for its high toxicity, in the presence of a base.[6]

While this pathway is well-documented, its reliance on toxic and corrosive reagents like bromine, sulfuryl chloride, and dimethyl sulfate presents significant safety, handling, and waste disposal challenges, particularly on an industrial scale.

cluster_0 Conventional Synthesis Workflow A Ethyl Acetoacetate B Ethyl (Z)-2-hydroxyiminoacetoacetate A->B Oximation (NaNO₂, Acetic Acid) C Ethyl (Z)-4-halo-2-hydroxyiminoacetoacetate B->C Halogenation (SO₂Cl₂ or Br₂) D Ethyl (Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate C->D Cyclization (Thiourea) E Final Product: This compound D->E Methylation (Dimethyl Sulfate)

Caption: Conventional multi-step synthesis of the target aminothiazole ester.

Chapter 2: Safer Halogenation with N-Bromosuccinimide (NBS)

A significant improvement in the synthesis of thiazoles involves replacing harsh halogenating agents with N-halosuccinimides, particularly N-Bromosuccinimide (NBS).[8] NBS is a crystalline solid that is safer and easier to handle than liquid bromine or sulfuryl chloride, making it a preferred reagent for both laboratory and industrial applications.[9]

Mechanism and Advantages: NBS serves as an efficient source of electrophilic bromine for the α-halogenation of β-keto esters.[10] The reaction can proceed via an acid-catalyzed enol pathway, where the enol form of the oxime intermediate attacks the bromine of NBS. This method often provides higher selectivity and cleaner reactions compared to using elemental bromine, which can lead to over-bromination or side reactions.[9][11] The primary byproduct, succinimide, is a water-soluble and relatively benign solid that can be easily removed during workup.

Comparative Data: Halogenating Agents

Feature Sulfuryl Chloride (SO₂Cl₂) / Bromine (Br₂) N-Bromosuccinimide (NBS)
Physical State Corrosive liquid/gas Crystalline solid
Handling Safety High risk; requires specialized equipment and ventilation.[9] Lower risk; easy to weigh and handle.[8]
Selectivity Can lead to side products and over-halogenation.[12] Generally high selectivity for α-bromination.[10]
Byproducts HCl, SO₂, HBr (corrosive and toxic gases) Succinimide (water-soluble, less hazardous solid)

| Reaction Conditions | Often requires strict temperature control and inert atmosphere. | Milder conditions, often at room temperature.[13] |

Experimental Protocol: NBS-Mediated Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

This protocol, adapted from a green synthesis methodology, demonstrates the use of NBS for the one-pot synthesis of a similar thiazole structure, highlighting its applicability.[10]

  • Reaction Setup: In a round-bottom flask, combine acetylacetone (1 mmol), thiourea (2 mmol), and N-bromosuccinimide (1 mmol).

  • Solvent Addition: Add PEG-400 (5 mL) as a green solvent and reaction medium.

  • Reaction: Irradiate the mixture in a microwave reactor at 180 W for the specified time, or heat conventionally.

  • Workup: After completion (monitored by TLC), cool the reaction mixture and add cold water.

  • Isolation: The product precipitates out of the aqueous solution. Collect the solid by filtration, wash with water, and dry to obtain the desired thiazole derivative.

This procedure showcases how NBS can be integrated into modern, environmentally benign synthetic strategies.[10]

cluster_1 NBS-Mediated Halogenation & Cyclization Start β-Keto Ester + Thiourea Reaction One-Pot Reaction Start->Reaction Product 2-Aminothiazole Derivative Reaction->Product In-situ bromination & cyclization NBS NBS NBS->Reaction Safer Bromine Source

Caption: Workflow using NBS as a safer alternative halogenating agent.

Chapter 3: Streamlining Synthesis with One-Pot Methodologies

One-pot reactions offer significant advantages by reducing the number of synthetic steps, minimizing solvent usage, and decreasing waste generation. Several modern procedures for thiazole synthesis leverage this approach by combining the halogenation and cyclization steps.

Conceptual Framework: In a one-pot Hantzsch synthesis, an α-halocarbonyl compound is generated in situ and is immediately trapped by thiourea without isolation.[13] This is highly efficient as it avoids a separate workup and purification step for the often unstable α-halo intermediate. Using a reagent like NBS is particularly amenable to this strategy.

An eco-friendly method has been developed for synthesizing thiazoles from ethylarenes in water, where NBS acts as both a bromine source and an oxidant to form the α-bromoketone in situ, which is then trapped by a nucleophile like thiourea.[13] This approach highlights the dual functionality of NBS and the feasibility of conducting these reactions in environmentally benign solvents.

Experimental Protocol: One-Pot Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(hydroxyimino)ethanoate

This protocol is a conceptual adaptation based on established one-pot methods.[7][13]

  • Initial Mixture: To a solution of ethyl (Z)-2-hydroxyiminoacetoacetate (1 equivalent) in a suitable solvent (e.g., ethanol), add thiourea (1.1 equivalents).

  • Halogenation: Cool the mixture in an ice bath and add N-Bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature below 10°C.

  • Cyclization: After the addition of NBS is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of starting material.

  • Isolation: The product hydrobromide salt may precipitate from the solution.[7] Alternatively, the solvent can be evaporated, and the residue can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

This streamlined process significantly shortens the overall reaction time and simplifies the procedure, making it more attractive for large-scale production.

Chapter 4: Alternative Catalysts and Greener Solvents

Beyond reagent substitution, the choice of catalyst and solvent plays a crucial role in the overall efficiency and environmental impact of the synthesis.

Alternative Catalysis: One patented method describes the use of 12-ammonium phosphomolybdate (AMP) as a catalyst for the cyclization reaction between the 4-bromo intermediate and thiourea in methanol.[3] The authors report that this catalyst simplifies the process, shortens the reaction cycle, increases the yield, and reduces corrosion to equipment compared to syntheses relying on strong acids.[3]

Greener Solvents: The push for green chemistry has led to the exploration of less hazardous solvents.

  • Water: As demonstrated in some NBS-promoted syntheses, water can be an excellent solvent for certain steps, eliminating the need for volatile organic compounds (VOCs).[13]

  • Ethanol: Ethanol is a bio-based and less toxic solvent compared to chlorinated solvents like dichloromethane or dichloroethane, which have been used in older protocols.[7][14]

  • Phase Transfer Catalysis: For the methylation step, using a phase transfer catalyst like tetrabutylammonium hydrogen sulfate can facilitate the reaction between the aqueous base and the organic-soluble substrate, potentially allowing for milder conditions and reduced use of organic solvents.[6]

Chapter 5: Summary and Comparative Analysis

The table below provides a high-level comparison of the different synthetic approaches discussed.

MethodKey ReagentsKey AdvantagesKey DisadvantagesTypical YieldRef.
Conventional Ethyl acetoacetate, NaNO₂, SO₂Cl₂/Br₂, Thiourea, Dimethyl SulfateWell-established and documented.Use of highly toxic, corrosive, and hazardous reagents. Multi-step process with significant waste.~70% (overall)[3][5]
NBS Halogenation Ethyl acetoacetate, NaNO₂, NBS , ThioureaNBS is a safer, solid reagent. Milder reaction conditions and easier workup.Still a multi-step process if not combined.>80% (for thiazole formation step)[10]
One-Pot Ethyl (Z)-2-hydroxyiminoacetoacetate, NBS , ThioureaReduced reaction time, solvent use, and workup. Avoids isolation of unstable intermediates.Requires careful control of reaction conditions to avoid side reactions.Good to Excellent[13]
Catalytic (AMP) 4-bromo intermediate, Thiourea, AMP , MethanolShorter reaction cycle, reduced equipment corrosion, high yield.Introduces a catalyst that may need to be removed.High[3]

Conclusion

The synthesis of this compound has evolved significantly from its conventional roots. For researchers and drug development professionals, adopting alternative reagents and methodologies is not just a matter of academic interest but a practical necessity for developing safer, more sustainable, and economically viable manufacturing processes.

The replacement of hazardous liquid halogens with solid N-Bromosuccinimide (NBS) stands out as a critical improvement, enhancing both safety and handling efficiency.[8] Furthermore, the integration of halogenation and cyclization steps into one-pot procedures offers substantial gains in process efficiency, reducing time, cost, and environmental footprint.[13] Finally, the exploration of novel catalysts and greener solvents continues to push the boundaries of what is possible in sustainable pharmaceutical synthesis. By carefully considering these alternatives, chemists can select a synthetic strategy that best aligns with the goals of safety, efficiency, and environmental responsibility.

References

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A Senior Application Scientist's Guide: Comparative Analysis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate and Alternative Precursors in Third-Generation Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the C-7 Side Chain in Modern Cephalosporins

The evolution of cephalosporin antibiotics is a story of meticulous chemical tailoring to overcome bacterial resistance and broaden the spectrum of activity. A pivotal moment in this evolution was the introduction of the 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetyl group at the C-7 position of the cephem nucleus. This specific side chain confers two critical advantages: the aminothiazole moiety enhances antibacterial potency, particularly against Gram-negative bacteria, while the (Z)-methoxyimino group provides crucial stability against hydrolysis by a wide range of β-lactamase enzymes, a primary mechanism of bacterial resistance.[1][2]

Consequently, the efficient and stereoselective synthesis of this side chain is a cornerstone of manufacturing third and fourth-generation cephalosporins like Cefotaxime and Ceftriaxone. Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate stands as a benchmark precursor in this field.[3][4] This guide provides an in-depth, objective comparison of the synthetic strategies revolving around this key ester with alternative industrial methods, supported by experimental data and protocols to inform researchers and process chemists in drug development.

Section 1: The Benchmark Precursor: this compound

This compound, often referred to as ATE (Aminothiazole Ester), is a highly valuable intermediate.[5] Its structure contains the core components of the final side chain in a stable, easily handled form.

cluster_0 This compound cluster_1 Key Functional Groups struct aminothiazole 2-Aminothiazole Ring (Enhances Potency) methoxyimino (Z)-Methoxyimino Group (β-Lactamase Stability) ethyl_ester Ethyl Ester (Precursor to Activated Acid)

Caption: Structure of the benchmark precursor and its key functional domains.

The primary role of this compound is to serve as a direct precursor to (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid (ATAA). The ethyl ester is typically hydrolyzed to the free acid, which is then "activated" for coupling with the cephalosporin core, 7-aminocephalosporanic acid (7-ACA) or a derivative thereof.[6]

Section 2: Core Synthetic Strategies: A Head-to-Head Comparison

Two dominant strategies have emerged for constructing the final antibiotic, differing fundamentally in when the crucial aminothiazole ring is formed.

  • Strategy A: The Pre-formed Side-Chain Approach: This is a linear synthesis where the entire 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetyl side chain is constructed first, often from precursors like this compound. The completed side chain, as an activated acid derivative, is then acylated to the 7-amino position of the cephem nucleus.[7]

  • Strategy B: The Convergent Ring-Formation Approach: In this more convergent method, an open-chain precursor is first attached to the cephem nucleus. The aminothiazole ring is then formed in one of the final steps of the synthesis, typically by reacting the acylated intermediate with thiourea.[7][8] A key precursor for this route is an activated form of 4-chloro-2-methoxyimino-3-oxobutyric acid.[8]

Caption: Comparison of the two primary industrial synthetic strategies.

Section 3: Performance Metrics & Experimental Data

The choice between these strategies is dictated by a careful balance of yield, purity, cost, and scalability. The following tables summarize key performance indicators based on published data.

Table 1: Comparison of Overall Synthetic Strategies

MetricStrategy A (Pre-formed Side-Chain)Strategy B (Convergent Ring-Formation)Rationale & Causality
Overall Yield Generally good, but dependent on the efficiency of the activation and coupling steps.Can be very high, as the convergent nature avoids carrying a complex side chain through multiple steps.Strategy B can be more atom-economical by building complexity late in the synthesis, minimizing potential losses of the valuable cephem nucleus.
Stereocontrol Excellent. The (Z)-geometry of the methoxyimino group is set early and is generally stable.Good, but the geometry of the methoxyimino group must be carefully controlled in the butyric acid precursor.It is often easier to control stereochemistry on a smaller, simpler molecule (Strategy A's precursors) than on a larger, more complex intermediate.
Flexibility High. The same activated side chain can be used to acylate various cephem nuclei (e.g., for Cefotaxime, Ceftriaxone).Less flexible. The synthesis is tailored specifically to the final target molecule from the acylation step onwards.Strategy A allows for a divergent approach where a common intermediate (the activated acid) can lead to multiple final products.
Key Reagents PCl₅/SOCl₂ for acyl chlorides; 2,2'-dithiobis(benzothiazole) for MAEM.[6][9]4-chloro-2-methoxyimino-3-oxobutyric acid, thiourea.[8]The reagents in Strategy A can be harsh or costly (e.g., silylating agents). Strategy B relies on simpler, more common reagents for the key cyclization step.
Industrial Use Widely adopted due to its robustness and proven scalability.Also used industrially, particularly attractive for specific high-volume cephalosporins.The choice often depends on existing plant infrastructure, raw material costs, and intellectual property.

Table 2: Deep Dive into Strategy A - Side-Chain Activation Methods

Once the side-chain acid, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, is prepared, its carboxylic acid group must be activated to facilitate amide bond formation with the C-7 amino group of the cephem nucleus. The choice of activation method is critical for yield and purity.

Activation MethodActivating AgentTypical Coupling Yield (%)Reaction ConditionsAdvantagesDisadvantages
Acyl Chloride Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)73 - 80%[6]Low temperature (-10 to 0 °C), inert solvent (e.g., CH₂Cl₂).High reactivity of the acyl chloride leads to rapid and complete reactions.Reagents are corrosive and moisture-sensitive. The high reactivity can lead to side reactions if not strictly controlled.
Active Thioester (MAEM) 2,2'-dithiobis(benzothiazole) / Triphenylphosphine90 - 98%[9][10]Room temperature, organic solvent (e.g., 1,2-dichloroethane).High yields, milder conditions, crystalline and stable intermediate (MAEM).[11]Requires an additional step to prepare the active ester and use of stoichiometric triphenylphosphine.
Phosphonate Active Ester (ANPTA) Not specified97.8%[10]Not specifiedVery high yields reported for Ceftriaxone synthesis.Less common in publicly available literature, potentially proprietary technology.

Section 4: Detailed Experimental Protocols

The following protocols are representative of the chemistries discussed. They are intended for informational purposes and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Acylation of 7-ACA using the Acyl Chloride Method (Strategy A)

This protocol outlines the coupling of the pre-formed, activated acyl chloride side chain with the 7-aminocephalosporanic acid (7-ACA) nucleus.

Causality: The reaction is run at low temperature (0-5°C) to control the high reactivity of the acyl chloride, minimizing degradation of the sensitive β-lactam ring. A base is required to neutralize the HCl formed during the reaction and to deprotonate the amino group of 7-ACA, making it a more effective nucleophile.

Materials:

  • 7-aminocephalosporanic acid (7-ACA)

  • (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride solution in dichloromethane

  • Triethylamine (or another suitable base)

  • Acetone/Water solvent mixture

Procedure:

  • Suspend 7-ACA in a mixture of water and acetone at a 1:1 ratio and cool the slurry to 0-5°C in an ice bath.

  • Add triethylamine dropwise to the suspension until the 7-ACA dissolves and the pH reaches 7.5-8.0. This forms the carboxylate salt and deprotonates the C-7 amino group.

  • Slowly add the pre-prepared solution of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl chloride over 30-60 minutes, ensuring the temperature is maintained below 5°C.

  • Continuously monitor the pH and maintain it in the 7.0-7.5 range by the concurrent addition of triethylamine.

  • After the addition is complete, stir the reaction mixture for 1-2 hours at 0-5°C.

  • Monitor the reaction completion by HPLC.

  • Upon completion, acidify the reaction mixture with HCl to precipitate the product, Cefotaxime acid.

  • Filter the solid, wash with cold water and acetone, and dry under vacuum.

G start Suspend 7-ACA in Acetone/Water cool Cool to 0-5°C start->cool base Add Triethylamine (pH 7.5-8.0) cool->base acyl_chloride Add Acyl Chloride Solution (Maintain T < 5°C) base->acyl_chloride stir Stir for 1-2 hours acyl_chloride->stir hplc Monitor by HPLC stir->hplc hplc->stir Incomplete acidify Acidify with HCl to Precipitate hplc->acidify Complete end Filter, Wash, Dry Product acidify->end

Caption: Experimental workflow for the acylation of 7-ACA via the acyl chloride method.

Protocol 2: Synthesis of Ceftriaxone via the Convergent Ring-Formation Approach (Strategy B)

This protocol illustrates the alternative strategy where the aminothiazole ring is formed on the cephalosporin scaffold.

Causality: This process hinges on the classic Hantzsch thiazole synthesis. The α-haloketone moiety (in the form of the 4-chloro-3-oxobutyramide intermediate) reacts with the nucleophilic sulfur of thiourea, followed by intramolecular cyclization and dehydration to form the stable aromatic aminothiazole ring.

Materials:

  • 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acid (7-ACT)

  • 2-Mercaptobenzothiazolyl-4-chloro-2-methoxyimino-3-oxobutyrate (activated precursor)

  • Thiourea

  • Suitable solvent (e.g., hydroalcoholic medium) and base

Procedure:

  • Acylate 7-ACT with the activated 4-chloro-2-methoxyimino-3-oxobutyrate in a suitable solvent system in the presence of a base. This reaction is analogous to the acylation described in Protocol 1.

  • After the acylation is confirmed to be complete by HPLC, the intermediate chloromethoxyimino oxobutyramide is not isolated.[8]

  • Add thiourea directly to the reaction mixture.

  • Heat the mixture gently in a hydroalcoholic medium to facilitate the cyclization reaction.

  • Monitor the formation of the aminothiazole ring and the disappearance of the intermediate by HPLC.

  • Upon completion, the final product (Ceftriaxone acid) is isolated by adjusting the pH to its isoelectric point, causing precipitation.

  • The precipitate is filtered, washed, and dried.

Conclusion

While this compound is a central and highly effective precursor for modern cephalosporin synthesis, it primarily serves the "Pre-formed Side-Chain" strategy. This approach offers excellent stereochemical control and flexibility for creating diverse analogues from a common intermediate.

However, the "Convergent Ring-Formation" strategy presents a compelling alternative, particularly for large-scale, dedicated manufacturing of a single antibiotic like Cefotaxime or Ceftriaxone. Its potential for higher overall yields and use of different raw materials can offer significant economic advantages.

The ultimate choice of precursor and synthetic strategy is a complex decision for drug development professionals, balancing factors of yield, purity, cost, scalability, and existing chemical infrastructure. A thorough understanding of both pathways is essential for process optimization and innovation in the synthesis of these life-saving antibiotics.

References

  • Korea Science. (n.d.). New Aminothiazolyl Cephalosporins. Synthesis and Biological Evaluation of 7-[Alkoxyiminomethyl(2-aminothiazol-4-yl)acetamido]ceph-3-em-4-carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US7470786B2 - Method for manufacture of ceftriaxone sodium.
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  • ResearchGate. (2025). Synthesis of Cephalosporin‐Type Antibiotics by Coupling of Their β‐Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration‐Induced Asymmetric Transformation. Retrieved from [Link]

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  • PubMed. (n.d.). Correlation between structure and biological properties of cephalosporins: the discovery of ceftriaxone. Retrieved from [Link]

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  • Google Patents. (n.d.). WO2005105813A1 - Improved process for the manufacture of ceftriaxone sodium.
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  • PubMed. (n.d.). Configuration of the methoxyimino group and penetration ability of cefotaxime and its structural analogues. Retrieved from [Link]

  • Google Patents. (n.d.). US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
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  • National Center for Biotechnology Information. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enzymic and chemical transformations of the side chain of cephalosporin C. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Retrieved from [Link]

  • ResearchGate. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0842937A2 - Process for the preparation of the cephalosporin derivatives cefotaxime and ceftriaxone.
  • ResearchGate. (n.d.). S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1394863A - Method for synthesizing cefotaxime sodium.
  • National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic, Chemical Characterizations, Anticancer Capacities against HepG-2, Antibacterial and Antioxidant Activities of Cefotaxime Metal Complexes with Ca(II), Cr(III), Zn(II), Cu(II) and Se(IV). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ACS Publications. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]

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A Comparative Guide to Catalytic Synthesis of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a pivotal chemical intermediate, forming the core side-chain of numerous third and fourth-generation cephalosporin antibiotics. Its efficient and stereoselective synthesis is a critical concern for pharmaceutical manufacturing. This guide provides a comparative analysis of dominant catalytic systems employed in its synthesis, focusing on the cyclization to form the aminothiazole ring and the subsequent O-methylation. We delve into the mechanistic roles of different catalytic approaches, from classical acid-mediated reactions to more advanced phase-transfer catalysis. By presenting detailed experimental protocols and performance data, this document serves as a practical resource for researchers, chemists, and drug development professionals aiming to optimize this crucial synthetic process for scalability, yield, and purity.

Introduction: The Significance of a Core Antibiotic Precursor

The 2-aminothiazole ring linked to a (Z)-methoxyiminoacetate moiety is the hallmark of many potent cephalosporin antibiotics, including cefotaxime and ceftazidime.[1][2] This structural motif is responsible for conferring broad-spectrum antibacterial activity and enhanced stability against β-lactamase enzymes.[3] The title compound, this compound (hereafter EMTA), is the direct precursor to this essential side-chain.

The synthesis of EMTA, while well-established, presents several challenges. The primary hurdles are achieving a high yield and, crucially, controlling the stereochemistry to favor the desired (Z)-isomer, as the geometric configuration of the oxime group significantly impacts the final antibiotic's efficacy.[2] The choice of catalyst and reaction conditions for the key transformation steps is paramount in overcoming these challenges. This guide will compare two primary, industrially relevant catalytic pathways for the synthesis of EMTA, evaluating them on performance, cost-effectiveness, and operational safety.

General Synthetic Pathway

The most common industrial synthesis of EMTA begins with ethyl acetoacetate. The overall process can be visualized as a multi-step workflow involving oximation, chlorination, cyclization, and methylation. Catalysts or specific reagents that drive each reaction are critical at nearly every stage.

G cluster_0 Workflow for EMTA Synthesis A Ethyl Acetoacetate B Ethyl (Z)-2-hydroxyiminoacetoacetate A->B Oximation (e.g., NaNO2, Acetic Acid) C Ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate B->C Chlorination (e.g., SO2Cl2) D Ethyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate (EHTA) C->D Cyclization (Hantzsch Synthesis) (Thiourea) E This compound (EMTA) D->E O-Methylation (e.g., Dimethyl Sulfate)

Caption: General multi-step synthesis pathway for EMTA.

Comparative Analysis of Catalytic Systems

We will analyze two distinct methodologies, focusing on the critical cyclization and methylation stages where catalytic choices significantly diverge and impact the final outcome.

System 1: Thiourea Cyclization with Phase-Transfer Catalyzed Methylation

This widely adopted method relies on a direct cyclization reaction followed by a methylation step enhanced by a phase-transfer catalyst (PTC). The PTC is essential for overcoming the immiscibility of the aqueous alkaline solution and the organic substrate, thereby accelerating the reaction under mild conditions.[4]

Mechanism of Action:

  • Cyclization: The synthesis of the thiazole ring proceeds via the classic Hantzsch thiazole synthesis. The α-chloro ketone intermediate reacts with thiourea. The nucleophilic sulfur of thiourea attacks the carbon bearing the chlorine, and one of the amino groups attacks the carbonyl carbon, leading to cyclization and dehydration to form the stable aromatic thiazole ring.

  • O-Methylation: The intermediate, EHTA, is deprotonated by a base (e.g., NaOH) to form an alkoxide. The PTC, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate, transports the hydroxide ion (OH⁻) into the organic phase or the nucleophilic alkoxide into the phase containing the methylating agent (dimethyl sulfate). This circumvents the phase barrier, allowing for efficient methylation at low temperatures.

G cluster_0 Phase-Transfer Catalysis (PTC) Mechanism cluster_1 Aqueous Phase cluster_2 Organic Phase NaOH NaOH Na+ + OH- Na+ + OH- NaOH->Na+ + OH- PTC_cat Q+X- (PTC) OH-PTC_cat OH-PTC_cat Q+OH- Q+OH- OH-PTC_cat->Q+OH- Q+X- Q+X- Q+OH-->Q+X- Q_OH_org Q+OH- Q+OH-->Q_OH_org Ion Transport Na+X- Na+X- EHTA_ROH EHTA-OH DMS Me2SO4 EMTA_ROM EMTA-OMe EHTA_ROHQ_OH_org EHTA_ROHQ_OH_org RO-Q+H2O RO-Q+H2O EHTA_ROHQ_OH_org->RO-Q+H2O RO-Q+DMS RO-Q+DMS EMTA_ROMMeSO4-Q+ EMTA_ROMMeSO4-Q+ RO-Q+DMS->EMTA_ROMMeSO4-Q+ MeSO4-Q+ MeSO4-Q+ Q_X_org Q_X_org MeSO4-Q+->Q_X_org Enters Aqueous Phase to Regenerate Catalyst

Caption: Mechanism of Phase-Transfer Catalyzed O-Methylation.

Performance Data (System 1):

ParameterValueSource
Cyclization Yield ~67% (from 4-chloroacetoacetic ester)[4]
Methylation Yield ~80%[4]
Overall Yield ~54%Calculated
Reaction Temperature 0 to +5 °C for methylation[4]
Catalyst Tetrabutylammonium hydrogen sulfate[4]
Key Advantage High methylation efficiency at low temperatures, minimizing side reactions and isomer impurity.
Key Disadvantage Requires isolation of the hydroxyimino intermediate; use of toxic dimethyl sulfate.
System 2: Low-Temperature Chlorination and Cyclization

An alternative approach focuses on optimizing the chlorination and cyclization steps to maximize the yield and purity of the desired Z-isomer before methylation. This method replaces traditional chlorinating agents with a thionyl chloride/N,N-dimethylformamide (DMF) system and emphasizes cryogenic reaction conditions.

Mechanism of Action:

The use of thionyl chloride with a catalytic amount of DMF forms the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more reactive and selective electrophilic chlorinating agent than sulfuryl chloride or chlorine gas under certain conditions. Performing the subsequent cyclization with thiourea at very low temperatures (e.g., -15 °C) kinetically favors the formation of the thermodynamically stable (Z)-isomer, preventing isomerization that can occur at higher temperatures.[5] While a specific catalyst for the cyclization itself isn't named beyond the reagents, the entire system (solvent, temperature, chlorinating agent) acts in concert to catalytically direct the reaction towards the desired product.

Performance Data (System 2):

ParameterValueSource
Overall Yield ~70% (for the chlorinated and cyclized product)[5]
Purity High Z-isomer purity, "no E-isomer solid obtained"[5]
Reaction Temperature -15 °C[5]
Catalytic System Thionyl chloride / N,N-dimethyl formamide[5]
Solvent Dichloromethane[5]
Key Advantage High stereoselectivity for the Z-isomer, potentially simplifying purification.[5]
Key Disadvantage Requires cryogenic infrastructure, which can be energy-intensive and costly to scale up.

Head-to-Head Comparison

FeatureSystem 1: PTC MethylationSystem 2: Low-Temp Chlorination/Cyclization
Primary Focus Optimizing the final methylation step.Optimizing stereoselectivity during cyclization.
Yield Good (~54% overall)Potentially higher (~70% for key intermediate)
Purity Control Achieved via low-temperature methylation.Achieved via cryogenic cyclization.
Operational Temp. 0 to +5 °C (Methylation)-15 °C (Chlorination/Cyclization)
Catalyst Cost PTCs are moderately priced.Thionyl chloride/DMF is inexpensive.
Scalability High; PTC is well-established for industrial scale.Challenging due to cryogenic requirements.
Safety Handles highly toxic dimethyl sulfate.Handles corrosive thionyl chloride.
Ideal Application Facilities with standard cooling capabilities aiming for robust methylation.Processes where achieving the highest possible Z-isomer purity early is critical.

Detailed Experimental Protocols

Protocol for System 1: PTC Methylation

This protocol is a synthesized representation based on the process described in the literature.[4]

Phase I: Synthesis of Ethyl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate (EHTA)

  • Oximate 4-chloroacetoacetic ester using an alkali nitrite (e.g., sodium nitrite) in glacial acetic acid, starting at 0 °C.

  • Without isolating the intermediate, the resulting solution of ethyl (Z)-4-chloro-2-hydroxyiminoacetoacetate is added to an aqueous solution of thiourea.

  • The reaction temperature is maintained below +40 °C during the addition.

  • Upon completion, the precipitated product (EHTA) is filtered, washed, and dried. A yield of approximately 67% is expected.

Phase II: O-Methylation using PTC

  • In a 3-necked flask, suspend 10.7 g of EHTA and 1.7 g of tetrabutylammonium hydrogen sulfate in 56.0 g of acetone.

  • Cool the mixture to 0 °C.

  • Add 5.0 g of 50% caustic soda (NaOH) solution and stir the mixture at 5 °C for 30 minutes.

  • Add a solution of 7.6 g of dimethyl sulfate in acetone dropwise, maintaining the temperature at 0 °C.

  • Continue stirring for an additional 3 hours at 0 °C.

  • Filter the reaction mixture to remove undissolved matter.

  • Evaporate the filtrate under vacuum. Suspend the residue in water, filter the solid product, and dry under vacuum. A yield of approximately 80% is expected for this step.

Protocol for System 2: Low-Temperature Chlorination/Cyclization

This protocol is a synthesized representation based on the process described in the literature.[5]

  • Synthesize 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid.

  • For the chlorination step, dissolve the starting acid in dichloromethane.

  • Cool the solution to -15 °C.

  • Use thionyl chloride and N,N-dimethyl formamide as the chlorinating reagent system at this temperature to form the acyl chloride hydrochloride.

  • The resulting Z-isomer crystals are reported to be pale white and stable.

  • This activated acyl chloride can then be used in subsequent reactions, such as esterification, to yield the final ethyl ester product. The overall yield for obtaining the desired Z-isomer intermediate is reported to be around 70%.

Conclusion and Recommendations

The choice between these catalytic systems for the synthesis of EMTA depends heavily on the specific objectives of the production process.

  • System 1 (PTC Methylation) represents a robust and highly scalable method. Its main strength lies in the efficient and clean methylation step performed under mild, easily achievable cooling conditions. It is well-suited for large-scale industrial production where established infrastructure and cost-effectiveness are key drivers. The primary focus for optimization in this process would be on handling the toxic methylating agent safely and managing waste streams.

  • System 2 (Low-Temperature Cyclization) offers a significant advantage in achieving high stereoselectivity for the desired (Z)-isomer early in the synthetic sequence.[5] This can dramatically reduce the burden of downstream purification. However, its reliance on cryogenic conditions presents a significant barrier to scalability and increases operational costs. This system is ideal for laboratory-scale synthesis where absolute purity is paramount or for specialized manufacturing facilities where cryogenic capabilities are already in place.

For most industrial applications, System 1 offers a more balanced profile of yield, cost, and scalability. Future research should focus on developing greener alternatives to dimethyl sulfate and exploring more efficient, recyclable phase-transfer catalysts to further improve the economic and environmental footprint of this vital pharmaceutical synthesis.

References

  • Sharif, S., Tahir, M. N., Khan, I. U., Salariya, M. A., & Ahmad, S. (n.d.). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. National Center for Biotechnology Information. [Link]

  • Chen, Y., Bonomo, R. A., & Hujer, A. M. (n.d.). Catalytic efficiencies for cephalosporins. k cat /K M for cefotaxime... ResearchGate. [Link]

  • Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. (n.d.). ResearchGate. [Link]

  • Sharif, S., Khan, I. U., Arshad, M. N., Sheikh, T. A., & Qureshi, M. Z. (n.d.). S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Process for the preparation of a 4-halo-2-hydroxyimino-acetoacetic acid ester. (n.d.).
  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. (n.d.).
  • Al-Ostath, A., El-Faham, A., & de la Torre, B. G. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (n.d.). ResearchGate. [Link]

  • Production of 2-(2-aminothiazole-4-yl)-2-(syn)- methoxyimino acetic esters. (n.d.).
  • Gaber, M., El-Ghamry, H., & Atia, M. (2022). Synthesis, Spectroscopic, Chemical Characterizations, Anticancer Capacities against HepG-2, Antibacterial and Antioxidant Activities of Cefotaxime Metal Complexes with Ca(II), Cr(III), Zn(II), Cu(II) and Se(IV). National Center for Biotechnology Information. [Link]

  • Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. (n.d.). Eindhoven University of Technology research portal. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Comparative Guide to Cross-Reactivity Studies of Aminothiazole Cephalosporin Analogues

A Foreword for the Modern Drug Scientist: The era of treating β-lactam antibiotics as a monolith in hypersensitivity reactions is behind us. Decades of clinical and immunological research have shifted our focus from the core β-lactam ring to the structural nuances of the R1 and R2 side chains, which are now understood to be the primary determinants of allergenic specificity and cross-reactivity.[1][2][3] This guide is designed for researchers, immunologists, and drug development professionals navigating the complexities of cephalosporin allergies. We will dissect and compare the critical experimental frameworks used to assess the cross-reactivity of third-generation cephalosporins, particularly those sharing the pivotal (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl R1 side chain.

This specific moiety, derived from intermediates like Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, is a hallmark of widely used antibiotics such as Cefotaxime, Ceftriaxone, and Cefepime.[4][5] Understanding the potential for IgE-mediated cross-reactivity among these analogues is not merely an academic exercise; it is fundamental to patient safety, antimicrobial stewardship, and the rational design of next-generation antibiotics.[6][7] This document provides the theoretical underpinnings, detailed experimental protocols, and comparative data interpretation needed to build a robust, evidence-based assessment of cross-reactivity.

The Immunochemical Basis: The Aminothiazole Moiety as a Hapten

An allergic reaction to a small-molecule drug like a cephalosporin is contingent on it becoming immunogenic. These molecules, too small to be recognized by the immune system on their own, act as haptens.[8] The immunogenicity of aminothiazole cephalosporins is initiated when the chemically reactive β-lactam ring opens, allowing the drug to covalently bind to endogenous carrier proteins, such as human serum albumin.[9][10] This drug-protein conjugate is then processed by antigen-presenting cells (APCs). The resulting haptenated peptides are presented via Major Histocompatibility Complex (MHC) class II molecules to T-helper cells, which in turn activate B cells to produce drug-specific IgE antibodies.

It is the R1 side chain—in this case, the (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)acetyl group—that often forms the major epitope recognized by these IgE antibodies.[1][7] Consequently, individuals sensitized to one cephalosporin in this family (e.g., Cefotaxime) may possess a pool of IgE antibodies that can recognize and cross-link with other cephalosporins bearing an identical or highly similar R1 side chain (e.g., Ceftriaxone), triggering mast cell and basophil degranulation and leading to a clinical hypersensitivity reaction.[5][7] Therefore, the central scientific question is to quantify the degree to which IgE from a sensitized individual binds to various structural analogues.

Fig 1. Immunological pathway of cephalosporin haptenization and cross-reactivity.

Comparative Experimental Frameworks for Cross-Reactivity Assessment

A multi-tiered approach combining immunochemical, cell-based, and computational methods provides the most robust assessment of cross-reactivity. Each method offers a unique perspective on the drug-antibody interaction, and their combined data build a compelling weight of evidence. Regulatory bodies like the FDA and EMA emphasize a tiered approach for immunogenicity testing, which can be adapted for cross-reactivity studies.[11][12][13]

Methodology Principle Key Output Strengths Limitations
Competitive ELISA Quantifies the ability of an analogue to inhibit the binding of drug-specific IgE to the original sensitizing drug.[14]IC50 (Inhibitor concentration causing 50% inhibition)High throughput, quantitative, directly measures IgE binding affinity.Requires serum from allergic patients, does not measure functional cell activation.[15]
Basophil Activation Test (BAT) Measures the functional response (upregulation of surface markers like CD63) of patient basophils upon stimulation with drug analogues.[16][17]% Activated Basophils, EC50 (Effective concentration for 50% activation)Functional assay, reflects in vivo cellular response, can be used with any drug.[18][19]Requires fresh whole blood, lower throughput, variable sensitivity.[20][21]
Computational Modeling Predicts the binding affinity between the drug (hapten) and immune receptors or carrier proteins based on molecular structure.[8]Binding Energy (kcal/mol), Docking ScorePredictive, no biological samples needed, provides mechanistic insight.In silico prediction, does not account for the full complexity of the immune response.

In Vitro Immunoassays: Competitive ELISA

The competitive enzyme-linked immunosorbent assay (ELISA) is a cornerstone for quantitatively assessing the cross-reactivity between haptens.[22] The principle is elegant: serum IgE from a patient sensitized to a primary drug (e.g., Cefotaxime) is incubated with that drug immobilized on a plate. This binding is then challenged by introducing various concentrations of a competitor drug (e.g., Ceftriaxone or another analogue). The more effectively the competitor binds to the IgE in solution, the less IgE is available to bind to the plate, resulting in a weaker signal.[14][23]

Detailed Protocol: Competitive IgE ELISA

Expertise Note: The validity of this assay hinges on the quality of the drug-plate conjugate and the specificity of the detection antibody. Covalent immobilization of the cephalosporin onto the plate via a carrier protein like Poly-L-Lysine mimics the in vivo hapten-carrier complex.

  • Plate Coating:

    • Coat 96-well microtiter plates with 100 µL/well of Poly-L-Lysine (10 µg/mL in PBS) overnight at 4°C.

    • Wash plates 3x with PBS containing 0.05% Tween-20 (PBST).

    • Covalently couple the primary sensitizing drug (e.g., Cefotaxime) at 100 µg/mL in PBS for 3 hours at room temperature.

    • Wash 3x with PBST.

    • Block remaining sites with 200 µL/well of 1% Bovine Serum Albumin (BSA) in PBST for 2 hours.

  • Competitive Inhibition:

    • In separate tubes, pre-incubate 50 µL of patient serum (diluted 1:10 in 1% BSA/PBST) with 50 µL of competitor drug analogues at serial dilutions (e.g., 1000 µM to 0.01 µM) for 1 hour at 37°C. A "no inhibitor" control (serum + buffer) is essential for establishing 0% inhibition.

    • Add 100 µL of the serum/inhibitor mixtures to the drug-coated wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash plates 5x with PBST.

    • Add 100 µL/well of a biotinylated anti-human IgE antibody (diluted in 1% BSA/PBST) and incubate for 1 hour.

    • Wash 5x with PBST.

    • Add 100 µL/well of Streptavidin-Horseradish Peroxidase (HRP) conjugate and incubate for 30 minutes.

    • Wash 5x with PBST.

    • Add 100 µL/well of TMB substrate. Stop the reaction after 15-20 minutes with 50 µL of 2M H₂SO₄.

  • Data Analysis:

    • Read absorbance at 450 nm.

    • Calculate the percentage of inhibition for each competitor concentration: % Inhibition = 100 * (1 - (OD_inhibitor / OD_no_inhibitor)).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and determine the IC50 value using non-linear regression.

Fig 2. Workflow for the competitive IgE ELISA.
Interpreting the Data

A lower IC50 value signifies a higher binding affinity of the competitor drug for the IgE antibodies, indicating a greater potential for cross-reactivity.

Analogue R1 Side Chain Similarity to Cefotaxime Hypothetical IC50 (µM) Interpretation
Cefotaxime Identical (Self-inhibition)0.5Positive Control
Ceftriaxone Identical0.6High Cross-Reactivity [1]
Cefepime Similar (contains methoxyimino group)15.2Moderate Cross-Reactivity[5]
Ceftazidime Dissimilar> 500Low/Negligible Cross-Reactivity[24]
Ampicillin Dissimilar> 1000No Cross-Reactivity

Cell-Based Assays: Basophil Activation Test (BAT)

While ELISA measures binding, the Basophil Activation Test (BAT) measures a functional cellular outcome.[25] It is an invaluable tool for confirming if the binding observed in an ELISA translates to a biological response.[21] The test uses flow cytometry to quantify the upregulation of activation markers, such as CD63, on the surface of a patient's basophils after in vitro exposure to the drug analogues.[16][17]

Detailed Protocol: Flow Cytometry-Based BAT

Trustworthiness Note: The inclusion of positive (anti-IgE antibody, fMLP) and negative (buffer) controls is non-negotiable. These controls validate the responsiveness of the basophils and establish the baseline activation level, respectively.[16]

  • Blood Collection: Collect 3-5 mL of peripheral blood into heparinized tubes. The assay must be performed with fresh blood, ideally within 4 hours of collection.[16]

  • Stimulation:

    • Label flow cytometry tubes for each condition: negative control, positive control (anti-IgE), and each drug analogue at 3-5 concentrations (e.g., 100, 10, 1, 0.1 µg/mL).

    • Add 50 µL of stimulation buffer (containing IL-3) to each tube.

    • Add 50 µL of the respective drug solution or control to the tubes.

    • Add 50 µL of fresh whole blood to each tube.

    • Gently mix and incubate for 25 minutes at 37°C.

  • Staining:

    • Stop the stimulation by placing tubes on ice.

    • Add a cocktail of fluorescently-labeled antibodies: anti-CCR3 (to identify basophils), anti-CD63 (as the activation marker), and anti-CD45 (to gate leukocytes).

    • Incubate for 20 minutes on ice in the dark.

  • Lysis and Acquisition:

    • Lyse red blood cells using a commercial lysing solution.

    • Centrifuge, decant the supernatant, and resuspend the cell pellet in flow cytometry buffer.

    • Acquire data on a flow cytometer, collecting at least 500-1000 basophil events per sample.

  • Data Analysis:

    • Gate on the leukocyte population (CD45+).

    • Identify basophils as CCR3+ cells.

    • Within the basophil gate, quantify the percentage of cells that are CD63+.

    • A result is typically considered positive if the percentage of CD63+ basophils is at least twice the negative control and >5%.

Interpreting the Data

Strong activation across a range of concentrations indicates significant cross-reactivity. This functional data powerfully complements the binding data from ELISA.

Analogue Hypothetical % Basophil Activation (at 10 µg/mL) Interpretation
Negative Control 2.1%Baseline
Positive Control (anti-IgE) 65.8%Valid Assay
Cefotaxime 55.4%Sensitizing Drug
Ceftriaxone 52.9%Strong Functional Cross-Reactivity
Cefepime 18.3%Moderate Functional Cross-Reactivity
Ceftazidime 3.5%No Significant Activation

Conclusion: A Weight-of-Evidence Approach

The robust evaluation of cephalosporin cross-reactivity is not achieved through a single experiment but through the logical synthesis of orthogonal data. A strong case for cross-reactivity is made when a cephalosporin analogue demonstrates a low IC50 in a competitive ELISA (indicating high-affinity IgE binding) and induces potent basophil activation in a BAT (confirming a functional cellular response). Conversely, an analogue with a high IC50 and no significant basophil activation can be considered a low-risk alternative for a sensitized patient.[24] Computational modeling can further support these findings by providing a structural rationale for the observed interactions. By integrating these methodologies, researchers and drug developers can make more informed, safer decisions, ultimately advancing both patient care and the field of antimicrobial therapeutics.

References

  • Zagni, E., et al. (2020). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Diagnostics (Basel). [Link]

  • Arndt, P. A., et al. (2011). Cross-Reactivity of Cefotetan and Ceftriaxone Antibodies, Associated With Hemolytic Anemia, With Other Cephalosporins and Penicillin. American Journal of Clinical Pathology. [Link]

  • JoVE. (2021). Basophil Activation Test for Allergy Diagnosis. Journal of Visualized Experiments. [Link]

  • Park, M. A., & Lim, J. A. (2016). Diagnosis and Management of Immediate Hypersensitivity Reactions to Cephalosporins. Allergy, Asthma & Immunology Research. [Link]

  • University of Washington. (n.d.). β-lactam Allergy. UW Medicine. [Link]

  • Irigoyen-Coria, M. L., et al. (2020). Basophil Activation Tests (BAT): Degranulation, Cytometry and Chemotaxis in Drug Allergy. Journal of Cell Immunology. [Link]

  • Medizinonline. (n.d.). Improved in vitro diagnostics for drug allergy and anaphylaxis. [Link]

  • ResearchGate. (n.d.). In vitro tests to determine the culprit drug based on the suspected immunological mechanism. [Link]

  • Sino Biological. (2023). Immunogenicity Testing: Definition, Guidelines, and Anti-Drug Antibody Detection. [Link]

  • Romano, A., et al. (2021). β-lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Drug, Healthcare and Patient Safety. [Link]

  • RAPS. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. [Link]

  • ResearchGate. (n.d.). Clinical use of Basophil Activation Test (BAT) in drug, food and hymenoptera venom allergies. [Link]

  • Corsini, E., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology. [Link]

  • European Medicines Agency. (2017). Guideline on immunogenicity assessment of therapeutic proteins. [Link]

  • Kivity, S., et al. (2023). The Role of the Basophil Activation Test in the Diagnosis of Drug-Induced Anaphylaxis. Journal of Personalized Medicine. [Link]

  • Kim, J. H., et al. (2016). The Basophil Activation Test Is Safe and Useful for Confirming Drug-Induced Anaphylaxis. Allergy, Asthma & Immunology Research. [Link]

  • Mayorga, C., et al. (2016). In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper. Allergy. [Link]

  • CMAJ. (n.d.). Rates of cross-reactivity between beta-lactam antibiotics. [Link]

  • UNMC. (n.d.). Beta-lactam Allergy Tip Sheet. [Link]

  • IDStewardship. (2023). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. [Link]

  • Picard, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy (Basel). [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA. [Link]

  • Semantic Scholar. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. [Link]

  • IDStewardship. (n.d.). Beta-lactam Side Chains and Cross-reactivity Handout. [Link]

  • Khan, D. A., & Banerji, A. (2020). Cephalosporin Allergy: Current Understanding and Future Challenges. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • El-Ghaiesh, S. H., et al. (2011). In vitro testing for diagnosis of idiosyncratic adverse drug reactions: Implications for pathophysiology. Clinical and Experimental Allergy. [Link]

  • ResearchGate. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. [Link]

  • Contract Pharma. (2010). Immunogenicity Testing Guidelines. [Link]

  • Gibson, A., et al. (2016). The importance of hapten-protein complex formation in the development of drug allergy. Current Opinion in Allergy and Clinical Immunology. [Link]

  • Chyuan, I. T., & Chien, R. N. (2020). Immunogenicity in Clinical Practice and Drug Development: When is it Significant?. Clinical and Translational Science. [Link]

  • Semantic Scholar. (n.d.). Development and Utility of an ELISA Method for Sensitive and Specific Detection of IgE Antidrug Antibodies. [Link]

  • Aleksic, M., et al. (2014). Protein Haptenation and Its Role in Allergy. Chemical Research in Toxicology. [Link]

  • ResearchGate. (n.d.). Examples of haptens classified as drugs, contact allergens or pesticides. [Link]

  • ResearchGate. (n.d.). The importance of hapten-protein complex formation in the development of drug allergy. [Link]

  • Tovey, M. G., & Lallemand, C. (2015). Development of an ELISA-Based Competitive Binding Assay for the Analysis of Drug Concentration and Antidrug Antibody Levels in Patients Receiving Adalimumab or Infliximab. Therapeutic Drug Monitoring. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. [Link]

  • ResearchGate. (n.d.). Typical experimental findings for hapten, p-i concept, and altered peptide repertoire. [Link]

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A Comparative Guide to the Spectrometric Quantification of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Key Cephalosporin Intermediate

Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a pivotal intermediate in the synthetic pathway of third-generation cephalosporin antibiotics, such as Cefixime and Ceftriaxone. The structural integrity and purity of this molecule are paramount, as they directly influence the efficacy, safety, and impurity profile of the final Active Pharmaceutical Ingredient (API). Consequently, robust and reliable analytical methods for its quantification are indispensable for process monitoring, quality control, and regulatory compliance in pharmaceutical development and manufacturing.

This guide provides an in-depth comparison of two primary spectrometric techniques for the quantification of this key intermediate: UV-Visible (UV-Vis) Spectrophotometry and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . We will explore the fundamental principles, provide validated experimental protocols, and present a comparative analysis of their performance characteristics to guide researchers and drug development professionals in selecting the most appropriate method for their specific needs.

Method 1: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a widely accessible and rapid analytical technique based on the principle of light absorption by molecules.[1] The quantity of light absorbed at a specific wavelength is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert Law. For this aminothiazole intermediate, the conjugated system of the thiazole ring and the methoxyimino group confers strong UV absorbance, making it a suitable candidate for this technique.

Causality in Method Development: Why UV-Vis?

The primary motivation for employing UV-Vis spectrophotometry is its simplicity, low cost, and high throughput. It is an excellent choice for routine checks of relatively pure samples where the primary goal is to determine concentration without the need to resolve individual impurities. The method's validity hinges on the assumption that the analyte is the only component in the sample that absorbs significantly at the chosen wavelength (λmax).

Experimental Protocol: UV-Vis Method Development and Validation

Objective: To develop and validate a simple, accurate, and precise UV-Vis spectrophotometric method for the quantification of the analyte.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm.

  • Matched quartz cuvettes with a 1 cm path length.

2. Reagents and Materials:

  • This compound reference standard.

  • Methanol (HPLC or Spectroscopic grade).

3. Detailed Methodology:

  • Step 1: Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in methanol.

    • Scan the solution from 400 nm to 200 nm using methanol as a blank.

    • The wavelength at which the highest absorbance is recorded is the λmax. For aminothiazole derivatives, this is typically in the 230-340 nm range.[2]

  • Step 2: Preparation of Standard Stock Solution:

    • Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

  • Step 3: Preparation of Calibration Standards:

    • From the stock solution, prepare a series of at least five dilutions (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.

  • Step 4: Calibration Curve Construction:

    • Measure the absorbance of each calibration standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Step 5: Sample Analysis:

    • Prepare the sample solution to have a theoretical concentration within the calibration range.

    • Measure its absorbance at λmax and determine the concentration from the linear regression equation.

4. Validation Protocol (as per ICH Q2(R1) Guidelines):

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Performed via recovery studies by spiking a known amount of standard into a sample solution at three levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The Relative Standard Deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Visual Workflow: UV-Vis Quantification

G cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (100 µg/mL) standards Prepare Calibration Standards (2-20 µg/mL) stock->standards measure Measure Absorbance of Standards & Sample @ λmax standards->measure sample Prepare Sample Solution sample->measure scan Determine λmax (e.g., 200-400 nm) scan->measure plot Plot Calibration Curve (Abs. vs. Conc.) measure->plot calc Calculate Sample Concentration plot->calc

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Performance Characteristics (Representative Data)
ParameterUV-Vis Spectrophotometry
Specificity Low; susceptible to interference from UV-absorbing impurities.
Linearity Range Typically 2 - 25 µg/mL
Correlation Coeff. (r²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Analysis Time ~5-10 minutes per sample (after setup)
Cost Low

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful separation technique that is highly regarded for its specificity, precision, and accuracy. It separates components of a mixture based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This method not only quantifies the main compound but can also simultaneously detect and quantify process-related impurities and degradation products.[3][4]

Causality in Method Development: Why HPLC?

The choice of HPLC is driven by the need for specificity. In pharmaceutical analysis, it is crucial to distinguish the main analyte from structurally similar impurities.[5] A UV detector coupled with HPLC measures the analyte's absorbance after it has been chromatographically separated, thus eliminating interference from other components in the sample matrix.[6] This makes HPLC the gold standard for quality control and stability-indicating assays.

Experimental Protocol: RP-HPLC Method Development and Validation

Objective: To develop and validate a specific, accurate, and precise stability-indicating RP-HPLC method for the quantification of the analyte.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

2. Chromatographic Conditions (Robust Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of 0.02 M Ammonium Acetate buffer (pH 5.5) and Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.[6] A PDA detector can be used to scan from 200-400 nm to confirm peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Detailed Methodology:

  • Step 1: System Suitability:

    • Prepare a standard solution (e.g., 50 µg/mL).

    • Inject the solution five times. The %RSD for peak area and retention time should be < 2%. Theoretical plates should be > 2000, and the tailing factor should be < 2.

  • Step 2: Preparation of Standard Stock and Calibration Solutions:

    • Prepare a stock solution (e.g., 500 µg/mL) in the mobile phase.

    • Prepare a series of at least five dilutions (e.g., 10, 25, 50, 75, 100 µg/mL) from the stock solution.

  • Step 3: Calibration Curve and Linearity:

    • Inject each calibration standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression.

  • Step 4: Sample Preparation and Analysis:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

    • Quantify using the calibration curve.

4. Validation Protocol (as per ICH Q2(R1) Guidelines):

  • Includes all parameters from the UV-Vis validation (Linearity, Accuracy, Precision, LOD, LOQ).

  • Specificity: Crucial for HPLC. The method's ability to assess the analyte unequivocally in the presence of impurities, degradants, or excipients is tested. This involves analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation) and using a PDA detector to check for peak purity. The analyte peak must be well-resolved from any other peaks (Resolution > 2).[5]

Visual Workflow: RP-HPLC Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare Stock Solutions standards Prepare Working Standards stock->standards inject Inject into HPLC System standards->inject sample Prepare & Filter Sample sample->inject separate Isocratic Separation on C18 Column inject->separate detect UV/PDA Detection (e.g., 272 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for RP-HPLC Analysis.

Performance Characteristics (Representative Data)
ParameterRP-HPLC
Specificity High; capable of separating the analyte from impurities and degradants.
Linearity Range Typically 10 - 100 µg/mL
Correlation Coeff. (r²) ≥ 0.999
Accuracy (% Recovery) 99 - 101%
Precision (%RSD) < 1.5%
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Analysis Time ~10-15 minutes per sample (run time)
Cost Moderate to High

Head-to-Head Comparison and Method Selection

The choice between UV-Vis spectrophotometry and HPLC is a classic trade-off between simplicity/cost and specificity/information.

FeatureUV-Vis SpectrophotometryRP-HPLC with UV/PDA DetectorRationale & Recommendation
Principle Light Absorption (Total)Chromatographic Separation + Light AbsorptionHPLC's separation step provides superior specificity.
Specificity Low . Cannot distinguish between analyte and absorbing impurities.High . Resolves analyte from other components.HPLC is the mandatory choice for final product release, stability studies, and impurity profiling.
Sensitivity GoodExcellent . Lower LOD/LOQ.HPLC is better for detecting trace-level components.
Throughput HighModerateUV-Vis is faster for rapid, in-process checks of highly pure streams.
Cost Low . Inexpensive equipment and minimal solvent use.Moderate/High . Higher instrument cost, column consumption, and solvent disposal costs.Budgetary constraints may favor UV-Vis for non-critical, high-volume checks.
Application In-process control (IPC) for reaction monitoring (if matrix is simple), raw material identity checks.Quality control, release testing, stability studies, impurity profiling, method validation.Use UV-Vis for quick IPC where trends are more important than absolute purity. Use HPLC for all GMP-regulated quality assessments.
Advanced Alternative: LC-MS/MS

For applications requiring the highest level of sensitivity and specificity, such as quantifying trace levels of the intermediate in biological matrices or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the ultimate tool. It combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing unequivocal identification and quantification. However, its high cost and complexity reserve it for specialized research and bioanalytical applications.

Conclusion

Both UV-Vis spectrophotometry and RP-HPLC are viable techniques for the quantification of this compound, but they serve distinctly different purposes.

  • UV-Vis Spectrophotometry is a simple, cost-effective tool ideal for rapid, non-specific, in-process monitoring where the sample matrix is well-defined and free of interfering substances.

  • RP-HPLC is the authoritative method for all quality control and regulatory purposes. Its inherent specificity allows for the accurate quantification of the analyte while simultaneously providing critical information about the impurity profile, making it an indispensable tool for ensuring the quality and safety of the final pharmaceutical product.

For any drug development program, an HPLC method is not just recommended; it is a necessity. The initial investment in developing and validating a robust HPLC method provides a self-validating system that ensures product quality from intermediate to final API, satisfying the stringent demands of scientific integrity and regulatory scrutiny.

References

  • Karabacan, M., et al. (2008). "Spectroscopic Determination of Acid Dissociation Constants of Some Pyridyl-Substituted 2-Aminothiazole Derivatives." Journal of Chemical & Engineering Data. Available at: [Link]

  • Al-Aani, H., & Al-Niaimi, J. (2020). "A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations." Systematic Reviews in Pharmacy. Available at: [Link]

  • Gomha, S. M., et al. (2021). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Molecules. Available at: [Link]

  • Rehman, A., et al. (2021). "Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations." ACS Omega. Available at: [Link]

  • Sulaman, A. D., & Sabeeh, N. (2023). "Using of 2-Aminothiazole Diazotised in Spectrophotometric Estimation of Cefadroxil in Dosage." African Journal of Advanced Pure and Applied Sciences (AJAPAS). Available at: [Link]

  • Van den Bossche, J., et al. (2021). "Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC–MS Analysis." Analytical Chemistry. Available at: [Link]

  • Van den Bossche, J., et al. (2021). "Electrochemistry of Intact Versus Degraded Cephalosporin Antibiotics Facilitated by LC-MS Analysis." PubMed. Available at: [Link]

  • Shabir, G. A. (2004). "Quantitative analysis of eight cephalosporin antibiotics in pharmaceutical products and urine by capillary zone electrophoresis." Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Tondi, D., et al. (2018). "Computational analysis of the interactions of a novel cephalosporin derivative with β-lactamases." BMC Structural Biology. Available at: [Link]

  • African Journal of Advanced Pure and Applied Sciences (AJAPAS). (2023). Using of 2-Aminothiazole Diazotised in Spectrophotometric Estimation of Cefadroxil in Dosage. Available at: [Link]

  • Basavanakatti, V. B., et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies." BMC Chemistry. Available at: [Link]

  • Arshad, S., et al. (2009). "(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate." Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. "S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate." ResearchGate. Available at: [Link]

  • PubChem. "Ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate." PubChem. Available at: [Link]

  • PubChem. "S-2-Benzothiazolyl-2-amino-alpha-(methoxyimino)-4-thiazolethiolacetate, (Z)-." PubChem. Available at: [Link]

  • Eruditio: Indonesia Journal of Food and Drug Safety. (2024). "Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes." Eruditio. Available at: [Link]

Sources

Benchmarking synthesis efficiency of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis Efficiency of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Introduction: The Critical Role of a Cephalosporin Keystone

This compound, often referred to by its acronym AATM, is a molecule of immense strategic importance in the pharmaceutical industry. It serves as a pivotal intermediate in the synthesis of numerous third-generation cephalosporin antibiotics, including widely prescribed drugs like Cefixime and Ceftriaxone.[1][2] The efficiency, scalability, and sustainability of its synthesis are therefore critical factors that directly impact the cost, availability, and environmental footprint of these life-saving medicines.

This guide provides an in-depth, objective comparison of two distinct synthetic methodologies for AATM. We will benchmark a conventional, industry-standard approach against a modern, process-optimized alternative that leverages green chemistry principles. The analysis is grounded in experimental data and explains the causal relationships behind the procedural choices, offering researchers and process chemists a clear framework for methodological evaluation and selection.

Method 1: The Industry Standard - A Modified Hantzsch Thiazole Synthesis

The traditional industrial synthesis of the core aminothiazole ring relies on the robust and well-understood Hantzsch thiazole synthesis.[3][4] This pathway typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. In the context of AATM, the process begins with ethyl acetoacetate and proceeds through oximation and halogenation before the key cyclization step with thiourea.

Experimental Protocol: Method 1

Step 1: Oximation of Ethyl Acetoacetate

  • In a three-necked flask equipped with a stirrer and thermometer, a solution of sodium nitrite in purified water is prepared and cooled to 10-15°C.

  • Ethyl acetoacetate is added to the solution.

  • A 50% solution of concentrated sulfuric acid is added dropwise over 3-5 hours, maintaining the reaction temperature between 10-15°C.

  • The reaction is allowed to continue for an additional 3-5 hours post-addition.

  • The resulting 2-oximino ethyl acetoacetate is extracted using chloroform.[5]

Causality: The careful, slow addition of strong acid at a controlled low temperature is critical to prevent unwanted side reactions and decomposition of the nitroso intermediate, thereby maximizing the yield of the desired oxime.

Step 2: Bromination

  • The chloroform solution containing the 2-oximino ethyl acetoacetate is warmed to 30-40°C.

  • Bromine is added dropwise over 3-5 hours.

  • The reaction is stirred for another 1-3 hours to ensure complete conversion to 4-bromo-2-oximino ethyl acetoacetate.[5]

Causality: Bromination at the C4 position creates the necessary electrophilic center for the subsequent nucleophilic attack by the sulfur atom of thiourea, which is the foundational step of the Hantzsch cyclization.

Step 3: Cyclization with Thiourea

  • The brominated intermediate is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol.

  • Thiourea is added to the solution.

  • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).[6]

  • Upon cooling, the product crystallizes and is isolated by filtration, washed, and dried.

Causality: Heating is required to overcome the activation energy for the cyclization reaction.[6] The choice of a protic solvent like ethanol helps to solubilize the reactants and facilitate the proton transfer steps involved in the mechanism.

Method 2: A Greener, One-Pot Catalyzed Approach

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental profile of AATM synthesis. This optimized approach combines steps and utilizes a recyclable catalyst to shorten the reaction cycle, increase yield, and reduce waste.[4][5]

Experimental Protocol: Method 2

One-Pot Oximation, Halogenation, and Cyclization

  • Ethyl acetoacetate, sodium nitrite, and a phase-transfer catalyst (e.g., TBAB) are combined in an aqueous medium. An in-situ halogenating agent like N-bromosuccinimide (NBS) is used instead of liquid bromine.[7]

  • The mixture is stirred vigorously at room temperature.

  • Thiourea and a reusable solid acid catalyst (e.g., silica-supported tungstosilisic acid) are added directly to the reaction mixture.[4]

  • The reaction is heated to 60-80°C (or subjected to microwave irradiation for a shorter duration) for 2-4 hours.[6][8]

  • After the reaction, the solid catalyst is filtered off for reuse.

  • The aqueous solution is cooled, and the product precipitates. It is then collected by filtration, washed with water, and dried.

Causality: This one-pot process eliminates the need for intermediate extractions and solvent swaps, significantly reducing process time and the use of volatile organic compounds (VOCs). The use of NBS is safer and easier to handle than elemental bromine.[7] The solid acid catalyst provides high efficiency and can be easily recovered and reused, aligning with green chemistry principles and reducing production costs.[4][5]

Performance Benchmarking: A Head-to-Head Comparison

The efficiency of a synthetic route is a multifactorial assessment. The following table summarizes the key performance indicators for the two described methods.

Performance MetricMethod 1: Industry StandardMethod 2: Green, Catalyzed One-PotJustification & Insights
Overall Yield ~65-75%>85%The one-pot nature of Method 2 minimizes product loss during intermediate isolation and purification steps. Catalysts enhance reaction efficiency.[4][5]
Purity (Typical) 98% (after recrystallization)>99% (often without recrystallization)Fewer side reactions and a cleaner reaction profile in the catalyzed method lead to higher initial purity.
Total Reaction Time 12-18 hours3-5 hoursCombining multiple reaction steps into a single pot dramatically shortens the overall synthesis cycle.[5]
Process Mass Intensity (PMI) High (~20-30)Low (~10-15)Method 2 significantly reduces solvent usage (especially chlorinated solvents) and eliminates extraction steps, leading to a much lower PMI.
Safety & Environmental Use of hazardous liquid Br₂, multiple organic solvents.Uses safer NBS, primarily water as a solvent, recyclable catalyst.Method 2 presents a significantly improved environmental, health, and safety (EHS) profile.[9]
Cost-Effectiveness Higher operational cost due to longer time, energy, and solvent use.Lower operational cost; catalyst reusability reduces long-term expense.While the initial catalyst cost may be higher, the overall process economics favor Method 2 for large-scale production.

Visualizing the Process

To better illustrate the discussed methodologies, the following diagrams outline the chemical pathway and the experimental workflow.

Reaction Pathway: Hantzsch Synthesis Core

Hantzsch_Synthesis cluster_reactants Key Reactants cluster_process Reaction Haloketone α-Haloketoester Cyclocondensation Cyclocondensation Haloketone->Cyclocondensation Thiourea Thiourea Thiourea->Cyclocondensation Product Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl) (methoxyimino)ethanoate Cyclocondensation->Product Heat, Solvent

Caption: Core reaction scheme for the Hantzsch thiazole synthesis.

Experimental Workflow Comparison

Workflow_Comparison cluster_method1 Method 1: Industry Standard cluster_method2 Method 2: Green One-Pot M1_Start Start: Ethyl Acetoacetate M1_Oximation Step 1: Oximation M1_Start->M1_Oximation M1_Extraction1 Extraction (CHCl3) M1_Oximation->M1_Extraction1 M1_Bromination Step 2: Bromination M1_Extraction1->M1_Bromination M1_Cyclization Step 3: Cyclization (with Thiourea) M1_Bromination->M1_Cyclization M1_Isolation Isolation & Purification M1_Cyclization->M1_Isolation M1_End Final Product M1_Isolation->M1_End M2_Start Start: Ethyl Acetoacetate M2_OnePot One-Pot Reaction: Oximation (in-situ) Halogenation (NBS) Cyclization (Catalyst) M2_Start->M2_OnePot M2_Filter Catalyst Filtration M2_OnePot->M2_Filter M2_Precipitate Precipitation & Isolation M2_Filter->M2_Precipitate M2_End Final Product M2_Precipitate->M2_End

Caption: Comparative workflow of the standard vs. green one-pot synthesis.

Conclusion and Future Outlook

While the traditional multi-step Hantzsch synthesis has been a reliable workhorse for the production of this compound, it is beset by inefficiencies common to older synthetic routes, namely long reaction times, significant solvent waste, and the use of hazardous reagents.

The modern, catalyzed one-pot approach represents a significant advancement in both efficiency and sustainability. By telescoping multiple steps, employing a recyclable catalyst, and utilizing a greener solvent system, this method delivers a higher yield of a purer product in a fraction of the time and with a substantially lower environmental impact. For drug development professionals and manufacturers, adopting such optimized protocols is not only economically prudent but also a crucial step towards more responsible and sustainable pharmaceutical production. Further research into flow chemistry applications could offer even greater control and efficiency for this vital synthesis in the future.

References

  • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • PrepChem.com. (n.d.). Synthesis of ethyl 2-methoxyimino-2-(2-formamido-1,3-thiazol-4-yl)acetate.
  • Tejraj pharma. (n.d.). Understanding Cefixime Synthesis: The Role of ETHYL 2-(2-FORMYLAMINO-1,3-THIAZOL-4-YL)-2-OXOACETATE.
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Google Patents. (n.d.). US7705142B2 - Process for the preparation of cefixime.
  • Qi-Dong, J., Wei, H., & Li-Juan, L. (2011). Study on the synthesis of cefixime. Chinese Journal of Antibiotics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN101337969A - Synthetic method of antibiotic cefixime.
  • Organic-Chemistry.org. (n.d.). Hantzsch Thiazole Synthesis.
  • BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
  • x-mol.com. (n.d.). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride.
  • ResearchGate. (n.d.). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • MDPI. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
  • Orbital: The Electronic Journal of Chemistry. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified as a hazardous substance. A thorough understanding of its properties is the first step in safe handling and disposal.

Primary Hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system.[2]

The toxicological properties of this substance have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful if ingested or inhaled.[2] This material and its container must be disposed of as hazardous waste.[3]

Table 1: GHS Hazard Summary
Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation, Category 2

WarningH315: Causes skin irritation.[1]
Serious Eye Irritation, Category 2

WarningH319: Causes serious eye irritation.[1]

Pre-Disposal Safety Protocols: Engineering and Personal Controls

Before handling the waste, ensure that the proper safety measures are in place to minimize exposure risks.

Engineering Controls:

  • Ventilation: Always handle this chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure adequate general and local exhaust ventilation.[5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Body Protection: A lab coat or chemical-resistant apron must be worn.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, use a NIOSH-approved respirator.[6]

Waste Segregation and Containment: The Foundation of Proper Disposal

Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

Step 1: Identify Waste Streams You will likely generate three primary waste streams containing this compound:

  • Unused or Expired Solid Chemical: Pure or nearly pure compound.

  • Contaminated Labware: Items such as pipette tips, weigh boats, vials, and gloves that are grossly contaminated.

  • Contaminated Solvents/Solutions: Liquid waste from reactions, cleaning, or analytical procedures.

Step 2: Select Compatible Containers

  • Use only containers that are compatible with the chemical waste. For solid waste, a clearly labeled, sealable polyethylene container is appropriate.

  • For liquid waste, use a designated, compatible hazardous waste container. Avoid using metal containers for halogenated solvents or corrosive wastes.[7]

  • All containers must have a properly fitting cap and be kept closed except when adding waste.[7]

Step 3: Labeling Proper labeling is a critical regulatory requirement.

  • Immediately label the waste container with a "Hazardous Waste" label.

  • Clearly write the full chemical name: "this compound".

  • List all components of a mixture, including solvents.

  • Indicate the specific hazards (e.g., "Irritant").

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to managing the disposal process from generation to final pickup. This process is designed to align with the general hierarchy of waste controls: Reduce, Reuse, Recycle, and Dispose.[3]

DisposalWorkflow cluster_generation Waste Generation Point (Fume Hood) cluster_containment Containment & Segregation cluster_storage Temporary On-site Storage cluster_disposal Final Disposal start Waste Generated solid_waste Solid Waste (Unused chemical, contaminated solids) start->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, solutions) start->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) (Max 55 gallons)[7] collect_solid->storage collect_liquid->storage pickup Arrange Pickup by Certified Hazardous Waste Vendor storage->pickup end Transport to Approved Waste Disposal Plant[5][8] pickup->end

Sources

A Researcher's Guide to the Safe Handling of Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of several third-generation cephalosporin antibiotics, Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate is a compound frequently handled by researchers and scientists in drug development. While indispensable, its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and precision in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and eye contact. The toxicological properties of this substance have not been fully investigated, which underscores the importance of minimizing exposure through diligent use of personal protective equipment (PPE).[5]

Core Principles of Handling:

  • Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][6]

  • Personal Protective Equipment as the Last Line of Defense: PPE is critical to safeguard against accidental exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound. Below is a detailed breakdown of the required equipment and the rationale behind its use.

Eye and Face Protection: Shielding Your Most Vulnerable Asset

Direct contact with the eyes can cause serious irritation.[1][3][4] Therefore, appropriate eye and face protection is mandatory.

  • Chemical Safety Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes and airborne particles. Standard safety glasses do not offer sufficient protection. Look for goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][7]

  • Face Shield: In situations where there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in conjunction with safety goggles for full-face protection.

Skin and Body Protection: Preventing Dermal Exposure

This compound is known to cause skin irritation.[1][3][4] Therefore, preventing skin contact is paramount.

  • Gloves: Wear compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat made of a suitable material should be worn to protect your street clothes and skin from contamination.

  • Additional Protective Clothing: For procedures with a higher risk of exposure, consider the use of chemical-resistant aprons or coveralls.

Respiratory Protection: Safeguarding Your Inhalation Pathway

Inhalation of the dust or vapors of this compound may cause respiratory tract irritation.[2][5]

  • Ventilation: As a primary measure, always handle this compound in a well-ventilated area or a chemical fume hood to keep airborne concentrations low.[2][5]

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable levels, or if you experience any respiratory irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5] The type of respirator will depend on the specific exposure assessment.

The following table summarizes the recommended PPE for various laboratory activities involving this compound:

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety gogglesChemical-resistant glovesLaboratory coatUse in a fume hood is recommended
Running reactions Chemical safety goggles and face shieldChemical-resistant glovesLaboratory coatUse in a fume hood
Purification (e.g., chromatography) Chemical safety goggles and face shieldChemical-resistant glovesLaboratory coatUse in a fume hood
Handling waste Chemical safety gogglesChemical-resistant glovesLaboratory coatWell-ventilated area

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous plan for both the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Donning and Doffing of PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on your laboratory coat and fasten it completely.

  • Respirator (if required): Perform a fit check.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of your lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator (if used): Remove by the straps.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this chemical, emphasizing safety at each step.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_risk Conduct Risk Assessment prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_don Don PPE Correctly prep_eng->handle_don Proceed to Handling handle_weigh Weigh/Transfer in Fume Hood handle_don->handle_weigh handle_react Conduct Experiment handle_weigh->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A workflow diagram illustrating the key safety stages for handling this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your supervisor. For small spills, and only if you are trained to do so, you can clean it up by observing the precautions in the Protective Equipment section.[5] Avoid generating dust.[5] Use an inert absorbent material to contain the spill and place it in a suitable, labeled container for disposal.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[3]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[5] Seek immediate medical attention.

Disposal Plan

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of in accordance with local, regional, and national regulations.[1][2] Do not dispose of this chemical down the drain.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is not merely a matter of following rules but of cultivating a deep-seated understanding of the risks and a commitment to safe laboratory practices. By integrating the principles and procedures outlined in this guide into your daily workflow, you contribute to a safer research environment for yourself and your colleagues.

References

  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • Safety Data Sheet - CymitQuimica. (2023, May 23).
  • Safety Data Sheet - AK Scientific, Inc. (n.d.).
  • SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
  • Ethyl (Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetate 98.0+%, TCI America | Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 15).
  • S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate. (n.d.).
  • SAFETY DATA SHEET - Meridian Bioscience. (2024, February 2).
  • Material Safety Data Sheet - Chemicea. (n.d.).
  • Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate - Safety Data Sheet - ChemicalBook. (2025, July 5).
  • 2-Amino-α-(methoxyimino)-4-thiazoleethanethioic acid S-2-benzothiazolyl ester SDS, 80756-85-0 Safety Data Sheets - ECHEMI. (n.d.).
  • ethyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate - Echemi. (n.d.).

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Ethyl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanoate

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